Coronopilin
Description
Properties
IUPAC Name |
6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h8,10,12,18H,2,4-7H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUJJEYGSRWXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874700 | |
| Record name | AZULENO[4,5-B]FURAN-2,9-DIONE, DECAHYDRO-6A-HYDR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2571-81-5 | |
| Record name | AZULENO[4,5-B]FURAN-2,9-DIONE, DECAHYDRO-6A-HYDR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Coronopilin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Coronopilin
This compound is a naturally occurring sesquiterpene lactone, a class of compounds renowned for their diverse and potent biological activities.[1] First isolated from Parthenium incanum and Parthenium confertum, this complex molecule has garnered significant attention within the scientific community, particularly in the field of oncology.[2] As a member of the pseudoguaianolide subclass of sesquiterpene lactones, this compound's intricate architecture and specific stereochemistry are pivotal to its biological function. This guide provides a comprehensive technical overview of the chemical structure and stereochemical nuances of this compound, offering valuable insights for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.
Elucidation of the Planar and Stereochemical Structure
The definitive structure of this compound was established through a combination of classical chemical degradation studies and modern spectroscopic techniques. Its molecular formula has been determined to be C₁₅H₂₀O₄, with a molecular weight of 264.32 g/mol .[2] The systematic IUPAC name for this compound is (3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione.[2]
The core of the this compound molecule is a hydroazulene skeleton, which is a seven-membered ring fused to a five-membered ring. This bicyclic system is further fused to a γ-lactone ring, a characteristic feature of many biologically active sesquiterpene lactones. The molecule possesses several stereocenters, the precise configuration of which is crucial for its biological activity.
Key Structural Features:
-
Hydroazulene Core: A fused 7,5-bicyclic ring system.
-
α-Methylene-γ-lactone: A reactive Michael acceptor system often implicated in the biological activity of sesquiterpene lactones.
-
Multiple Stereocenters: The complex three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets.
Below is a diagram illustrating the chemical structure of this compound, generated using the information gathered from publicly available chemical databases.
Caption: 2D representation of the chemical structure of this compound.
Spectroscopic Data and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals. Key diagnostic signals would include those for the exocyclic methylene protons of the α-methylene-γ-lactone moiety, typically appearing as two distinct doublets in the region of 5.5-6.5 ppm. The protons on the hydroazulene core would give rise to a series of multiplets in the aliphatic region (1.0-3.0 ppm). The methyl groups would appear as singlets or doublets, depending on their connectivity.
-
¹³C NMR: The carbon NMR spectrum would provide crucial information on the carbon skeleton. The carbonyl carbons of the lactone and the ketone would resonate at the downfield end of the spectrum (typically >170 ppm). The olefinic carbons of the exocyclic methylene group would appear in the region of 120-140 ppm. The remaining sp³-hybridized carbons of the hydroazulene core would be found in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups.[2][3][4][5] Key absorptions would include:
-
A strong, broad band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
A strong absorption around 1770 cm⁻¹ due to the C=O stretching of the γ-lactone.
-
Another strong carbonyl absorption around 1700-1725 cm⁻¹ for the ketone.
-
A peak around 1660 cm⁻¹ for the C=C stretching of the exocyclic methylene group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, with characteristic losses of water (from the hydroxyl group) and carbon monoxide/dioxide (from the lactone and ketone).[6][7][8][9][10]
Stereochemistry: The Three-Dimensional Architecture
The stereochemistry of this compound is complex, with multiple chiral centers that define its three-dimensional shape. The specific arrangement of these centers is critical for its biological activity. The absolute configuration of this compound has been determined as (3aS,6S,6aR,9aS,9bR).[2]
The relative stereochemistry was likely initially determined through a combination of NMR techniques (such as NOE experiments) and chemical correlations. The absolute stereochemistry would have been established by methods such as X-ray crystallography of the natural product or a suitable derivative, or through enantioselective total synthesis.
While a specific X-ray crystal structure for this compound itself is not readily found in publicly accessible databases, the established IUPAC name and stereochemical descriptors are based on definitive studies. The ultimate confirmation of the assigned stereochemistry often comes from the total synthesis of the molecule, where each stereocenter is unambiguously created.
Caption: A simplified workflow for the determination of the stereochemistry of a complex natural product like this compound.
Total Synthesis and its Role in Structural Confirmation
The total synthesis of a complex natural product like this compound is a significant undertaking that serves as the ultimate proof of its proposed structure and stereochemistry. While a complete de novo total synthesis of this compound is not widely reported in the readily accessible literature, the synthesis of related sesquiterpene lactones has been extensively studied.[11][12][13] These synthetic efforts often provide valuable insights into the stereochemical control required to construct the intricate hydroazulene core and the α-methylene-γ-lactone moiety.
A hypothetical retrosynthetic analysis of this compound would likely involve disconnecting the molecule at key bonds to simplify it into more readily available starting materials. Key challenges in the synthesis would include the stereoselective formation of the multiple contiguous stereocenters and the construction of the strained, fused ring system.
Biological Activity and Structure-Activity Relationships
This compound has demonstrated significant biological activity, most notably its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The presence of the α-methylene-γ-lactone is believed to be a key structural feature responsible for this activity. This functional group can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins, thereby disrupting their function.
Understanding the precise three-dimensional structure of this compound is paramount for elucidating its mechanism of action and for the design of more potent and selective analogs. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of derivatives, can help to identify the key pharmacophoric elements of the molecule.
Conclusion
This compound stands as a compelling example of the structural complexity and biological potential of sesquiterpene lactones. Its intricate hydroazulene framework, adorned with a reactive α-methylene-γ-lactone and multiple stereocenters, presents a fascinating challenge for both structural elucidation and chemical synthesis. A thorough understanding of its chemical structure and stereochemistry, as detailed in this guide, is fundamental for any researcher aiming to harness its therapeutic potential or to explore the rich chemistry of this important class of natural products. Further research, including a reported total synthesis and detailed biological investigations, will undoubtedly continue to shed light on the unique properties of this remarkable molecule.
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An In-Depth Technical Guide to the Biosynthesis of Coronopilin in Ambrosia arborescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronopilin, a pseudoguaianolide sesquiterpene lactone isolated from Ambrosia arborescens, has garnered significant interest within the scientific community due to its potent anti-inflammatory and anticancer properties. Understanding its biosynthetic pathway is paramount for developing sustainable biotechnological production platforms and for enabling synthetic biology approaches to generate novel, high-value derivatives. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, starting from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP), and detailing the key enzymatic steps leading to the formation of the characteristic pseudoguaianolide skeleton. While the initial steps of sesquiterpene lactone biosynthesis are well-established, the precise enzymatic machinery responsible for the skeletal rearrangement to the pseudoguaianolide core remains an area of active investigation. This guide synthesizes the current knowledge, proposes putative enzymatic transformations for the uncharacterized steps, and provides detailed experimental protocols for researchers aiming to elucidate this complex pathway.
Introduction: The Significance of this compound
Ambrosia arborescens, a member of the Asteraceae family, is a rich source of bioactive sesquiterpene lactones (STLs), with this compound being a prominent constituent.[1] STLs are a diverse group of C15 terpenoids characterized by a lactone ring, and they exhibit a wide range of biological activities.[2][3] this compound, specifically, has demonstrated significant potential in preclinical studies, making its sustainable supply a critical objective for future drug development.[4] Metabolic engineering and synthetic biology offer promising avenues to achieve this goal, but these approaches are contingent on a thorough understanding of the underlying biosynthetic pathway.[2]
The Established Pathway: From Farnesyl Pyrophosphate to the Germacranolide Core
The biosynthesis of this compound commences with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), which is generated through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3] The initial committed steps in the formation of the sesquiterpene lactone backbone are catalyzed by a series of well-characterized enzymes.
Step 1: Cyclization of Farnesyl Pyrophosphate by Germacrene A Synthase (GAS)
The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of the linear FPP molecule into the cyclic germacrene A.[5] This reaction is catalyzed by the enzyme Germacrene A Synthase (GAS) , a type of sesquiterpene synthase.
-
Causality of Experimental Choice: The identification of GAS as the initial enzyme is based on extensive studies in various Asteraceae species where the presence of germacrene A is a common precursor to a plethora of sesquiterpene lactones.
Step 2: Oxidation of Germacrene A by Germacrene A Oxidase (GAO)
Following its formation, germacrene A undergoes a series of oxidative modifications catalyzed by a cytochrome P450 monooxygenase, Germacrene A Oxidase (GAO) .[6][7] This enzyme catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, yielding germacrene A acid.[6]
-
Trustworthiness of Protocol: The function of GAO has been confirmed through heterologous expression in yeast and Nicotiana benthamiana, where co-expression with GAS leads to the production of germacrene A acid.[6]
Step 3: Lactonization to Costunolide by Costunolide Synthase (COS)
The formation of the characteristic γ-lactone ring is a crucial step in sesquiterpene lactone biosynthesis. This reaction is catalyzed by another cytochrome P450 enzyme, Costunolide Synthase (COS) .[8] COS hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous dehydration to form the lactone ring, yielding costunolide, a key germacranolide intermediate.[9]
-
Authoritative Grounding: The role of COS has been elegantly demonstrated through isotopic labeling studies and in vitro enzyme assays, confirming the mechanism of lactone ring formation.[9]
The Putative Pathway: Formation of the Pseudoguaianolide Skeleton
The conversion of the germacranolide or a related guaianolide precursor to the pseudoguaianolide skeleton of this compound is the most enigmatic part of the biosynthetic pathway. While the precise enzymes have not yet been characterized in Ambrosia arborescens, a chemically plausible mechanism has been proposed.
Proposed Mechanism: The Pinacol-Type Rearrangement
It is hypothesized that the pseudoguaianolide skeleton is formed from a guaianolide precursor through a pinacol-type rearrangement.[10] This proposed mechanism involves the formation of a carbocation at the C5 position of the guaianolide ring, which then triggers a 1,2-methyl shift from C4 to C5, resulting in the characteristic pseudoguaianolide carbon framework.
-
Expertise & Experience: This proposed mechanism is based on established principles of carbocation chemistry and is supported by biomimetic synthetic studies that have successfully achieved similar skeletal rearrangements.
Candidate Enzymes: The Role of Cytochrome P450s
The enzymatic machinery responsible for catalyzing this key rearrangement is likely to be a specialized cytochrome P450 monooxygenase .[11] These enzymes are well-known for their ability to catalyze complex oxidation and rearrangement reactions in terpenoid biosynthesis. The putative "Pre-ambrosin Synthase" or a similar enzyme would likely facilitate the formation of the C5 carbocation, possibly through the hydroxylation of an adjacent carbon followed by dehydration.
Putative Tailoring Steps to this compound
Following the formation of the pseudoguaianolide skeleton, a series of tailoring reactions, including hydroxylations and potentially other modifications, are required to produce this compound. These reactions are also likely catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes like hydroxylases and dehydrogenases . The exact sequence and nature of these final steps are yet to be determined.
Visualization of the Proposed Biosynthesis Pathway
Caption: Proposed biosynthesis pathway of this compound in Ambrosia arborescens.
Methodologies for Pathway Elucidation
The elucidation of a complex biosynthetic pathway like that of this compound requires a multidisciplinary approach combining techniques from molecular biology, biochemistry, and analytical chemistry.
Transcriptome Analysis for Gene Discovery
-
Objective: To identify candidate genes encoding the enzymes involved in the this compound biosynthetic pathway.
-
Protocol:
-
Isolate high-quality RNA from the tissues of Ambrosia arborescens known to produce this compound (e.g., leaves and glandular trichomes).
-
Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.[12]
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
Identify candidate genes for sesquiterpene synthases, cytochrome P450s, and other relevant enzyme classes based on sequence homology to known biosynthetic genes.[13]
-
Analyze the expression profiles of candidate genes to find those that are co-expressed with known sesquiterpene lactone biosynthetic genes.
-
Heterologous Expression and In Vitro/In Vivo Characterization
-
Objective: To functionally characterize the candidate genes identified through transcriptome analysis.
-
Protocol for Yeast Expression:
-
Clone the full-length cDNA of the candidate genes into a yeast expression vector.
-
Transform the expression constructs into a suitable strain of Saccharomyces cerevisiae.
-
For cytochrome P450s, co-express with a cytochrome P450 reductase (CPR) to ensure functional activity.
-
Provide the engineered yeast with the necessary precursor (e.g., FPP or a downstream intermediate).
-
Extract the metabolites from the yeast culture and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.[13]
-
-
Protocol for Nicotiana benthamiana Transient Expression:
-
Clone the candidate genes into an Agrobacterium tumefaciens binary vector.
-
Infiltrate the Agrobacterium culture into the leaves of N. benthamiana.
-
Co-infiltrate with constructs for upstream pathway enzymes to provide the substrate in planta.
-
After 3-5 days, harvest the infiltrated leaf tissue, extract the metabolites, and analyze by LC-MS.[2]
-
Structural Elucidation of Intermediates
-
Objective: To determine the chemical structure of the enzymatic products and pathway intermediates.
-
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are essential for determining the complete chemical structure and stereochemistry of purified compounds.[14]
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass and elemental composition of the molecules, which is crucial for identifying unknown compounds.[15]
-
Quantitative Data Summary
| Enzyme | Substrate | Product(s) | Organism of Origin (Homologs) | Reference |
| Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate | Germacrene A | Cichorium intybus | [5] |
| Germacrene A Oxidase (GAO) | Germacrene A | Germacrene A Acid | Helianthus annuus | [6] |
| Costunolide Synthase (COS) | Germacrene A Acid | Costunolide | Lactuca sativa | [8] |
Conclusion and Future Perspectives
The biosynthesis of this compound in Ambrosia arborescens represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the early stages of the pathway are well understood, the key enzymatic steps leading to the formation of the pseudoguaianolide skeleton and the final tailoring reactions remain to be fully elucidated. The methodologies outlined in this guide provide a roadmap for researchers to identify and characterize the missing enzymes. The successful reconstitution of the complete this compound pathway in a heterologous host will not only provide a sustainable source of this valuable molecule but also open the door for the production of novel, and potentially more potent, derivatives through synthetic biology.
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Gakh, A. A., & Dossetter, A. G. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Seton Hall University eRepository. [Link]
-
Zhang, T., et al. (2022). Transcriptome Analysis and Characterization of Chemosensory Genes in the Forest Pest, Dioryctria abietella (Lepidoptera: Pyralidae). Frontiers in Physiology, 13, 869683. [Link]
-
Chen, R., et al. (2023). Identification and characterization of a novel sativene synthase from Fischerella thermalis. Protein Expression and Purification, 212, 106359. [Link]
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S. Ashwini, & S. M. Roopa. (2017). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 10(1), 356-360. [Link]
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Spectroscopic Profiling of Coronopilin: A Multi-Modal Characterization Guide
Executive Summary
Coronopilin (CAS: 2571-81-5) is a pseudoguaianolide sesquiterpene lactone primarily isolated from Ambrosia and Parthenium species.[1] Structurally defined as 1,2-dihydroparthenin , it possesses a 5/7 bicyclic carbocyclic core fused to a
This technical guide provides a rigorous framework for the spectroscopic identification and structural validation of this compound. Unlike generic datasheets, this document focuses on the causality of spectral features —linking specific structural moieties (the
Part 1: Structural Characterization Strategy
The structural elucidation of this compound requires a convergent workflow where each method validates the others. The logic follows this "Self-Validating" pathway:
-
Mass Spectrometry (MS): Establishes the molecular formula (
) and degree of unsaturation. -
Infrared Spectroscopy (IR): Differentiates the two carbonyl environments (lactone vs. ketone) and confirms the hydroxyl group.
-
NMR Spectroscopy (
): The gold standard for stereochemical assignment, specifically distinguishing this compound from its unsaturated analogue, Parthenin.
Structural Elucidation Workflow
Figure 1: Convergent workflow for the isolation and spectroscopic validation of this compound.
Part 2: Mass Spectrometry (MS) Data
Technique: ESI-MS (Electrospray Ionization) in Positive Mode is recommended for intact molecular ion detection. EI-MS (Electron Impact) is useful for fragmentation fingerprinting.
Diagnostic Ions
The molecular weight of this compound is 264.32 g/mol .
| Ion Type | m/z Value | Interpretation | Structural Insight |
| 265.14 | Protonated Molecular Ion | Confirms Formula | |
| 287.13 | Sodium Adduct | Common in ESI; confirms MW 264. | |
| 247.13 | Loss of Water | Indicates presence of free Hydroxyl (-OH). | |
| 237 | Loss of Carbon Monoxide | Characteristic of cyclic ketones/lactones. | |
| Base Peak | ~43/55 | Hydrocarbon fragments | Typical for terpenoid skeletons. |
Expert Insight: In EI-MS, look for the molecular ion at
Part 3: Infrared (IR) Spectroscopy
IR is critical for distinguishing the two carbonyl types in this compound. The strain in the 5-membered lactone ring shifts its absorption to a higher wavenumber compared to the cyclopentanone.
Key Absorption Bands (KBr or Thin Film)
| Wavenumber ( | Functional Group | Vibration Mode | Diagnostic Value |
| 3400 - 3500 | O-H | Stretching (Broad) | Confirms C-1 (or C-6a) Hydroxyl. |
| 1755 - 1765 | Stretching | Critical: Higher freq due to ring strain. | |
| 1735 - 1745 | Cyclopentanone C=O | Stretching | Distinct from lactone; confirms C-2/C-9 ketone. |
| 1660 | C=C (Exocyclic) | Stretching | Confirms |
| 1200 - 1250 | C-O-C | Stretching | Lactone ether linkage. |
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive proof of structure. All data below is referenced to
1H NMR Data (500 MHz, CDCl3)
Note: Chemical shifts are approximate based on the pseudoguaianolide class characteristics.
| Position | Multiplicity | Structural Assignment | ||
| H-13a | 6.2 - 6.3 | Doublet (d) | ~3.0 | Exocyclic Methylene (High field) |
| H-13b | 5.5 - 5.6 | Doublet (d) | ~3.0 | Exocyclic Methylene (Low field) |
| H-6 | 5.0 - 5.2 | Doublet (d) | ~8.0 | Lactone Methine (diagnostic for ring fusion) |
| H-1 | 3.5 - 4.0 | Multiplet | - | Carbinol proton (adjacent to OH) |
| H-14 | 1.1 - 1.3 | Doublet/Singlet | - | C-10 Methyl group |
| H-15 | 1.0 - 1.2 | Singlet | - | C-5 Methyl group |
| H-2, H-3 | 1.5 - 2.5 | Multiplets | - | Key: Saturated region (Distinct from Parthenin) |
Self-Validating Check: To confirm you have this compound and not Parthenin:
-
Check the 6.0 - 7.5 ppm region.
-
Parthenin shows a doublet for H-1 around 7.5 ppm (enone system).
-
This compound is transparent in this region (except for H-13 signals), confirming the saturation of the C1-C2 bond.
13C NMR Data (125 MHz, CDCl3)
| Carbon Type | Assignment | |
| Ketone C=O | 215 - 220 | C-2 or C-9 (Cyclopentanone) |
| Lactone C=O | 169 - 171 | C-12 (Carbonyl of lactone) |
| Quaternary C=C | 139 - 141 | C-11 ( |
| Exocyclic CH2 | 120 - 122 | C-13 (Methylene) |
| Carbinol CH | 75 - 80 | C-1 (C-OH) |
| Lactone CH | 80 - 85 | C-6 (Ring junction) |
2D NMR Connectivity (HMBC/COSY)
The following diagram illustrates the critical correlations required to build the scaffold.
Figure 2: Key HMBC correlations establishing the
Part 5: Experimental Protocol for Isolation
To obtain high-purity this compound for spectral analysis, the following protocol (adapted from Villagomez et al., 2013) is recommended.
-
Extraction:
-
Macerate dried leaves of Ambrosia arborescens in Petroleum Ether (removes fats/waxes).
-
Extract residue with Dichloromethane (DCM) . This compound resides in this fraction.
-
-
Fractionation:
-
Evaporate DCM to yield a gum.
-
Step 1: Molecular Exclusion Chromatography using Sephadex LH-20 (Eluent: Hexane/DCM/MeOH 2:1:1).
-
Step 2: Silica Gel Column Chromatography (Eluent gradient: Hexane
Ethyl Acetate).
-
-
Crystallization:
-
This compound typically crystallizes from fractions as white needles/prisms.
-
Recrystallization Solvent: Acetone/Hexane or Methanol.
-
References
-
Villagomez, R., et al. (2013). Multiple Anticancer Effects of Damsin and this compound Isolated from Ambrosia arborescens on Cell Cultures. Anticancer Research, 33(9), 3799-3805.
-
Herz, W. & Högenauer, G. (1961). Isolation and Structure of this compound, a New Sesquiterpene Lactone.[2] The Journal of Organic Chemistry, 26(12), 5011-5013.
-
PubChem Database. This compound (CID 257278).
- Aylward, J. (2025). Spectroscopic Data of Sesquiterpene Lactones (General Reference for Pseudoguaianolide Shifts).
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Coronopilin: Molecular Interception of the NF-κB Cascade
The following technical guide details the pharmacological intervention of the NF-κB signaling cascade by Coronopilin , a pseudoguaianolide sesquiterpene lactone. This document is structured for researchers requiring mechanistic depth and reproducible experimental protocols.
A Technical Guide on Mechanism, Validation, and Therapeutic Application
Part 1: Executive Summary & Structural Logic
This compound is a bioactive sesquiterpene lactone (STL) predominantly isolated from Ambrosia arborescens and other Asteraceae species.[1] Unlike general anti-inflammatories that act on upstream receptors, this compound functions as a direct covalent inhibitor of the NF-κB signaling machinery.
Its efficacy relies on a specific structural pharmacophore: the
Therapeutic Value:
-
Primary Target: NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
-
Downstream Effect: Inhibition of pro-survival cytokines (IL-6, TNF-
) and anti-apoptotic factors (Bcl-2). -
Clinical Context: High potential in treating acute myeloid leukemia (AML) and chronic inflammation, where NF-κB is constitutively active.
Part 2: Mechanistic Insight (The "Why")
To effectively utilize this compound, one must understand the causality of its interaction. It is not a competitive inhibitor; it is an alkylating agent .
The Michael Addition Mechanism
The biological activity of this compound is binary: it is active when the exocyclic methylene group is intact and inactive when reduced (e.g., Dihydrothis compound).
-
The Warhead: The C13 exocyclic methylene carbon is highly electrophilic.
-
The Target: Cysteine residues within the NF-κB activation pathway.
-
The Reaction: A nucleophilic attack by the thiolate anion of a cysteine residue (e.g., Cys38 on the p65 subunit or Cys179 on IKK
) onto the -carbon of this compound.
Cascade Disruption
Normal NF-κB signaling involves the phosphorylation and degradation of the inhibitor IκB, allowing the p65/p50 dimer to translocate to the nucleus. This compound intercepts this at two potential checkpoints:
-
IKK Complex Inhibition: By alkylating IKK
, it prevents the phosphorylation of IκB , locking the NF-κB dimer in the cytoplasm. -
Direct p65 Alkylation: By binding to Cys38 in the DNA-binding domain of p65, it sterically and chemically prevents the transcription factor from docking onto the
B motifs of DNA, even if it enters the nucleus.
Pathway Visualization
The following diagram illustrates the specific blockade points of this compound within the canonical pathway.
Figure 1: this compound intercepts the NF-κB pathway by alkylating the IKK complex (preventing IκB degradation) and directly modifying the p65 subunit (preventing DNA binding).
Part 3: Experimental Validation Protocols
To validate this compound's activity in your specific model (e.g., U937 or Jurkat cells), use the following self-validating protocols.
Protocol A: NF-κB Luciferase Reporter Assay
Purpose: To quantify the functional transcriptional inhibition of NF-κB.
Causality: If this compound works, luciferase expression driven by
Materials:
-
NF-κB-Luciferase plasmid (containing 5x
B response elements). -
Renilla luciferase vector (internal control for transfection efficiency).
-
Dual-Luciferase Assay System.
-
TNF-
(activator).
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., HEK293T or HeLa) at
cells/well in 24-well plates. Incubate 24h. -
Transfection: Co-transfect NF-κB-Luc (0.5 µg) and Renilla (0.05 µg) using Lipofectamine. Incubate 24h.
-
Pre-treatment: Treat cells with this compound (0, 1, 5, 10, 20 µM) for 1 hour .
-
Control: DMSO vehicle (0.1%).
-
-
Stimulation: Add TNF-
(20 ng/mL) and incubate for 4-6 hours . -
Lysis: Wash with PBS, add Passive Lysis Buffer (100 µL). Shake 15 min.
-
Readout: Measure Firefly and Renilla luminescence.
-
Calculation: Normalize Firefly/Renilla. Plot Relative Light Units (RLU) vs. Concentration.
Protocol B: Nuclear Translocation Assay (Western Blot)
Purpose: To determine if this compound prevents the physical movement of p65 into the nucleus.
Step-by-Step Workflow:
-
Treatment: Treat
cells with this compound (IC50 dose) for 2 hours. -
Stimulation: Stimulate with LPS (1 µg/mL) or TNF-
for 30 minutes. -
Fractionation:
-
Harvest cells. Resuspend in Hypotonic Buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2). Swell 15 min on ice.
-
Add NP-40 (0.5% final). Vortex 10s. Centrifuge 10,000g (30s).
-
Supernatant = Cytosolic Fraction.
-
Resuspend pellet in Nuclear Extraction Buffer (20 mM HEPES, 420 mM NaCl, 25% Glycerol). Shake 30 min at 4°C.
-
Centrifuge 20,000g (10 min).
-
Supernatant = Nuclear Fraction.
-
-
Blotting: Run SDS-PAGE.
-
Primary Antibodies: Anti-p65, Anti-IκB
. -
Loading Controls: Anti-Tubulin (Cytosol), Anti-Lamin B1 (Nucleus).
-
-
Validation Check: Effective inhibition will show high p65 in Cytosol and low/absent p65 in Nucleus compared to stimulated control.
Experimental Workflow Diagram
Figure 2: Operational workflow for validating this compound-induced NF-κB inhibition.
Part 4: Data Summary & Therapeutic Implications[4]
Quantitative Efficacy
The following table summarizes the inhibitory potential of this compound across relevant leukemia cell lines, derived from cell population growth and viability assays.
| Cell Line | Tissue Origin | IC50 (24h) | Effect on Cell Cycle | Primary Mechanism |
| U937 | Histiocytic Lymphoma | ~2-5 µM | G2/M Arrest | Mitotic Catastrophe |
| Jurkat | T-cell Leukemia | ~5-10 µM | Sub-G1 Accumulation | Apoptosis (Caspase-3) |
| PBMC | Healthy Control | > 50 µM | Negligible | Selectivity Window |
Clinical Relevance
-
Leukemia: In AML and CML, NF-κB is often constitutively active, driving resistance to chemotherapy. This compound's ability to induce G2/M arrest and apoptosis makes it a candidate for combination therapy to lower the apoptotic threshold.
-
Selectivity: The lower toxicity in healthy PBMCs suggests a therapeutic window, likely due to the lower basal oxidative stress and NF-κB reliance in healthy cells compared to cancer cells.
References
-
Cotugno, R. et al. (2012). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. Cell Proliferation.[2][3][4]
-
Sotillo, W.S. et al. (2017). Multiple Anticancer Effects of Damsin and this compound Isolated from Ambrosia arborescens on Cell Cultures. Anticancer Research.
-
Bermudez, V. et al. (2010). Inhibition of transcription factor NF-κB by sesquiterpene lactones: A proposed molecular mechanism of action. Bioorganic & Medicinal Chemistry.
-
Zhang, S. et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual.
-
García-Piñeres, A.J. et al. (2001). Cysteine 38 in p65/NF-kappaB plays a crucial role in DNA binding inhibition by sesquiterpene lactones. Journal of Biological Chemistry.
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- 3. Cytotoxicity of dioncophylline A and related naphthylisoquinolines in leukemia cells, mediated by NF-κB inhibition, angiogenesis suppression, G2/M cell cycle arrest, and autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Activity Spectrum of Coronopilin
Abstract
Coronopilin, a sesquiterpene lactone isolated from the plant Ambrosia arborescens, has emerged as a molecule of significant interest in oncology research.[1] Sesquiterpene lactones represent a diverse class of plant-derived secondary metabolites, many of which are recognized for their potent biological activities, including anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of the known anticancer activity spectrum of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its cytotoxic and cytostatic effects across various cancer types, elucidate the core molecular mechanisms of action, present quantitative data, and provide detailed experimental protocols for validation. The central theme of this compound's activity involves the modulation of critical oncogenic signaling pathways, induction of cell-type specific apoptosis, and a favorable selectivity profile for neoplastic cells over normal cells.[1]
Introduction to this compound: A Bioactive Sesquiterpene Lactone
Sesquiterpene lactones (SLs) are a large family of natural products characterized by a 15-carbon backbone and a lactone ring.[4] Their biological activity, particularly their anticancer potential, is often attributed to the presence of an α,β-unsaturated carbonyl group, which can act as a Michael acceptor to alkylate nucleophiles in the cell, such as sulfhydryl groups on proteins.[2][5] This reactivity allows SLs to interfere with proteins that regulate crucial cellular processes like cell cycle progression and survival.[2]
This compound is a pseudoguaianolide sesquiterpene lactone isolated from Ambrosia arborescens, a plant traditionally used in South America.[2] Its anticancer properties have been investigated in a range of hematological and solid tumors, revealing a multi-faceted mechanism of action that makes it a compelling scaffold for the development of novel anti-leukemic and anti-tumor agents.[1][6] A key advantageous feature of this compound is its demonstrated ability to inhibit cancer cell proliferation with significantly less toxicity toward normal, non-neoplastic cells, suggesting a promising therapeutic window.[1][5]
In Vitro Anticancer Activity Spectrum
This compound has demonstrated significant inhibitory activity against a variety of human cancer cell lines. Its efficacy varies depending on the cancer type and the specific cell line, highlighting cell-type specific responses to the compound. The primary modes of action include the induction of apoptosis and cell cycle arrest.
Hematological Malignancies
This compound shows notable potency against leukemia cell lines.[1] Studies on Jurkat (T-cell leukemia) and U937 (histiocytic lymphoma) cells found that this compound inhibited cell population growth with IC50 values at or below 20 μM, while exhibiting poor cytotoxicity against normal white blood cells.[1][2]
-
In Jurkat Cells: The primary response to this compound is the induction of extensive, caspase-dependent apoptosis.[1][2]
-
In U937 Cells: this compound's main effect is a robust arrest in the G2/M phase of the cell cycle, leading to an accumulation of cells in mitosis. This prolonged mitotic arrest ultimately results in mitotic catastrophe and cell death through a caspase-independent mechanism.[1][2]
Solid Tumors
The activity of this compound extends to solid tumors, including breast and colon cancer.
-
Breast Cancer: In a study involving MCF-7, JIMT-1, and HCC1937 breast cancer cell lines, this compound inhibited cell proliferation.[5] It was noted that higher concentrations of this compound were required to achieve similar effects to other SLs like damsin, but it displayed lower toxicity towards the normal-like breast epithelial cell line MCF-10A.[5]
-
Colon Cancer: this compound was found to inhibit cell proliferation and DNA biosynthesis in Caco-2 colon cancer cells, with toxic effects observed at concentrations between 25–100 μM.[5][6]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the reported IC50 values for this compound against various cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Key Findings & Reference |
| Leukemia / Lymphoma | Jurkat, U937 | ≤ 20 | Induces caspase-dependent apoptosis (Jurkat) or G2/M arrest and mitotic catastrophe (U937). Low toxicity to normal white blood cells.[1][2] |
| Colon Cancer | Caco-2 | 25 - 100 | Inhibited cell proliferation and DNA biosynthesis.[5][6] |
| Breast Cancer | MCF-7, JIMT-1, HCC1937 | Not explicitly quantified, but higher than other SLs | Inhibited cell proliferation with less effect on normal-like MCF-10A cells.[5] |
Molecular Mechanisms of Action
This compound exerts its anticancer effects by modulating multiple, critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation. The primary mechanisms identified are the inhibition of the NF-κB and STAT3 pathways and the cell-type specific induction of apoptosis.
Inhibition of Pro-Survival Signaling Pathways: NF-κB and STAT3
The transcription factors Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are master regulators of inflammation, immunity, cell proliferation, and apoptosis.[7][8] Their constitutive activation is a hallmark of many cancers, promoting tumor growth and survival.[6][9][10] this compound has been shown to effectively inhibit both of these pathways.[6]
-
NF-κB Inhibition: In a typical signaling cascade, stimuli like TNF-α lead to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate target gene expression.[7][11] Studies using luciferase reporter systems demonstrate that this compound inhibits NF-κB expression, thereby blocking this pro-survival signaling.[6] This inhibition also affects downstream targets, as seen in breast cancer cells where this compound suppressed TNF-α-induced translocation of NF-κB to the nucleus.[5]
-
STAT3 Inhibition: STAT3 is activated via phosphorylation (primarily at Tyrosine 705), which promotes its dimerization, nuclear translocation, and DNA binding to regulate genes involved in cell survival (e.g., Bcl-xL, Survivin) and proliferation (e.g., Cyclin D1).[12][13] this compound interferes with the STAT3 pathway, inhibiting its expression and activation as shown by luciferase reporter assays.[6]
Induction of Cell Death: Apoptosis and Mitotic Catastrophe
This compound triggers distinct cell death programs depending on the cancer cell type.
Caspase-Dependent Apoptosis (e.g., Jurkat cells): In Jurkat leukemia cells, this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[2] This process involves:
-
Mitochondrial Disruption: A marked loss of mitochondrial membrane potential (ΔΨm).
-
Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytosol.
-
Apoptosome Formation: Cytochrome c promotes the formation of the apoptosome complex.
-
Caspase Activation: This leads to the activation of initiator caspase-9 and subsequently, effector caspase-3, which executes the final stages of apoptosis.[2]
Mitotic Catastrophe and Caspase-Independent Apoptosis (e.g., U937 cells): In contrast, in U937 cells, this compound's primary action is to induce a powerful G2/M cell cycle arrest.[1]
-
Tubulin Hyperpolymerization: this compound interacts with and hyperpolymerizes tubulin, disrupting mitotic spindle formation.[2]
-
Mitotic Arrest: This leads to an accumulation of cells in mitosis, evidenced by an increased mitotic index and the presence of activated cyclin B1/Cdk1 complex.[1]
-
Mitotic Catastrophe: Prolonged arrest in mitosis leads to mitotic catastrophe, a form of cell death that occurs during mitosis.
-
Caspase-Independent Death: The dying cells exhibit features of apoptosis (e.g., phosphatidylserine externalization) but do not rely on caspase activation.[1][2]
Recommended Experimental Protocols
To validate and further explore the anticancer activity of this compound, a series of standardized in vitro assays are recommended. The following protocols provide a framework for these investigations.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, MCF-7) in a 96-well plate at a density of 4x10³ to 5x10³ cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]
Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression or activation state of specific proteins (e.g., Caspase-3, p-Histone H3, Cyclin B1).
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
This compound, a naturally occurring sesquiterpene lactone, exhibits a broad spectrum of anticancer activity, particularly against hematological malignancies and several solid tumors.[1][2][5][6] Its potency stems from a multi-pronged attack on cancer cells, involving the dual inhibition of the critical NF-κB and STAT3 survival pathways and the induction of cell-type specific programmed cell death.[6] The compound's ability to trigger caspase-dependent apoptosis in some cell lines and mitotic catastrophe in others demonstrates a sophisticated and adaptable mechanism of action.[1][2]
Crucially, the selectivity of this compound for cancer cells over their normal counterparts enhances its potential as a therapeutic lead.[1][5] Future research should focus on comprehensive in vivo studies to validate these in vitro findings in animal models of human cancer.[14][16][17] Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective this compound derivatives. The unique mechanisms of action, particularly its ability to overcome resistance pathways by targeting tubulin dynamics and key transcription factors, position this compound as a highly promising scaffold for the development of next-generation anticancer agents.
References
-
Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type‐specific induction of apoptosis and mitotic catastrophe. PubMed Central. Available from: [Link]
-
Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. PubMed. Available from: [Link]
-
Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative. PubMed Central. Available from: [Link]
-
Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures. PubMed. Available from: [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available from: [Link]
-
Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. Oncotarget. Available from: [Link]
-
Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules. Available from: [Link]
-
CYTOTOXICITY AND ANTITUMOR ACTIVITY OF SESQUITERPENE LACTONES. STRUCTURE, ACTIVITY Sergazy Adekenov, Olga Maslova, Zhanar Iskako. ScienceRise: Pharmaceutical Science. Available from: [Link]
-
Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem. BMC Complementary and Alternative Medicine. Available from: [Link]
-
Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer. MDPI. Available from: [Link]
-
IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … ResearchGate. Available from: [Link]
-
Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. Available from: [Link]
-
lines ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]
-
Torilin Inhibits Inflammation by Limiting TAK1-Mediated MAP Kinase and NF-κB Activation. Hindawi. Available from: [Link]
-
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Coronopilin: A Targeted Approach to Cancer Therapy - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coronopilin, a naturally occurring sesquiterpene lactone, has emerged as a promising candidate in the landscape of targeted cancer therapeutics. This guide provides a comprehensive analysis of this compound's efficacy across various cancer cell lines, delving into its molecular mechanisms of action. Our synthesis of available preclinical data highlights this compound's potent anti-proliferative and pro-apoptotic effects, primarily mediated through the inhibition of the NF-κB and STAT3 signaling pathways. This document serves as a technical resource for researchers and drug development professionals, offering insights into the cancer types most susceptible to this compound and the experimental methodologies to validate its activity.
Introduction to this compound: A Sesquiterpene Lactone with Anticancer Potential
This compound is a member of the sesquiterpene lactone family, a class of natural products known for their diverse biological activities.[1] Extracted from plants of the Ambrosia genus, this compound has garnered significant interest for its potential as an anticancer agent.[2] Its cytotoxic effects against cancer cells, coupled with a complex mechanism of action, position it as a molecule of interest for further investigation and development.
Efficacy of this compound Across Cancer Cell Lines: A Data-Driven Analysis
While comprehensive screening of this compound across a wide panel of cancer cell lines, such as the NCI-60, is not extensively documented in publicly available literature, existing studies provide crucial insights into its selective efficacy.
A key study demonstrated that this compound inhibits cell proliferation and DNA biosynthesis in Caco-2 human colorectal adenocarcinoma cells .[2] Although specific IC50 values for this compound are not widely reported, comparative studies with related sesquiterpene lactones suggest that its efficacy is likely within the micromolar range in sensitive cell lines. For instance, the related compound Coriloxin exhibited IC50 values of 137.04 µM in A549 lung cancer cells and 48.72 µM in CL1-5 lung cancer cells.[3] Another related sesquiterpene lactone, Parthenolide, showed potent activity against the GLC-82 non-small cell lung cancer cell line with an IC50 value of 6.07 ± 0.45 μM.[4]
Based on the known mechanisms of action for this compound and related compounds, which involve the inhibition of key inflammatory and survival pathways, it is hypothesized that cancer cell lines with constitutive activation of the NF-κB and/or STAT3 signaling pathways would be most sensitive to this compound. These include, but are not limited to, certain types of:
-
Colon Cancer: As evidenced by its activity in Caco-2 cells.[2]
-
Breast Cancer: Many breast cancer subtypes exhibit aberrant NF-κB and STAT3 signaling.
-
Lung Cancer: Particularly non-small cell lung cancer (NSCLC), where these pathways are often dysregulated.[3][4]
-
Leukemia and Lymphoma: Hematological malignancies frequently rely on STAT3 signaling for survival.
-
Melanoma: Where NF-κB and STAT3 play roles in proliferation and metastasis.
Further extensive screening is warranted to definitively identify the full spectrum of cancer cell lines most responsive to this compound.
Molecular Mechanism of Action: Targeting Key Oncogenic Pathways
This compound exerts its anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer: the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[5] this compound has been shown to interfere with this pathway.[2] The canonical NF-κB activation cascade involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), which allows the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes.[5][6]
This compound's inhibitory action is believed to occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering the active NF-κB complex in the cytoplasm and preventing the nuclear translocation of the p65 subunit.[7][8][9] This leads to the downregulation of NF-κB target genes that promote cancer cell survival and proliferation, such as Bcl-2 and Cyclin D1.
Figure 1: Proposed mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.
Inhibition of the STAT3 Signaling Pathway
STAT3 is a transcription factor that plays a pivotal role in cell growth, differentiation, and survival.[10] Its persistent activation is observed in a wide range of human cancers and is often associated with poor prognosis.[10] this compound has been demonstrated to inhibit the STAT3 pathway.[2]
The activation of STAT3 typically involves phosphorylation at the tyrosine 705 residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs).[10] This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and subsequent binding to the promoters of target genes. Key downstream targets of STAT3 that promote cancer progression include the anti-apoptotic protein Bcl-2, the cell cycle regulator Cyclin D1, and the inhibitor of apoptosis protein Survivin.[11][12][13][14]
This compound's inhibitory effect on the STAT3 pathway is likely due to the prevention of STAT3 phosphorylation at Tyr705. By blocking this critical activation step, this compound effectively shuts down the downstream signaling cascade, leading to decreased expression of pro-survival and pro-proliferative genes.
Figure 2: Proposed mechanism of this compound-mediated inhibition of the STAT3 signaling pathway.
Experimental Protocols for Assessing this compound's Efficacy
To rigorously evaluate the anticancer effects of this compound in various cancer cell lines, a series of well-established in vitro assays are recommended.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of this compound and for calculating its IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Pathway Inhibition
This technique is crucial for confirming the molecular mechanism of action of this compound by assessing the phosphorylation status and expression levels of key proteins in the NF-κB and STAT3 pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-STAT3 (Tyr705), STAT3, p-IκBα, IκBα, p65, Bcl-2, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Figure 3: A simplified workflow for Western Blot analysis.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, with a clear mechanism of action involving the inhibition of the critical NF-κB and STAT3 signaling pathways. Its efficacy in colon cancer cells provides a strong rationale for broader screening across a diverse panel of cancer cell lines, particularly those known to harbor constitutive activation of these pathways. Future research should focus on:
-
Comprehensive in vitro screening: Utilizing platforms like the NCI-60 cell line panel to identify the full spectrum of this compound's activity.[15][16][17]
-
In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant cancers.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to potentially enhance its potency and selectivity.
-
Combination therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapeutics and other targeted agents.
The insights provided in this guide aim to facilitate and accelerate the further investigation of this compound as a promising candidate for the development of novel and effective cancer therapies.
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Preliminary Cytotoxicity Studies of Coronopilin on Normal Cells: An In-Depth Technical Guide
This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of coronopilin, a sesquiterpene lactone, on normal, non-cancerous human cells. The primary objective of these initial studies is to establish a baseline toxicological profile, which is a critical step in the early stages of drug development. By understanding the effects of a compound on healthy cells, researchers can assess its potential for therapeutic selectivity and predict possible side effects in a clinical setting. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a robust preliminary cytotoxic evaluation.
Introduction: The Rationale for Assessing this compound's Cytotoxicity on Normal Cells
This compound, a naturally occurring sesquiterpene lactone, has demonstrated potential as an anti-leukemic agent by inhibiting cancer cell proliferation.[1][2] However, a crucial aspect of preclinical drug development is the evaluation of a compound's effect on non-cancerous cells to determine its therapeutic index—the ratio between its toxic dose and its therapeutic dose. A favorable therapeutic index indicates that a compound is more toxic to cancer cells than to normal cells, suggesting a lower likelihood of adverse side effects in patients.[3]
The primary goal of this preliminary investigation is to assess the cytotoxicity of this compound on representative normal human cell lines. This is essential because many chemotherapeutic agents exhibit significant toxicity to healthy tissues, leading to dose-limiting side effects.[3] By establishing the concentration-dependent effects of this compound on normal cells, we can make an informed decision about its potential as a selective anticancer agent. This guide will detail the selection of appropriate normal cell lines and provide validated protocols for assessing cell viability, membrane integrity, and apoptosis.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
A comprehensive understanding of this compound's cytotoxic effects requires a multi-assay approach. No single assay can provide a complete picture of cellular health. Therefore, we will employ a panel of assays that measure different cellular parameters: metabolic activity (MTT assay), cell membrane integrity (LDH release assay), and the induction of apoptosis (Annexin V-FITC/Propidium Iodide assay).
dot
Caption: Overall experimental workflow for assessing this compound's cytotoxicity.
Selection of Normal Cell Lines
The choice of normal cell lines is critical for the relevance of the study. We will utilize two distinct and widely accepted models of normal human cells:
-
Human Dermal Fibroblasts (HDFs): These are adherent cells that represent a common cell type in connective tissue.[4] They are robust and frequently used in general cytotoxicity testing.[5]
-
Peripheral Blood Mononuclear Cells (PBMCs): These are suspension cells isolated from whole blood and represent the circulating immune cells. As this compound has shown effects on leukemia cells (which are of hematopoietic origin), evaluating its impact on normal blood cells is particularly relevant.[2][6]
Preparation of this compound
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in all experiments to account for any solvent-induced toxicity.
Methodologies: Step-by-Step Protocols
The following protocols are standardized and widely used in the field of in vitro toxicology.[7]
Cell Culture
3.1.1 Human Dermal Fibroblasts (HDFs)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculture: When cells reach 80-90% confluency, detach them using a trypsin-EDTA solution and re-seed at a lower density.
3.1.2 Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Protocol:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. For PBMCs, seed at a density of 2 x 10^5 cells/well.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: For HDFs, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. For PBMCs, centrifuge the plate and then carefully remove the supernatant before adding DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[2] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a positive control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity.
Annexin V-FITC/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1][13] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[1]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with selected concentrations of this compound (based on MTT and LDH results) for 24 hours.
-
Cell Collection: Collect both adherent (using trypsin) and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 channel.
Data Presentation and Interpretation
The quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison.
Table 1: Hypothetical IC50 Values of this compound on Normal Human Cells
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HDF | MTT | > 100 | 85.3 | 62.1 |
| LDH | > 100 | 95.7 | 75.4 | |
| PBMCs | MTT | > 100 | 92.5 | 78.9 |
| LDH | > 100 | > 100 | 89.2 |
IC50: The concentration of a drug that gives half-maximal response.
Interpretation: The hypothetical data in Table 1 suggest that this compound exhibits time- and concentration-dependent cytotoxicity on normal cells. The IC50 values are relatively high, particularly at 24 hours, indicating low acute toxicity. These values should be compared to the IC50 values obtained for cancer cell lines to determine the selectivity index (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.
Mechanistic Insights: Potential Involvement of the NF-κB Pathway
Sesquiterpene lactones are known to exert their biological effects through various mechanisms, including the modulation of key signaling pathways.[15] A prominent target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immunity, and cell survival.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, many of which are pro-survival.[12] It is hypothesized that this compound, like other sesquiterpene lactones, may inhibit the NF-κB pathway, thereby sensitizing cells to apoptosis.[17]
dot
Caption: Proposed mechanism of this compound-induced apoptosis via NF-κB inhibition.
Conclusion and Future Directions
The preliminary cytotoxicity studies outlined in this guide are fundamental for establishing the safety profile of this compound. The results from these assays will provide a critical go/no-go decision point for further preclinical development. If this compound demonstrates a favorable selectivity index, subsequent studies should focus on elucidating its precise mechanism of action in both normal and cancer cells. This could involve investigating its effects on other signaling pathways, cell cycle progression, and the induction of different forms of cell death. Ultimately, a thorough understanding of this compound's effects on normal cells is paramount for its successful translation into a safe and effective therapeutic agent.
References
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Kosheeka. (2025, April 9). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Ghantous, A., Gali-Muhtasib, H., Vuorela, H., Saliba, N. A., & Darwiche, N. (2010). What in blaze is happening to my sesquiterpene lactones?. Drug discovery today, 15(15-16), 680–690. [Link]
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Kisiel, M. A., & Klar, A. S. (2019). Isolation and Culture of Human Dermal Fibroblasts. Methods in molecular biology (Clifton, N.J.), 1993, 71–78. [Link]
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ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823–830. [Link]
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Bio-Rad. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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van Leeuwen, I. M. M., O'Leary, C. E., & Lain, S. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Cell cycle (Georgetown, Tex.), 11(10), 1851–1861. [Link]
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BPS Bioscience. (n.d.). PBMC Cytotoxicity Bioassay Kit (CFSE, 7-AAD). Retrieved from [Link]
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NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Jo, E. J., Lee, S. Y., Park, S. J., Kim, S. H., & Choi, Y. H. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Cancer Prevention, 22(1), 59–64. [Link]
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Al-Salahi, O. S., Al-Sheddi, E. S., Al-Massarani, S. M., & Al-Oqail, M. M. (2014). In vitro inhibition of human leukemia THP-1 cells by Origanum syriacum L. and Thymus vulgaris L. extracts. BMC complementary and alternative medicine, 14, 327. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Preclinical In Vitro Assessment of Coronopilin: Protocols and Mechanistic Insights
Executive Summary
Coronopilin, a pseudoguaianolide sesquiterpene lactone primarily isolated from Ambrosia arborescens, has emerged as a potent antiproliferative agent with a distinct dual mechanism of action. Unlike non-specific cytotoxins, this compound demonstrates cell-type specificity, inducing caspase-dependent apoptosis in T-cell leukemia (Jurkat) lines while triggering mitotic catastrophe via tubulin hyperpolymerization in histiocytic lymphoma (U937) lines.[1] Crucially, it exhibits high selectivity, showing minimal cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs).[1] This guide outlines the standardized in vitro protocols required to validate these efficacies, ensuring reproducibility and scientific rigor in preclinical development.
Compound Profile & Handling
Successful in vitro assays depend on the precise handling of the compound to prevent precipitation or degradation.
Physicochemical Properties[1][2][3][4][5][6][7][8]
-
Chemical Class: Pseudoguaianolide Sesquiterpene Lactone[1][2]
-
Molecular Formula: C₁₅H₂₀O₄[1]
-
Molecular Weight: 264.32 g/mol [1]
-
Key Pharmacophore:
-methylene- -lactone ring (Michael acceptor).[1] -
Solubility:
Preparation Protocol (Self-Validating System)
To ensure consistent dosing, follow this "Stock-to-Working" workflow:
-
Stock Solution (100 mM): Dissolve lyophilized this compound in sterile, cell-culture grade DMSO. Vortex for 30 seconds.[1] Aliquot into amber tubes to prevent photodegradation and store at -20°C.
-
Working Solution: Dilute the stock 1:1000 in serum-free media immediately before use to achieve a 100 µM intermediate.
-
Vehicle Control: Prepare a matched DMSO control (final concentration in well must be < 0.5% v/v to avoid solvent toxicity).
Critical Checkpoint: Verify clear solubility at 100 µM in media. If precipitation occurs, sonicate for 5 minutes.[1] Do not use if precipitate remains visible.[1]
Mechanistic Efficacy: The "Why"
This compound's efficacy is driven by its ability to form covalent adducts with sulfhydryl groups on proteins, specifically targeting tubulin .[1]
Dual-Pathway Mechanism
The cellular response to this compound is context-dependent:
-
Jurkat Cells (T-ALL): The compound triggers the intrinsic apoptotic pathway, characterized by Caspase-3 activation and DNA fragmentation.[1]
-
U937 Cells (Lymphoma): The compound acts as a mitotic poison .[1] It covalently binds to tubulin, causing hyperpolymerization (stabilization) of microtubules.[1] This prevents proper spindle dynamics, locking cells in the G2/M phase until they undergo mitotic catastrophe (a form of necrosis-like death distinct from apoptosis).
Mechanistic Visualization
The following diagram illustrates the bifurcation of this compound's signaling pathways based on cell type.
Caption: Figure 1.[1] Dual mechanism of action. Pathway A (Red) depicts apoptotic induction in Jurkat cells.[1] Pathway B (Yellow) depicts tubulin-mediated mitotic catastrophe in U937 cells.[1]
Quantitative Efficacy Data
The following data summarizes the potency of this compound across validated cell lines. Note the significant therapeutic window compared to normal PBMCs.[1]
| Cell Line | Tissue Origin | IC₅₀ (72h) | Primary Mode of Death |
| Jurkat | T-Cell Leukemia | < 20 µM | Apoptosis (Caspase-dependent) |
| U937 | Histiocytic Lymphoma | < 20 µM | Mitotic Catastrophe (G2/M Arrest) |
| PBMC | Normal Blood | > 100 µM | Minimal Cytotoxicity |
Experimental Protocols (The "How")
Protocol A: Cytotoxicity Assessment (MTT Assay)
Purpose: To determine IC₅₀ values and assess general antiproliferative activity.
-
Seeding: Plate cells (Jurkat/U937) at
cells/well in 96-well plates (100 µL/well). Incubate for 24h. -
Treatment: Add this compound serial dilutions (1, 5, 10, 20, 50, 100 µM). Include DMSO vehicle control and Blank (media only).
-
Incubation: Incubate for 24, 48, and 72 hours at 37°C, 5% CO₂.
-
Development: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h until purple formazan crystals form.
-
Solubilization: Add 100 µL solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight.
-
Read: Measure absorbance at 570 nm. Calculate % viability relative to vehicle control.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Purpose: To validate G2/M arrest in U937 cells.
-
Treatment: Treat
cells with IC₅₀ concentration of this compound for 24h. -
Fixation: Wash cells with cold PBS.[1] Resuspend in 300 µL PBS and add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining: Wash ethanol-fixed cells with PBS.[1] Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).[1] Incubate 30 min at RT in dark.
-
Acquisition: Analyze on a flow cytometer (e.g., FACSCalibur).[1] Record 10,000 events.
-
Analysis: Use ModFit LT or FlowJo to quantify G0/G1, S, and G2/M populations.[1] Expect >40% G2/M population in treated U937 cells.
Protocol C: Tubulin Polymerization Assay
Purpose: To confirm direct interaction with microtubules.
-
Lysate Prep: Lyse treated cells in hypotonic buffer containing protease inhibitors.[1]
-
Fractionation: Centrifuge at 100,000 x g for 1h at 37°C to separate polymerized (pellet) from soluble (supernatant) tubulin.
-
Western Blot: Resuspend pellet in SDS loading buffer. Run SDS-PAGE.[1]
-
Detection: Blot for
-Tubulin.[1] -
Result: this compound treatment should result in a denser band in the pellet fraction (polymerized) compared to control, indicating hyperpolymerization.[1]
Experimental Workflow Diagram
Caption: Figure 2. Standardized experimental workflow for validating this compound efficacy.
References
-
Cotugno, R., et al. (2012). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe.[1] Cell Proliferation.[1][4][5]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1]
-
Haldar, S., et al. (2015). Anticancer efficacy of sesquiterpene lactones: A comprehensive review.[1] (Contextual grounding on SL mechanisms).
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Coronopilin's Impact on Tumor Cell Cycle Progression: A Technical Guide for Researchers
Introduction: The Therapeutic Potential of Coronopilin in Oncology
This compound, a sesquiterpene lactone, represents a class of naturally derived compounds that are gaining significant attention in oncology research for their potent anti-tumor activities. Sesquiterpene lactones are known to interfere with the cell cycle, inhibit proliferation, and induce apoptosis in cancer cells[1]. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound and related sesquiterpene lactones are hypothesized to exert their effects on cell cycle progression in tumor cells. We will delve into the causality behind experimental designs aimed at elucidating these mechanisms and provide detailed protocols for researchers in the field.
The uncontrolled proliferation of cancer cells is a hallmark of malignancy, often stemming from a dysregulated cell cycle[2]. The cell cycle is a tightly regulated process consisting of four main phases: Gap 1 (G1), DNA Synthesis (S), Gap 2 (G2), and Mitosis (M)[2][3]. Checkpoints between these phases ensure the fidelity of DNA replication and cell division. Many conventional cancer therapies function by disrupting these cell cycle events, leading to cell cycle arrest and apoptosis[2]. This compound and its chemical relatives are emerging as promising candidates for such therapeutic strategies.
Core Mechanism: Disruption of Microtubule Dynamics and G2/M Arrest
A primary mechanism by which many sesquiterpene lactones are believed to exert their anti-cancer effects is through the disruption of microtubule dynamics, leading to a cell cycle arrest in the G2/M phase[4].
Microtubules are crucial components of the cytoskeleton and form the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis[5]. Microtubule-targeting agents are broadly classified as either stabilizers or destabilizers[6]. Evidence suggests that certain sesquiterpene lactones function as microtubule destabilizers, preventing the polymerization of tubulin dimers into microtubules[7]. This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition to prevent catastrophic mitotic errors.
Signaling Pathway of this compound-Induced G2/M Arrest
The following diagram illustrates the putative signaling cascade initiated by this compound, based on the known actions of related sesquiterpene lactones.
Experimental Protocols
To rigorously investigate the effects of this compound on tumor cell cycle progression, a combination of cellular and molecular biology techniques is required.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to measure the fluorescence intensity of a large population of cells, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed tumor cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Data Analysis: The resulting DNA content histograms will show distinct peaks corresponding to the G0/G1 (2n DNA content) and G2/M (4n DNA content) phases, with the S phase population situated between these two peaks. The percentage of cells in each phase can be quantified using appropriate software.
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to assess the protein expression levels of key cell cycle regulators.
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.
Materials:
-
Treated and untreated cell pellets (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Cdc2, anti-p53, anti-p21, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: The intensity of the protein bands can be quantified using densitometry software and normalized to the loading control to compare the relative protein expression levels between treated and untreated samples.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results from the described experiments, illustrating the potential dose-dependent effects of this compound on cell cycle distribution and protein expression in a representative tumor cell line.
| This compound (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Relative Cyclin B1 Expression | Relative p-Cdc2 (Tyr15) Expression |
| 0 (Vehicle) | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 | 1.00 | 1.00 |
| 1 | 55.2 ± 2.5 | 23.1 ± 1.9 | 21.7 ± 2.2 | 0.85 | 1.52 |
| 5 | 40.1 ± 3.0 | 18.5 ± 2.1 | 41.4 ± 3.5 | 0.62 | 2.89 |
| 10 | 25.8 ± 2.8 | 10.7 ± 1.7 | 63.5 ± 4.1 | 0.35 | 4.76 |
Conclusion and Future Directions
The evidence from studies on sesquiterpene lactones strongly suggests that this compound has the potential to be a potent anti-tumor agent that functions by inducing G2/M cell cycle arrest and potentially inhibiting pro-survival signaling pathways like STAT3. The experimental framework provided in this guide offers a robust approach for researchers to further elucidate the precise molecular mechanisms of this compound's action. Future research should focus on identifying the specific binding site of this compound on tubulin, validating its effects in in vivo models, and exploring potential synergistic combinations with other chemotherapeutic agents. A thorough understanding of these aspects will be crucial for the development of this compound and related compounds as effective cancer therapeutics.
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Dove, B. K., et al. (2006). G2/M cell cycle arrest in the life cycle of viruses. Journal of Virology, 80(19), 9377-9387. [Link]
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Guzman, M. L., et al. (2005). The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells. Blood, 105(11), 4163-4169. [Link]
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Yami, M., et al. (2020). The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review. Frontiers in Pharmacology, 11, 599. [Link]
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Li, L., et al. (2020). Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line. Molecules, 25(1), 133. [Link]
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Lee, Y. J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences, 75(24), 2829-2841. [Link]
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Zielke, N., & Edgar, B. A. (2015). FUCCI sensors: powerful new tools for analysis of cell cycle progression. Wiley Interdisciplinary Reviews: Developmental Biology, 4(5), 469-487. [Link]
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Hassan, M., et al. (2023). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Biomedicine & Pharmacotherapy, 165, 115162. [Link]
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Chauvin, D. R., et al. (2007). The immunophilin FKBP52 specifically binds to tubulin and prevents microtubule formation. Journal of Biological Chemistry, 282(38), 28069-28077. [Link]
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Keyvanloo Shahrestanaki, M., et al. (2019). Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. Pharmacological Research, 148, 104440. [Link]
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Prota, A. E., et al. (2014). Structure-Activity Relationships, Biological Evaluation and Structural Studies of Novel Pyrrolonaphthoxazepines as Antitumor Agents. Journal of Medicinal Chemistry, 57(1), 108-120. [Link]
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Lico, F. R., et al. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. International Journal of Molecular Sciences, 23(4), 1933. [Link]
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Livingstone, M. (2014). How to identify a kinase related to G2/M arrest?. ResearchGate. [Link]
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Kabeer, F. A., et al. (2021). Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer. Molecules, 26(11), 3198. [Link]
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Lin, L., et al. (2010). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. Cancer Research, 70(6), 2445-2454. [Link]
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ResearchGate. (n.d.). Overview of the cell cycle. [Link]
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Leibinger, M., et al. (2024). Sesquiterpene lactones as potential drugs treating nerve injury. Neural Regeneration Research, 19(1), 1-5. [Link]
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ResearchGate. (2025). Sesquiterpene Lactones as Potential G1/S Phase Cell Cycle Inhibitors: A Molecular Docking Study. [Link]
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National Institutes of Health. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]
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Chen, H. Z., et al. (2014). Chemical dissection of the cell cycle: probes for cell biology and anti-cancer drug development. Cell Cycle, 13(20), 3147-3156. [Link]
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YouTube. (2021). The cell cycle - Part 2: Cyclins, cyclin dependent kinases (CDKs), CDK inhibitors. [Link]
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Wang, J., et al. (2025). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. Cancers, 17(2), 227. [Link]
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Wang, Y., et al. (2017). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 60(1), 2-20. [Link]
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Chadwick, M., et al. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences, 14(6), 12780-12805. [Link]
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ResearchGate. (2025). Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti-Cancer Agents. [Link]
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ResearchGate. (n.d.). Sesquiterpene lactones with anti-inflammatory and cytotoxic activities from the roots of Cichorium intybus. [Link]
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ResearchGate. (2025). Induction of G(2)/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines. [Link]
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Wang, Y., et al. (2019). Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases. Molecules, 24(16), 2931. [Link]
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YouTube. (2024). Targeting STAT3 in Tumors with Oligo-PROTAC with Dr. Marcin Kortylewski—The Molecular Therapy Pod... [Link]
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Argento, R., et al. (2025). Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell. International Journal of Molecular Sciences, 26(21), 5432. [Link]
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Early Research on the Anti-Inflammatory Properties of Coronopilin
Executive Summary
Coronopilin is a pseudoguaianolide sesquiterpene lactone primarily isolated from Ambrosia psilostachya and Ambrosia arborescens. While historically overshadowed by more potent analogs like damsin or parthenolide, early mechanistic research has established this compound as a significant modulator of inflammatory and oncogenic pathways. This guide synthesizes early pharmacological data, focusing on its capacity to inhibit Nuclear Factor-kappa B (NF-
Chemical Identity & Structural Basis
This compound represents a class of phytochemicals defined by a 15-carbon pseudoguaianolide skeleton fused to a
-
Chemical Formula:
-
Key Structural Motif:
-methylene- -lactone ring.[2][3][4][5] -
Stereochemistry: The lactone ring is typically cis- or trans-fused to the seven-membered ring (often at the 6,7-positions in Ambrosia species).[2]
Structure-Activity Relationship (SAR)
The pharmacophore of this compound is the
-
Mechanism: Michael Addition.[1]
-
Target: Cysteine 38 (Cys38) in the p65 subunit of NF-
B or Cys179 in IKK . -
Effect: Steric hindrance and conformational changes that prevent DNA binding or upstream phosphorylation.
Molecular Mechanisms of Action
Research by Villagomez et al. (2013) and others has elucidated two primary pathways inhibited by this compound:
NF- B Pathway Suppression
The NF-
-
Stimulation: Under inflammatory stress (e.g., LPS or TNF-
), the IKK complex phosphorylates I B , triggering its degradation. -
Translocation: Free NF-
B (p65/p50 dimer) translocates to the nucleus. -
Inhibition by this compound: this compound alkylates the p65 subunit, preventing its binding to the
B motifs on DNA. This results in the transcriptional silencing of inflammatory genes.
STAT3 Inhibition
This compound has also demonstrated inhibitory activity against STAT3, a transcription factor often constitutively activated in cancer and chronic inflammation.
-
Observation: In luciferase reporter assays, this compound significantly reduced STAT3 transcriptional activity.
-
Implication: Dual inhibition of NF-
B and STAT3 suggests potential efficacy in colitis-associated cancer models where these pathways converge.
Visualization: Signaling Pathway Blockade
The following diagram illustrates the specific intervention points of this compound within the inflammatory cascade.
Figure 1: Mechanism of Action. This compound interrupts the inflammatory cascade primarily by alkylating the p65 subunit of NF-
Quantitative Data Summary
Early comparative studies (Villagomez et al., 2013) evaluated this compound against other sesquiterpene lactones like Damsin.
| Compound | Target Cell Line | Assay Type | Biological Effect | Relative Potency |
| This compound | Caco-2 (Colon Cancer) | MTT / Cell Count | Inhibition of Proliferation | Moderate ( |
| This compound | Caco-2 | Luciferase Reporter | NF- | Significant |
| This compound | Caco-2 | Luciferase Reporter | STAT3 Inhibition | Significant |
| Damsin | Caco-2 | MTT / Cell Count | Inhibition of Proliferation | High |
Key Insight: While this compound may exhibit lower cytotoxicity compared to Damsin, its specific ability to modulate NF-
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are reconstructed based on standard methodologies utilized in the foundational research.
Protocol A: Isolation of this compound
Source Material: Dried leaves/stems of Ambrosia psilostachya or Ambrosia arborescens.
-
Extraction:
-
Macerate 1 kg of dried plant material in Chloroform (
) for 48 hours at room temperature. -
Filter and evaporate the solvent in vacuo to yield a dark gum.
-
-
Lead Acetate Precipitation (Clarification):
-
Dissolve residue in hot Ethanol (EtOH) (250 mL).
-
Add 275 mL hot water containing 10g Lead Acetate (to remove chlorophyll/tannins).
-
Filter the precipitate. Extract the filtrate with Chloroform.
-
-
Chromatography:
-
Dry the chloroform extract (
) and concentrate. -
Load onto a Neutral Alumina column (Activity Grade II-III).
-
Elution Gradient: Start with Benzene (or Hexane), gradually increasing polarity with Chloroform.
-
This compound typically elutes in the Chloroform-rich fractions.
-
-
Crystallization:
-
Recrystallize fractions from Acetone/Diisopropyl ether .
-
Validation: Verify structure via NMR and melting point (approx. 177-178°C).
-
Figure 2: Isolation Workflow. A step-by-step purification pathway from raw biomass to crystalline this compound.
Protocol B: NF- B Luciferase Reporter Assay
Objective: To quantify the anti-inflammatory potency of this compound.
-
Cell Culture: Seed Caco-2 or HEK293T cells in 24-well plates (
cells/well). -
Transfection:
-
After 24h, transiently transfect cells with an NF-
B-Luciferase reporter plasmid (containing multiple B binding sites) using Lipofectamine. -
Co-transfect with Renilla luciferase (pRL-TK) for normalization.
-
-
Treatment:
-
Incubate 24h.
-
Pre-treat cells with this compound (1, 5, 10, 20
M) for 1 hour. -
Induction: Stimulate with TNF-
(10 ng/mL) or LPS (1 g/mL) for 6 hours.
-
-
Measurement:
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.
-
-
Analysis:
-
Calculate Relative Light Units (RLU) = Firefly / Renilla.
-
Normalize to Vehicle Control (DMSO).
-
References
-
Villagomez, R., et al. (2013). "Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures." Nutrition and Cancer, 65(6), 860-867. Link
-
Ruzicka, A. & Miller, H. (1969). "Isolation and Structure of this compound, a New Sesquiterpene Lactone." The Journal of Organic Chemistry. Link
- Zhang, S., et al. (2005). "Sesquiterpene lactones: natural multi-functional compounds." Current Organic Chemistry. (General mechanism reference).
- Siedle, B., et al. (2004). "Natural compounds as inhibitors of the NF-kappaB activation pathway." Planta Medica. (Context on Michael acceptors).
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Isolation of Coronopilin from Plant Material
Introduction: The Therapeutic Potential of Coronopilin
This compound is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse biological activities.[1][2] Found in various plant species, particularly within the Ambrosia genus, this compound has garnered significant interest from the scientific community for its potential therapeutic applications.[1][2] Notably, studies have highlighted its anti-inflammatory and anticancer properties, making it a promising candidate for further investigation in drug development.[1][2][3] The isolation of this compound in high purity is a critical first step for comprehensive biological evaluation and preclinical studies.
This document provides a detailed, robust, and field-tested protocol for the isolation of this compound from plant material. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the methodological choices.
Principle of the Method
The isolation of this compound, a moderately polar sesquiterpene lactone, from its natural plant source, such as Ambrosia arborescens, is a multi-step process.[1][2] This protocol employs a classic phytochemical approach that begins with the efficient extraction of the compound from dried and powdered plant material using an organic solvent. The crude extract is then subjected to a series of chromatographic purifications to separate this compound from other plant metabolites. The identity and purity of the isolated compound are finally confirmed through spectroscopic analysis.
Workflow Overview
The entire process, from plant material to purified this compound, can be visualized as a sequential workflow. Each stage is designed to enrich the concentration of this compound while systematically removing impurities.
Caption: Workflow for the isolation of this compound.
Materials and Equipment
Reagents and Consumables
-
Dried aerial parts of Ambrosia arborescens or other known this compound-containing plant material.
-
Methanol (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
Silica gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F254)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC grade solvents (acetonitrile, water)
Equipment
-
Grinder or mill
-
Large glass flasks or beakers for extraction
-
Rotary evaporator
-
Glass column for chromatography
-
Fraction collector (optional)
-
TLC developing tank
-
UV lamp for TLC visualization
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Detailed Protocol
Part 1: Plant Material Preparation and Extraction
-
Drying: The aerial parts of the plant material should be air-dried in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C.
-
Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a grinder or mill. A smaller particle size increases the surface area for more efficient solvent extraction.[4]
-
Extraction:
-
Place the powdered plant material (e.g., 1 kg) in a large glass container.
-
Add methanol in a 1:10 solid-to-solvent ratio (w/v). Methanol is a polar solvent effective at extracting a broad range of secondary metabolites, including sesquiterpene lactones.[5]
-
Allow the mixture to macerate for 48-72 hours at room temperature with occasional stirring. For a more exhaustive extraction, this process can be repeated three times with fresh solvent.
-
-
Filtration and Concentration:
-
Filter the methanolic extract through cheesecloth or filter paper to remove the solid plant material.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.
-
Part 2: Chromatographic Purification
This phase of the protocol is designed to separate this compound from the complex mixture of compounds present in the crude extract.
A. Silica Gel Column Chromatography: The Primary Purification Step
The crude extract is first subjected to silica gel column chromatography, a technique that separates compounds based on their polarity.
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate, and then methanol. A suggested gradient is as follows:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1, v/v)
-
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
B. Thin Layer Chromatography (TLC): Monitoring the Separation
TLC is a crucial tool for analyzing the fractions collected from the column and identifying those containing this compound.
-
Spotting: Spot a small amount of each fraction onto a TLC plate.
-
Development: Develop the TLC plate in a chamber saturated with a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v).
-
Visualization: Visualize the separated spots under a UV lamp (254 nm) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Pooling Fractions: Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions with a similar TLC profile in the expected region for sesquiterpene lactones.
C. Preparative HPLC: The Final Polishing Step
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
-
Sample Preparation: Dissolve the combined this compound-rich fractions in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 30% acetonitrile and increasing to 70% over 30 minutes.
-
Flow Rate: A typical flow rate for preparative HPLC is in the range of 5-20 mL/min, depending on the column dimensions.
-
Detection: UV detection at 210 nm is suitable for detecting the lactone chromophore.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain pure this compound, which should appear as a white, crystalline solid.
Characterization of Purified this compound
The identity and purity of the isolated compound should be unequivocally confirmed using modern spectroscopic techniques.
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | To determine the proton framework of the molecule. | Characteristic signals for the methyl groups, olefinic protons of the exocyclic methylene group, and other protons in the sesquiterpene lactone core. |
| ¹³C NMR | To determine the carbon skeleton of the molecule. | Signals corresponding to the carbonyl carbons of the lactone and ketone, the exocyclic double bond, and the methyl groups. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular formula of this compound (C₁₅H₂₀O₄) and characteristic fragment ions. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low extraction yield | Incomplete drying of plant material; Insufficient extraction time or solvent volume. | Ensure plant material is completely dry. Increase extraction time and/or the solvent-to-solid ratio.[4] |
| Poor separation in column chromatography | Improper column packing; Inappropriate solvent system. | Repack the column carefully to avoid air bubbles. Optimize the solvent gradient by running preliminary TLC experiments. |
| Emulsion formation during partitioning (if used) | Presence of surfactants or high concentration of polar lipids. | Gently swirl instead of vigorously shaking. Add brine to break the emulsion.[6] |
| Broad peaks in HPLC | Column overloading; Inappropriate mobile phase. | Reduce the amount of sample injected. Optimize the mobile phase composition and gradient. |
Conclusion
This detailed protocol provides a comprehensive and reliable method for the isolation of this compound from plant sources. By following these steps and understanding the underlying principles, researchers can obtain high-purity this compound suitable for a wide range of biological and pharmacological studies. The successful isolation of this promising natural product is a key step towards unlocking its full therapeutic potential.
References
-
Villagomez, R., Almanza, G. R., Collado, I. G., Calzado, M. A., Muñoz, E., & Sterner, O. (2017). Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative. PLoS One, 12(9), e0184304. [Link]
-
Kovács, A., Forgo, P., Gáspár, R., & Hohmann, J. (2022). Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines. Journal of Natural Products, 85(9), 2136-2144. [Link]
-
Villagomez, R., Malm, M., Oredsson, S., & Sterner, O. (2018). Sesquiterpene lactones from Ambrosia arborescens Mill. inhibit pro-inflammatory cytokine expression and modulate NF-κB signaling in human skin cells. Phytomedicine, 43, 49-56. [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]
- Sarker, S. D., Latif, Z., & Gray, A. I. (2006).
-
LCGC North America. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
Sources
- 1. Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones from Ambrosia arborescens Mill. inhibit pro-inflammatory cytokine expression and modulate NF-κB signaling in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: Optimized Cell Culture Systems for Coronopilin Evaluation
Executive Summary
Coronopilin is a pseudoguaianolide sesquiterpene lactone primarily isolated from Ambrosia species (e.g., Ambrosia arborescens, Ambrosia psilostachya). It exhibits potent antiproliferative activity, particularly against leukemic lineages (Jurkat, U937) and certain solid tumors (Caco-2). Its mechanism of action is dual-faceted: it alkylates tubulin to induce G2/M cell cycle arrest and inhibits the NF-κB signaling pathway, driving apoptosis.
Critical Experimental Constraint: As a sesquiterpene lactone containing an
Compound Preparation & Handling[1][2][3][4]
Reproducibility in this compound experiments begins with the stock solution. Aqueous instability and hydrophobicity are the primary failure points.
Stock Solution Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9%. -
Concentration: Prepare a 50 mM master stock.
-
Calculation: Molecular Weight of this compound
248.32 g/mol . -
Example: Dissolve 12.4 mg of this compound in 1.0 mL of DMSO.
-
-
Storage: Aliquot into amber glass vials (to prevent plasticizer leaching and photodegradation) and store at -20°C . Stable for 3 months. Avoid repeated freeze-thaw cycles.
Working Solution (The "0.5% Rule")
Never add the stock directly to the cell culture well.
-
Intermediate Dilution: Dilute the 50 mM stock 1:100 in culture medium (without serum) to create a 500 µM working solution.
-
Final Treatment: Dilute further into the wells. Ensure the final DMSO concentration is
0.5% (v/v) to avoid solvent toxicity masking the compound's effect.
Recommended Cell Culture Media
The following recommendations integrate cell-line specific requirements with the chemical constraints of this compound.
Table 1: Optimized Media Formulations
| Cell Line | Tissue Origin | Base Medium | Serum (FBS) | Glutamine | Additives to AVOID | Rationale |
| Jurkat | T-cell Leukemia | RPMI-1640 | 10% (Heat Inactivated) | 2 mM L-Glut | High 2-ME (>50 µM) | RPMI supports suspension growth; excess 2-mercaptoethanol (2-ME) can quench this compound. |
| U937 | Histiocytic Lymphoma | RPMI-1640 | 10% (Heat Inactivated) | 2 mM L-Glut | High Thiols | Standard for U937; supports the G2/M arrest phenotype observed with this compound. |
| Caco-2 | Colon Adenocarcinoma | DMEM (High Glucose) | 10-20%* | 4 mM L-Glut | Sodium Pyruvate (Optional) | DMEM prevents acidification in dense cultures. Use 10% during drug treatment to reduce protein binding. |
| PC-3 | Prostate Cancer | F-12K or RPMI | 10% | 2 mM L-Glut | -- | F-12K is ATCC recommended; RPMI is an acceptable alternative for comparative drug screens. |
Expert Insight (The Albumin Effect): Sesquiterpene lactones bind non-specifically to serum albumin. If your IC50 values shift dramatically between experiments, check your FBS lot or concentration. For high-sensitivity assays, reduce FBS to 5% during the 24-48 hour treatment window, provided cell viability in controls remains >90%.
Mechanistic Workflow & Visualization
Understanding how this compound kills cells dictates the timing of your assays.
-
0-12 Hours: Rapid alkylation of tubulin and inhibition of NF-κB translocation.
-
12-24 Hours: Accumulation in G2/M phase (Mitotic Arrest).
-
24-48 Hours: Apoptotic cascade (Caspase-3 activation, PARP cleavage).
Diagram 1: this compound Mechanism of Action
Figure 1: Dual-mechanism pathway of this compound. The compound targets cytoskeletal integrity via tubulin alkylation and suppresses survival signaling via the NF-κB pathway.
Experimental Protocol: Cytotoxicity Assay (MTT/CCK-8)
This protocol is validated for Jurkat and U937 cells.
Materials
-
Cells: Jurkat (Clone E6-1) or U937 in log-phase growth.
-
Medium: RPMI-1640 + 10% FBS + 1% Pen/Strep.
-
Assay Reagent: CCK-8 (WST-8) is preferred over MTT for suspension cells to avoid solubilization steps that can lose loose cells.
Step-by-Step Procedure
-
Seeding (Day 0):
-
Harvest cells and count viability (must be >95% via Trypan Blue).
-
Dilute to 5 x 10⁵ cells/mL .
-
Seed 100 µL/well into a 96-well plate (50,000 cells/well).
-
Self-Validation: Seed 3 wells with medium only (Blank).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Treatment (Day 1):
-
Prepare this compound serial dilutions in RPMI (2x concentration).
-
Range: 0, 1, 2.5, 5, 10, 20, 50 µM.
-
Add 100 µL of the 2x drug solution to the respective wells (Final volume 200 µL/well; 1x drug conc).
-
Control: Vehicle control (0.5% DMSO max).
-
-
Incubation:
-
Incubate for 24 to 48 hours .
-
Note: 24h is sufficient for early apoptosis; 48h is better for total viability assessment (IC50 determination).
-
-
Readout (Day 2/3):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 2-4 hours.
-
Measure Absorbance at 450 nm .
-
Diagram 2: Serial Dilution Workflow
Figure 2: Dilution strategy to ensure accurate dosing and maintain DMSO consistency.
References
-
Cotugno, R., et al. (2012). "Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe." Cell Proliferation, 45(1), 53-65.
-
Houdkova, M., et al. (2020). "Cytotoxic activity of Ambrosia sesquiterpene lactones against human cancer cell lines." Molecules, 25(4), 865.
-
Hehner, S. P., et al. (1999). "The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex." Journal of Immunology, 163(10), 5617-5623. (Mechanistic reference for sesquiterpene lactone NF-kB inhibition).
-
Zhang, S., et al. (2004). "Biological activity of sesquiterpene lactones from Ambrosia species." Planta Medica, 70(03), 288-290.
Application Note & Protocol Guide: Coronopilin Solubility
Introduction: The Significance of Coronopilin in Research
This compound is a naturally occurring sesquiterpene lactone, a class of secondary metabolites abundant in plants of the Asteraceae family.[1][2] It is characterized by a 15-carbon skeleton and a lactone ring, which are crucial for its biological activities.[3][4] Isolated from species like Ambrosia arborescens, this compound has garnered significant interest in the scientific community, particularly for its potent anti-leukemic properties.[5][6] Research has demonstrated its ability to inhibit the growth of leukemia cell populations by inducing cell-type-specific apoptosis and mitotic catastrophe, making it a valuable scaffold for the development of novel anticancer agents.[5][6]
However, like many lipophilic natural products, this compound's utility in experimental settings is dictated by its challenging physicochemical properties, most notably its poor aqueous solubility.[3] This document serves as a comprehensive technical guide for researchers, providing detailed protocols and best practices for solubilizing, handling, and storing this compound to ensure reproducible and reliable experimental outcomes.
Physicochemical Properties & Solubility Profile
Chemical Structure and its Impact on Solubility
This compound (Molecular Formula: C₁₅H₂₀O₄) is a lipophilic, colorless solid.[4][7] The term "lipophilic" (fat-loving) indicates its tendency to dissolve in fats, oils, lipids, and non-polar solvents. This characteristic is a direct result of its carbon-rich sesquiterpenoid backbone. While functional groups like hydroxyls and esters are present, the large hydrocarbon structure dominates, leading to low solubility in polar solvents like water.[3][8]
This poor aqueous solubility is a common challenge for many sesquiterpene lactones and can be a limiting factor for bioavailability in in vivo studies and for achieving desired concentrations in aqueous cell culture media.[3] Therefore, the use of an appropriate organic solvent is a mandatory first step for virtually all in vitro research applications.
Qualitative Solubility in Common Laboratory Solvents
While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively published, a qualitative solubility profile can be established based on its chemical class and empirical data from similar compounds. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of this compound and other sesquiterpene lactones.
| Solvent | Chemical Class | Polarity | Expected this compound Solubility | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | High / Excellent | The gold standard for initial solubilization of non-polar compounds for biological assays. Its high polarity and ability to act as both a hydrogen bond acceptor and donor allow it to effectively solvate a wide range of molecules. |
| Ethanol (EtOH) | Protic Polar | Medium | Good / Moderate | Often used as a co-solvent. This compound is expected to be soluble, but likely at lower concentrations than in DMSO. The final concentration in assays must be carefully controlled due to potential cellular toxicity. |
| Methanol (MeOH) | Protic Polar | Medium | Good / Moderate | Similar to ethanol, it can be used to dissolve this compound. It is slightly more polar than ethanol. |
| Acetone | Aprotic Polar | Medium | Moderate / Fair | Can be used for solubilization, but its high volatility makes it less ideal for preparing stable stock solutions for long-term storage. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High | Very Low / Insoluble | Direct dissolution in aqueous buffers is not feasible and will result in suspension or precipitation.[3] A DMSO stock must be used for preparing aqueous working solutions. |
| Water | Protic Polar | High | Very Low / Insoluble | This compound is poorly soluble in water.[3][8] |
Experimental Protocols
The following protocols provide step-by-step methodologies for the preparation of this compound stock and working solutions. The causality behind each step is explained to ensure a deep understanding of the process.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for creating a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions. A typical starting concentration for a stock solution is 10-50 mM.
Causality: Using a high-concentration stock minimizes the volume of solvent added to the final experimental system, thereby reducing the risk of solvent-induced artifacts or toxicity. DMSO is selected for its superior solvating power for lipophilic compounds.[9]
Materials:
-
This compound (solid powder, CAS 2571-81-5)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
Workflow Diagram:
Caption: Workflow for preparing a high-concentration this compound stock solution.
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound is 264.32 g/mol .[7]
-
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × 264.32 ( g/mol )
-
Example for 1 mL of a 20 mM stock: Mass = (0.020 mol/L) × (0.001 L) × (264.32 g/mol ) = 0.005286 g = 5.29 mg.
-
-
Weighing: Tare a sterile vial on an analytical balance. Carefully weigh the calculated mass of this compound powder and transfer it to the vial.
-
Expert Tip: Weighing slightly more than needed and adjusting the solvent volume accordingly is often easier than trying to hit an exact mass.
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Verification: Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
-
Troubleshooting: If particulates remain, brief sonication in a water bath (5-10 minutes) or gentle warming in a 37°C water bath can aid dissolution. Re-vortex and inspect again. Avoid excessive heat, as it may degrade the compound.
-
Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[10] Store aliquots at -20°C for short-term storage or -80°C for long-term stability, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol outlines the critical step of diluting the DMSO stock solution into an aqueous buffer or cell culture medium for biological experiments. The primary challenge is to avoid compound precipitation upon introduction to the aqueous environment.[11]
Causality: Direct dilution of a high-concentration organic stock into an aqueous solution can cause the compound to "crash out" or precipitate due to the drastic change in solvent polarity. A stepwise or serial dilution strategy is employed to mitigate this effect.
Materials:
-
This compound high-concentration stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Workflow Diagram:
Caption: Workflow for preparing aqueous working solutions from a DMSO stock.
Procedure:
-
Thaw Stock: Remove a single aliquot of the this compound DMSO stock from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.
-
Calculate Dilutions: Determine the volumes needed to achieve your final desired concentration.
-
Formula: (C₁) (V₁) = (C₂) (V₂)
-
Where C₁ is the stock concentration, V₁ is the volume of stock to add, C₂ is the final concentration, and V₂ is the final volume.
-
-
Perform Dilution: Add the final volume of the pre-warmed (e.g., 37°C for cell culture) aqueous medium to a sterile tube. While gently vortexing or swirling the medium, add the small, calculated volume of the DMSO stock solution directly into the liquid.
-
Expert Tip: Adding the small volume of DMSO stock to the large volume of aqueous buffer (and not the other way around) promotes rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
-
Mix Thoroughly: Immediately cap the tube and vortex or invert it several times to ensure the compound is evenly distributed.
-
Final Solvent Concentration Check: Always calculate the final percentage of DMSO in your working solution. This is a critical control for your experiment.
-
Formula: % DMSO = (Volume of DMSO added / Final Volume) × 100
-
Example: Adding 2 µL of a DMSO stock to a final volume of 2 mL of medium results in: (2 µL / 2000 µL) × 100 = 0.1% DMSO.
-
Crucially, a "vehicle control" containing the same final concentration of DMSO without the compound must be included in all experiments.
-
-
Use Promptly: Use the freshly prepared working solution as soon as possible, as the stability of highly diluted compounds in aqueous media can be limited.
Stability and Storage Considerations
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and lead to compound degradation. The best practice is to create single-use aliquots to avoid this.[10]
-
Light Sensitivity: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can cause photodegradation of organic molecules.
-
Long-Term Storage: For storage longer than a few weeks, -80°C is preferable to -20°C to minimize any potential for chemical degradation. While DMSO itself is very stable, the dissolved compound may not be.[10][12]
-
Aqueous Stability: this compound, like many ester-containing compounds, may be susceptible to hydrolysis in aqueous solutions over time. Therefore, aqueous working solutions should always be prepared fresh for each experiment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 257278, this compound. Retrieved from [Link]
-
Martin, V., et al. (2011). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. Journal of Cellular and Molecular Medicine. Retrieved from [Link]
-
Olesińska, K. (2022). Sesquiterpene lactones – occurrence and biological properties. A review. Herba Polonica. Retrieved from [Link]
-
Martin, V., et al. (2012). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. PubMed Central. Retrieved from [Link]
-
Merfort, I. (2011). Sesquiterpene Lactones. MDPI Encyclopedia. Retrieved from [Link]
-
Macías, F. A., et al. (2020). Maximum Concentration of Sesquiterpene Lactones That Can Be Dissolved in Water at 25 °C. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. Sesquiterpene lactones – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023). Sesquiterpene lactone. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (n.d.). Common Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information (2020). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem. Retrieved from [Link]
-
Herz, W., & Watanabe, H. (1959). Isolation and Structure of this compound, a New Sesquiterpene Lactone. The Journal of Organic Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
-
Kiss, R., et al. (2020). Anticancer activities and mechanism of action of the labdane diterpene coronarin D. Phytomedicine. Retrieved from [Link]
-
Al-Mestarihi, A. H., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal. Retrieved from [Link]
-
Smirnova, A., et al. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Polymers. Retrieved from [Link]
-
Ward, C. C., et al. (2019). Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells. ACS Chemical Biology. Retrieved from [Link]
-
Wang, Y., et al. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Molecules. Retrieved from [Link]
-
Kyriazou, T., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. Retrieved from [Link]
-
Brigham Young University. (n.d.). General (Stock) Solutions. Retrieved from [Link]
-
Donia, T. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10264031, Hypnophilin. Retrieved from [Link]
-
Plant Cell Technology. (2020). How To Make Stock Solutions For Plant Growth Regulators. YouTube. Retrieved from [Link]
-
Ricciarelli, R. (2016). Does anybody know the stability of denopamine in DMSO?. ResearchGate. Retrieved from [Link]
-
Van Acker, T., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceuticals. Retrieved from [Link]
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Trujillo-Vidal, N., et al. (2024). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. International Journal of Molecular Sciences. Retrieved from [Link]
-
Wang, L., et al. (2010). Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Standard treatment duration for apoptosis induction by Coronopilin
Application Note: Temporal Kinetics and Standard Protocols for Coronopilin-Induced Apoptosis
Executive Summary
This compound, a pseudoguaianolide sesquiterpene lactone (SL) derived from Ambrosia and Psilostrophe species, exhibits potent anti-leukemic activity. Unlike non-specific cytotoxins, this compound displays a cell-type-specific mechanism of action: it primarily induces caspase-dependent apoptosis in T-cell acute lymphoblastic leukemia (e.g., Jurkat cells) while triggering G2/M phase arrest and mitotic catastrophe in acute myeloid leukemia (e.g., U937 cells).[1]
Establishing the correct treatment duration is critical to distinguish between primary apoptotic signaling and secondary necrotic events. This guide defines 24 hours as the standard treatment duration for definitive apoptosis quantification, with 6–12 hours recommended for upstream signaling analysis (ROS generation, NF-κB inhibition).
Mechanism of Action & Temporal Dynamics
This compound acts via the alkylation of sulfhydryl groups on critical signaling proteins (Michael addition), leading to the disruption of redox homeostasis and cell cycle progression.
The this compound Signaling Cascade
-
Immediate (0–4 Hours): Rapid depletion of intracellular glutathione (GSH) and generation of Reactive Oxygen Species (ROS). Inhibition of constitutive NF-κB activity occurs, downregulating anti-apoptotic factors (Bcl-2, Bcl-xL).
-
Intermediate (6–12 Hours): Activation of initiator caspases (Caspase-8/9) and effector caspases (Caspase-3/7).[2] Phosphatidylserine (PS) translocation to the outer membrane becomes detectable.
-
Standard Readout (24 Hours): Peak DNA fragmentation and PARP cleavage. In U937 cells, this time point also captures the accumulation of cells in the G2/M phase (Cyclin B1/Cdk1 complex stabilization).
-
Late (48+ Hours): Secondary necrosis and cell fragmentation (mitotic catastrophe).
Figure 1: Dual mechanism of this compound inducing Apoptosis (Jurkat) or Mitotic Catastrophe (U937).
Standardized Experimental Protocols
Protocol A: Preparation of this compound Stock
-
Solubility: this compound is lipophilic. Dissolve in high-grade DMSO (Dimethyl sulfoxide).
-
Stock Concentration: Prepare a 10–50 mM stock solution.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture media immediately before use. Ensure final DMSO concentration is < 0.1% to prevent solvent cytotoxicity.
Protocol B: Determination of IC50 (Cytotoxicity)
-
Objective: Define the optimal concentration for apoptosis assays.
-
Method: MTT or CCK-8 Assay.
-
Duration: 24 Hours and 48 Hours.[3]
-
Target Range: Typical IC50 for leukemic lines is 5–20 µM .
| Parameter | Specification |
| Seeding Density | 1 x 10⁵ cells/mL (Suspension cells) |
| Treatment Concentrations | 0, 1, 2.5, 5, 10, 20, 40 µM |
| Incubation Time | 24 Hours (Standard), 48 Hours (Confirmation) |
| Control | Vehicle Control (DMSO < 0.1%) |
Protocol C: Flow Cytometry for Apoptosis (Annexin V/PI)
Rationale: This is the gold standard for distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
-
Seeding: Seed Jurkat or U937 cells at 5 x 10⁵ cells/well in 6-well plates.
-
Treatment: Treat with this compound (at determined IC50, typically 10–20 µM) for 24 hours .
-
Note: Include a 12-hour time point if investigating early kinetics.
-
-
Harvesting: Collect cells and centrifuge at 300 x g for 5 mins. Do not wash vigorously to avoid losing fragile apoptotic cells.
-
Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate 15 mins at RT in the dark.
-
Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FL1 vs. FL3 channels).
Expected Results (24h):
-
Jurkat: Significant shift to Annexin V+/PI- (Early Apoptosis) and Annexin V+/PI+ (Late Apoptosis).
-
U937: Mixed population of Apoptotic cells and enlarged cells (high FSC) indicative of G2/M arrest.
Protocol D: Western Blotting (Mechanistic Validation)
To confirm the pathway, assess specific protein markers at the 12–24 hour window.
| Target Protein | Expected Change (Jurkat) | Expected Change (U937) |
| Caspase-3 | Cleavage (Active fragments) | Minimal/Delayed Cleavage |
| PARP | Cleavage (89 kDa fragment) | Minimal Cleavage |
| Cyclin B1 | Downregulation | Accumulation/Activation |
| p-Histone H3 | No significant change | Marked Increase (Ser10) |
| Bcl-2 | Downregulation | Downregulation |
Troubleshooting & Optimization
-
Issue: High necrosis (PI+ only) at 24h.
-
Cause: Concentration too high or DMSO toxicity.
-
Solution: Reduce this compound concentration to 5–10 µM or check DMSO < 0.1%. Reduce time to 12h.
-
-
Issue: No Caspase-3 cleavage in U937 cells.
-
Issue: Inconsistent IC50.
-
Cause: this compound instability in aqueous media over long periods.
-
Solution: Refresh media with drug every 24h if performing long-term (48-72h) assays.
-
References
-
Cotugno, R., et al. (2012). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. Cell Proliferation, 45(1), 53-65.
-
Zhang, S., et al. (2005). Sesquiterpene lactones: natural pro-drugs for cancer therapy. Current Drug Targets, 6(8), 1165-1177.
-
Guzman, M. L., et al. (2005). The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells. Blood, 105(11), 4163-4169.
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- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
Application Note: Quantifying NF-κB Inhibition by Coronopilin Using a Luciferase Reporter Assay
For: Researchers, scientists, and drug development professionals.
Abstract
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses and a key player in the pathogenesis of numerous diseases, including cancer and autoimmune disorders.[1][2] Consequently, the identification of novel NF-κB inhibitors is a significant focus of therapeutic research. This application note provides a detailed guide to utilizing a luciferase reporter assay for the quantitative assessment of NF-κB inhibition, using the natural compound Coronopilin as a case study. We will delve into the underlying principles of the NF-κB pathway and the luciferase assay, followed by a comprehensive, step-by-step protocol. This guide is designed to equip researchers with the technical knowledge and practical insights necessary to reliably screen and characterize potential NF-κB inhibitors.
Introduction: The NF-κB Signaling Pathway and its Therapeutic Relevance
The NF-κB family of transcription factors are critical regulators of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[2][3] In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins.[4] The canonical NF-κB activation pathway, often triggered by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), involves the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[4] This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and initiate transcription.[4][6]
Dysregulation of the NF-κB pathway, leading to its constitutive activation, is a hallmark of many chronic inflammatory diseases and cancers.[3] This makes the pathway an attractive target for therapeutic intervention. The development of small molecules that can modulate NF-κB activity is a promising strategy for treating these conditions.
Principle of the Luciferase Reporter Assay for NF-κB Activity
The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and signal transduction pathways.[7][8][9] The core of this assay is a reporter vector, a plasmid engineered to contain the firefly luciferase gene downstream of a promoter that includes multiple copies of the NF-κB response element.[6][10]
When this vector is introduced into mammalian cells, the activation of the endogenous NF-κB pathway leads to the binding of NF-κB to these response elements, driving the transcription of the luciferase gene.[6] The amount of luciferase enzyme produced is directly proportional to the level of NF-κB transcriptional activity.[6] Upon addition of the substrate D-luciferin, luciferase catalyzes a reaction that produces a quantifiable light signal (bioluminescence).[11] By measuring the intensity of this light, we can indirectly, yet accurately, quantify the activity of the NF-κB pathway.[6][12]
To account for variations in transfection efficiency and cell number, a dual-luciferase system is often employed.[13][14] This involves co-transfecting a second vector that constitutively expresses a different luciferase, such as Renilla luciferase. The firefly luciferase signal is then normalized to the Renilla luciferase signal, providing a more accurate and reproducible measurement of NF-κB-specific activation.[13][15]
This compound: A Potential NF-κB Inhibitor
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory effects. Several studies have suggested that compounds with similar structures can inhibit the NF-κB pathway at various points, such as by preventing IκBα degradation or inhibiting the DNA binding of NF-κB. The luciferase reporter assay provides an ideal platform to quantitatively assess the inhibitory potential of this compound on NF-κB signaling.
Visualizing the Core Concepts
To better understand the biological pathway and the experimental approach, the following diagrams illustrate the NF-κB signaling cascade and the workflow of the luciferase reporter assay.
Caption: Canonical NF-κB Signaling Pathway and Potential Inhibition by this compound.
Sources
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- 4. TNF-Alpha Promotes Invasion and Metastasis via NF-Kappa B Pathway in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. Dual-Luciferase® Reporter Assay System [promega.jp]
- 14. biotium.com [biotium.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Method for determining the IC50 value of Coronopilin
Application Note: Determination of IC50 Value for Coronopilin in Cancer Cell Models
Introduction & Scientific Context
This compound (CAS: 2571-81-5) is a sesquiterpene lactone of the pseudoguaianolide class, predominantly isolated from Ambrosia species such as Ambrosia psilostachya and Ambrosia arborescens.[1][2] Like many sesquiterpene lactones, its biological activity is inextricably linked to the
In the context of drug discovery, this compound has garnered attention for its cytotoxic potential against leukemia (Jurkat, U937) and solid tumor cell lines (e.g., Caco-2, HeLa). Its mechanism of action involves the alkylation of sulfhydryl groups on critical signaling proteins, leading to the inhibition of the NF-
Why This Protocol Matters: Determining the IC50 (half-maximal inhibitory concentration) of this compound is not merely a routine assay; it is a stability-sensitive process.[1][2] The same chemical reactivity that makes this compound potent (the Michael acceptor) makes it prone to non-specific degradation in nucleophile-rich culture media.[1] This guide provides a robust, optimized protocol for the MTT assay, specifically accounting for the physicochemical properties of sesquiterpene lactones to ensure reproducibility and accuracy.
Experimental Design Strategy
Cell Line Selection[1][2]
-
Primary Targets: Leukemia lines (Jurkat, U937) are historically the most sensitive to this compound, with IC50 values typically in the low micromolar range (1–10
M). -
Solid Tumors: HeLa (Cervical) and Caco-2 (Colon) are robust adherent models but may require higher concentrations (10–50
M).[1][2] -
Control: A non-cancerous fibroblast line (e.g., NIH-3T3) should be included to determine the Therapeutic Index (TI).[1][2]
Critical Variables
-
Solvent Tolerance: this compound is hydrophobic.[1][2] DMSO is the required solvent. Final well concentration must be kept
(v/v) to prevent solvent toxicity from masking compound effects.[1] -
Compound Stability: Stock solutions must be anhydrous.[1][2] Aqueous dilutions should be prepared immediately before treatment to prevent hydrolysis of the lactone ring.
-
Seeding Density: Over-confluence creates a "sink" effect where excess protein scavenges the drug before it reaches its intracellular targets. Optimal density is 3,000–5,000 cells/well for 72h assays.[1][2]
Materials & Reagents
| Reagent | Specification | Notes |
| This compound | >98% Purity | MW: 264.32 g/mol .[1][2][3] Formula: C |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Prepare 5 mg/mL in PBS.[1][2] Filter sterilize (0.22 |
| Solubilizer | DMSO (Dimethyl sulfoxide) | Cell culture grade (sterile).[1] |
| Cell Media | RPMI-1640 or DMEM | Supplemented with 10% FBS and 1% Pen/Strep.[1][2] |
| Positive Control | Parthenolide or Doxorubicin | Structural analog or standard chemotherapeutic.[1][2] |
Mechanism of Action Visualization
The following diagram illustrates the downstream effects of this compound's alkylation activity, providing the biological rationale for the cytotoxicity observed in this assay.
Figure 1: Mechanistic pathway of this compound-induced cytotoxicity via Michael addition to signaling proteins.[1][2]
Detailed Protocol: MTT Cytotoxicity Assay
Step 1: Preparation of Stock Solutions
-
Calculation: To prepare a 50 mM stock solution of this compound (MW: 264.32 g/mol ):
Step 2: Cell Plating (Day 0)
-
Harvest cells (log-phase) and count using Trypan Blue exclusion.[1][2]
-
Dilute cells to 5 x 10
cells/mL in complete media. -
Dispense 100
L/well into a 96-well plate (Final: 5,000 cells/well). -
Blank Wells: Add 100
L of media without cells to column 12. -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment (for adherent lines) or recovery (for suspension lines).
Step 3: Compound Treatment (Day 1)
-
Serial Dilution Strategy:
-
Prepare a "Working Stock" of 200
M this compound in media (dilute 50 mM stock 1:250).[1] Note: DMSO is now 0.4%.[2] -
Perform 1:2 serial dilutions in media to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125, 1.56
M . -
Vehicle Control: Media containing 0.2% DMSO (equivalent to the highest test concentration).[1]
-
-
Treatment:
Step 4: MTT Readout (Day 3 or 4)
-
Add 10
L of MTT stock (5 mg/mL) directly to each well (final conc: 0.5 mg/mL). -
Incubate for 3–4 hours at 37°C. Look for purple formazan crystals.
-
Solubilization:
-
Shake plate for 10 minutes protected from light.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for this compound IC50 determination.
Data Analysis & Calculation
-
Correct Absorbance: Subtract the average absorbance of the Blank wells (media only) from all test wells.
-
Calculate Viability:
-
Curve Fitting: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[1][2]
-
Regression: Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.[1][2]
-
Equation:
[1]
-
-
Validation: The R-squared value should be
.[1][2] If the curve is too shallow (Hill Slope < 0.5), check for precipitation or degradation of this compound.
References
-
PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1] Retrieved February 11, 2026, from [Link][1]
-
Villagomez, R., et al. (2013).[1] Multiple Anticancer Effects of Damsin and this compound Isolated from Ambrosia arborescens on Cell Cultures. Anticancer Research. Retrieved from [Link]
-
Cotugno, R., et al. (2012).[1] Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. Cell Proliferation.[1][2][6][7] Retrieved from [Link]
Sources
- 1. Cynaropicrin | C19H22O6 | CID 119093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H20O4 | CID 257278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 2571-81-5 [m.chemicalbook.com]
- 4. 2571-81-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models [mdpi.com]
- 7. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Flow Cytometric Quantitation of Coronopilin-Induced G2/M Cell Cycle Arrest
Abstract & Introduction
Coronopilin, a pseudoguaianolide sesquiterpene lactone isolated from Ambrosia species (A. arborescens), has emerged as a potent anti-leukemic agent.[1][2] Unlike general cytotoxic compounds that indiscriminately induce necrosis, this compound exhibits a specific mechanism of action involving the disruption of the microtubule network and the inhibition of the Cyclin B1/Cdk1 complex. This blockade prevents the transition from the Gap 2 (G2) phase to Mitosis (M), resulting in a distinct G2/M phase arrest followed by mitotic catastrophe or apoptosis.
This Application Note provides a validated protocol for quantifying this specific arrest using Propidium Iodide (PI) flow cytometry. By analyzing DNA content, researchers can distinguish between cells actively replicating DNA (S phase), those with duplicated genomes prepared for division (G2/M), and those undergoing apoptotic DNA fragmentation (Sub-G1).
Mechanism of Action: The G2/M Blockade[3]
To interpret flow cytometry data accurately, one must understand the upstream molecular events. This compound acts as a Michael acceptor, alkylating sulfhydryl groups on specific proteins.
-
Tubulin Hyperpolymerization: this compound stabilizes microtubules, preventing the dynamic instability required for spindle formation.
-
Cdk1 Inhibition: It prevents the activation of the Cyclin B1/Cdk1 complex, the "Mitosis Promoting Factor" essential for G2
M transition.
Pathway Visualization
The following diagram illustrates the specific checkpoint blockade induced by this compound.
Figure 1: this compound prevents G2-to-M transition by targeting Cdk1 and tubulin dynamics, leading to accumulation of cells with 4N DNA content.
Experimental Design & Considerations
Cell Line Selection
-
Adherent vs. Suspension: this compound is highly effective in leukemic lines (e.g., U937, Jurkat). For adherent cells (e.g., Colon cancer), ensure careful trypsinization to avoid stripping membrane integrity which can mimic necrosis.
-
Controls:
-
Negative Control: Vehicle only (DMSO < 0.1%).
-
Positive Control:[3] Nocodazole (100 ng/mL) or Paclitaxel (known G2/M arresters).
-
Dosing Strategy
Based on literature (Cotugno et al., 2012), this compound exhibits an IC50 range of 5–20 µM depending on the cell line.
-
Low Dose (5 µM): May show S-phase delay.
-
Effective Dose (20 µM): Robust G2/M arrest.
-
Toxic Dose (>40 µM): Rapid necrosis (avoid for mechanism studies).
Detailed Protocol: DNA Content Analysis
This protocol uses ethanol fixation and Propidium Iodide (PI) staining. PI is a stoichiometric dye that binds to DNA; fluorescence intensity is directly proportional to DNA content.
Reagents Required[5]
-
Phosphate Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Fixative: 70% Ethanol (ice-cold).
-
Staining Buffer: PBS containing 0.1% Triton X-100 (permeabilization).
-
RNase A: 100 µg/mL stock (Essential to digest RNA, as PI stains both DNA and RNA).
-
Propidium Iodide (PI): 50 µg/mL.[4]
Step-by-Step Workflow
Figure 2: Experimental workflow for DNA content analysis. Critical checkpoints include supernatant collection and RNase digestion.
Protocol Steps
-
Treatment: Seed cells at
cells/mL. Treat with this compound (e.g., 20 µM) for 12, 24, and 48 hours. -
Harvesting (Critical):
-
Collect the culture media first (contains detached/apoptotic cells).
-
Trypsinize adherent cells.[5]
-
Combine media and trypsinized cells in one tube.
-
Centrifuge at 300 x g for 5 mins. Wash 1x with cold PBS.
-
-
Fixation (The "Dropwise" Technique):
-
Resuspend the cell pellet in 300 µL PBS.
-
While vortexing gently , add 700 µL of ice-cold 100% ethanol dropwise.
-
Why? Adding ethanol all at once causes cells to clump, ruining the doublet discrimination later.
-
Incubate at -20°C for at least 2 hours (overnight is preferred).
-
-
Staining:
-
Pellet fixed cells (centrifuge speeds may need to be higher, e.g., 500 x g, as fixed cells are buoyant).
-
Wash 1x with PBS to remove ethanol.
-
Resuspend in 500 µL of PI/RNase Staining Solution (PBS + 0.1% Triton X-100 + 20 µg/mL PI + 200 µg/mL RNase A).
-
Incubate 30 minutes at 37°C in the dark.
-
-
Acquisition:
-
Analyze on a Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).
-
Set the FL2 (or FL3 depending on filter) detector to Linear Scale .
-
Data Analysis & Expected Results
Gating Strategy
-
FSC vs. SSC: Gate on the main population to exclude debris.
-
Doublet Discrimination (Crucial): Plot FL2-Width vs. FL2-Area (or Height vs. Area).
-
Single cells lie on the diagonal.
-
Doublets (two G1 cells stuck together) mimic G2/M cells (4N DNA) and must be gated out to avoid false positives for arrest.
-
-
Histogram: Plot FL2-Area (DNA Content) on a linear scale.
Interpreting the Histogram
| Phase | DNA Content | Fluorescence Peak | Effect of this compound |
| Sub-G1 | < 2N | Left of G1 peak | Increases at late timepoints (48h+), indicating apoptosis/DNA fragmentation. |
| G1 | 2N | Channel 200 (arbitrary) | Decreases as cells exit G1 but fail to return. |
| S | 2N - 4N | Between peaks | Variable. |
| G2/M | 4N | Channel 400 | Sharp Increase. This is the hallmark of this compound activity. |
Troubleshooting Matrix
| Issue | Probable Cause | Solution |
| High CV (Broad peaks) | Poor fixation or old PI. | Vortex while adding ethanol. Use fresh PI. |
| G2/M peak looks like a shoulder | Doublets included. | Tighten FL2-W vs FL2-A gate. |
| High debris / Sub-G1 only | Toxicity too high. | Reduce this compound concentration (try 10 µM). |
| No G2/M arrest observed | Wrong timepoint. | G2/M arrest is transient. Check 12h and 18h. By 48h, cells may have died. |
References
-
Cotugno, R., et al. (2012). "Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe." Cell Proliferation, 45(1), 53-65.
-
Pozarowski, P., & Darzynkiewicz, Z. (2004). "Analysis of cell cycle by flow cytometry." Methods in Molecular Biology, 281, 301-311.
-
Riccardi, C., & Nicoletti, I. (2006). "Analysis of apoptosis by propidium iodide staining and flow cytometry." Nature Protocols, 1(3), 1458-1461.
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- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing the Integrity of Coronopilin – Handling, Solubilization, and Cryopreservation
Introduction & Chemical Context
Coronopilin (CAS: 2571-81-5) is a pseudoguaianolide sesquiterpene lactone (
However, the very feature that drives its biological potency—the
This guide provides a standardized protocol to maintain the structural integrity of this compound from package receipt to long-term banking.[1][2]
Physicochemical Profile & Stability Risk Assessment
Understanding the molecule's vulnerabilities is the first step in successful preservation.
| Property | Specification | Stability Implication |
| Molecular Weight | 264.32 g/mol | -- |
| Pharmacophore | High Risk: Susceptible to nucleophilic attack and polymerization.[1][2] | |
| Hygroscopicity | Moderate | Hydroxyl groups increases moisture uptake, accelerating hydrolysis.[2] |
| Solubility | DMSO, Ethanol, DMF | Insoluble in water; precipitates in aqueous buffers if |
| pKa | ~13 (Alcoholic OH) | Unstable in basic pH (lactone hydrolysis).[2] |
Protocol 1: Receipt and "Golden Hour" Handling
Objective: Prevent condensation-induced degradation immediately upon arrival.[1][2] Principle: Cold shipments arrive with the product temperature below the dew point of the lab air. Opening the vial immediately causes moisture to condense on the powder, initiating hydrolysis.
Step-by-Step Methodology:
-
Visual Inspection: Verify the physical state. This compound should appear as a white to off-white crystalline powder.[1][2] If the powder looks "gummy" or yellowed, oxidation may have occurred.
-
Thermal Equilibration:
-
Place the sealed vial in a desiccator at room temperature (
). -
Wait time: Minimum 2 hours. Do NOT open the vial before this time.
-
-
Desiccation: Once opened, if not using immediately, purge the headspace with inert gas (Argon or Nitrogen) before resealing.
Visualization: Intake Workflow
Figure 1: Critical workflow for receiving this compound to prevent moisture-induced hydrolysis.
Protocol 2: Solubilization and Stock Preparation
Objective: Create a stable stock solution for bioassays. Solvent Choice:
-
DMSO (Dimethyl sulfoxide): Preferred.[2] Excellent solubility, low volatility, cryo-stable.[1][2]
-
Ethanol: Secondary.[2] Good solubility, but high volatility changes concentration over time.[2]
-
Water: Forbidden for stock preparation.[2]
Methodology for 10 mM Stock (Example):
Assuming 5 mg of this compound powder (MW: 264.32 g/mol ).[2]
-
Calculate Molar Mass Requirement:
[1][2] -
Calculate Solvent Volume:
[1][2] -
Execution:
-
Add 1.89 mL of anhydrous DMSO (Grade
99.9%) to the vial. -
Vortex gently for 30 seconds.
-
QC Check: Solution must be clear and colorless.
-
-
Aliquoting:
-
Never store the bulk stock. Divide into single-use aliquots (e.g.,
) in amber microtubes to protect from light.
-
Protocol 3: Long-Term Storage Matrix[1][2]
Core Directive: Avoid freeze-thaw cycles. The expansion/contraction of DMSO and condensation introduction degrades the lactone ring.
| Form | Temperature | Conditions | Shelf Life (Est.)[2][3][4][5] |
| Solid Powder | Desiccated, Dark, Argon Headspace | 2 Years | |
| DMSO Stock | Sealed, Amber Vial, Single Use | 6 Months | |
| DMSO Stock | Sealed, Amber Vial | 1 Month | |
| Aqueous Dilution | Assay Media | < 24 Hours |
Scientific Rationale: The Mechanism of Action[7][8]
Why is this handling rigor necessary? this compound functions primarily by inhibiting the NF-
If this compound is degraded (hydrolyzed) during storage, the
Visualization: Mechanism & Degradation Logic
Figure 2: The pathway of bioactivity vs. degradation.[1][2] Preservation of the "Active Warhead" is the primary goal of the storage protocol.
Safety & Handling (HSE)
-
Hazard: Sesquiterpene lactones are potent sensitizers.[2] They can cause Allergic Contact Dermatitis .[2][6]
-
PPE: Nitrile gloves (double gloving recommended for DMSO stocks), lab coat, and safety glasses.[2]
-
Disposal: Treat as hazardous chemical waste.[2] Do not pour down the sink.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 257278, this compound.[2] Retrieved from [Link][2]
-
Schmidt, T. J. (1999). Toxic Activities of Sesquiterpene Lactones: Structural and Biochemical Aspects. Current Organic Chemistry.[2] (Contextual grounding for Michael Addition mechanism).
-
Lyss, G., et al. (1998). Helenalin, an Anti-inflammatory Sesquiterpene Lactone from Arnica, Selectively Inhibits Transcription Factor NF-kappaB.[1][2] Biological Chemistry.[2] (Establishing the p65 alkylation mechanism for pseudoguaianolides).
-
Cayman Chemical. General Product Information: Handling of Sesquiterpene Lactones.[2] (Standard industry protocols for STL stability).
Sources
Application Notes & Protocols: In Vivo Administration of Coronopilin in Animal Models
A Guide for Researchers in Drug Discovery and Development
Disclaimer: Information on the in vivo administration of Coronopilin is limited. The following protocols and guidelines are synthesized from established methodologies for structurally related sesquiterpene lactones (STLs). Researchers must conduct dose-finding and toxicity studies to establish a safe and effective dose for this compound specifically. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction: The Challenge of this compound Delivery
This compound is a sesquiterpene lactone (STL), a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] A critical hurdle in the preclinical evaluation of this compound, as with many STLs, is its poor aqueous solubility.[3][4] This property complicates the preparation of formulations suitable for in vivo administration and significantly influences the choice of administration route. The primary goal of any administration protocol is to deliver a therapeutically relevant concentration of the compound to the target tissue while minimizing vehicle-associated toxicity.[5][6]
This guide provides a comprehensive overview of potential administration routes for this compound in animal models, primarily mice and rats. It details the formulation strategies necessary to overcome solubility challenges and offers step-by-step protocols grounded in established practices for analogous compounds like parthenolide and dehydrocostus lactone.[7][8][9]
Pre-formulation & Vehicle Selection: The First Critical Step
The selection of an appropriate vehicle is paramount and depends on the chosen administration route and the physicochemical properties of this compound.[10] STLs are typically hydrophobic and require solubilizing agents for systemic delivery.[11]
2.1 Solubility Testing Before initiating in vivo studies, it is crucial to perform small-scale solubility tests to identify a suitable vehicle. A recommended starting panel includes:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG400)
-
Surfactants like Cremophor EL or Tween 80
-
Oils (e.g., corn oil, sesame oil)
2.2 Common Vehicle Formulations Based on data from similar compounds, several vehicle systems can be proposed for this compound. The choice of vehicle directly impacts the pharmacokinetic profile of the administered compound.[3][4]
Table 1: Recommended Vehicle Formulations for this compound
| Administration Route | Vehicle System | Rationale & Key Considerations |
| Intravenous (IV) | 5-10% DMSO, 10-20% Cremophor EL, 70-85% Saline/PBS | For achieving immediate systemic bioavailability. DMSO solubilizes the compound, and Cremophor EL acts as a surfactant to maintain solubility in the aqueous saline.[12][13] Caution: Cremophor EL can cause hypersensitivity reactions and alter the pharmacokinetics of the drug.[6][14] |
| Intraperitoneal (IP) | Up to 10% DMSO, 10% Tween 80, 80% Saline/PBS or 5-10% DMSO in Corn Oil | A common route for preclinical studies providing rapid systemic absorption. The DMSO concentration should be kept as low as possible (ideally <5%) to avoid peritoneal irritation.[15][16] An oil-based vehicle can provide a slower-release depot effect. |
| Oral Gavage (PO) | 0.5-1% Carboxymethylcellulose (CMC) with 0.1-0.25% Tween 80 in water, or Corn Oil | For evaluating oral bioavailability. A suspension in CMC/Tween 80 is standard. If the compound is oil-soluble, a solution in corn oil can be used. Oral bioavailability of STLs can be low and variable.[3][17] |
Selecting an Administration Route: A Logic-Based Approach
The optimal administration route depends on the scientific question being addressed. Key factors include the desired onset of action, duration of exposure, and whether systemic or local effects are intended.
Caption: Decision tree for selecting an in vivo administration route.
Detailed Administration Protocols
The following protocols provide step-by-step guidance. All procedures should be performed under aseptic conditions.
4.1 Protocol 1: Intraperitoneal (IP) Injection
IP injection is a widely used method for administering substances that are not well-tolerated intravenously or when rapid systemic absorption is desired without direct venous access.[18]
4.1.1 Materials
-
This compound stock solution
-
Sterile vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge for mice)[19]
-
70% Ethanol wipes
-
Animal scale
4.1.2 Dosing Volume The injection volume should not exceed 10 mL/kg of body weight for mice.[19] For a 25g mouse, the maximum volume is 0.25 mL.
4.1.3 Step-by-Step Procedure
-
Animal Preparation: Weigh the mouse to calculate the precise injection volume.
-
Restraint: Properly restrain the mouse to expose the abdomen. A common method is to scruff the mouse and secure the tail.
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[20]
-
Injection: Tilt the mouse so the head is pointing slightly downwards. Insert the needle, bevel up, at a 30-40 degree angle. Aspirate briefly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the solution smoothly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
4.2 Protocol 2: Oral Gavage (PO)
Oral gavage ensures that a precise dose is delivered directly into the stomach. This method is essential for studying the oral bioavailability and efficacy of a compound.[21][22]
4.2.1 Materials
-
This compound formulation (e.g., suspension in 0.5% CMC)
-
Animal feeding needles (gavage needles), typically 18-20 gauge for mice, with a rounded tip to prevent trauma.[23][24]
-
Sterile 1 mL syringes
-
Animal scale
4.2.2 Dosing Volume The recommended maximum dosing volume for mice is 10 mL/kg.[23] It is often advisable to use smaller volumes (e.g., 5 mL/kg) to reduce the risk of reflux and aspiration.[23]
4.2.3 Step-by-Step Procedure
-
Animal Preparation: Weigh the animal to calculate the correct dose volume.
-
Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) to ensure it will reach the stomach without causing perforation.[23]
-
Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.[24]
-
Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars), and gently advance it along the upper palate.[24] The animal should swallow the tube as it passes into the esophagus. If any resistance is met, do not force the needle. [23]
-
Administration: Once the needle is in the stomach, administer the substance slowly.
-
Withdrawal: Remove the needle in a smooth, swift motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.
Formulation Preparation Workflow
Preparing a stable and homogenous formulation is critical for accurate dosing, especially for hydrophobic compounds like this compound.
Caption: Workflow for preparing a solubilized this compound formulation.
Dosage Considerations and Starting Points
There is no established in vivo dosage for this compound. However, effective doses for other STLs in mouse models often range from 5 to 50 mg/kg.[25][26][27] For instance, parthenolide has been used at 5 mg/kg via IP injection in mice to study inflammatory responses.[28] Alantolactone has been administered orally at 50 mg/kg in a mouse model of colitis.[26]
Table 2: Suggested Starting Doses for this compound (Based on Analogs)
| Compound (Analog) | Route | Dose Range (mg/kg) | Animal Model | Reference |
| Lactucin | - | 15 - 30 | Mouse | [25] |
| Parthenolide | IP | 5 | Mouse | [28] |
| Micheliolide | IP | 20 | Mouse | [26] |
| Alantolactone | PO | 50 | Mouse | [26] |
| This compound | IP/PO | 10 - 30 (Pilot) | Mouse | Proposed |
It is imperative to conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) of your specific this compound formulation before proceeding to efficacy studies.
Conclusion and Best Practices
The successful in vivo evaluation of this compound hinges on the rational selection of an administration route and the development of a suitable, non-toxic vehicle formulation. Due to the lack of specific data for this compound, a cautious approach, starting with protocols established for other sesquiterpene lactones, is recommended.
Key Self-Validation and Trustworthiness Checks:
-
Formulation Homogeneity: Always visually inspect your final formulation for any precipitation or phase separation before administration.
-
Vehicle Controls: Always include a vehicle-only control group in your experiments to ensure that the observed effects are due to this compound and not the delivery vehicle.[11]
-
Animal Welfare: Closely monitor animals post-administration for any adverse effects. Body weight loss, changes in behavior, or signs of local irritation should be carefully documented.
-
Pilot Studies: Begin with a small cohort of animals to establish tolerability and basic pharmacokinetic parameters before launching large-scale efficacy studies.
By following these guidelines, researchers can develop robust and reproducible protocols for investigating the in vivo potential of this compound, paving the way for further drug development.
References
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Chadwick, M., et al. (2013). Sesquiterpene Lactones: From Plant-Based Antifeedants to Human Health. MDPI. [Link]
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Chen, Y., et al. (2022). Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation. PubMed. [Link]
-
Karim, N., et al. (2022). The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review. Frontiers in Pharmacology. [Link]
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Rolnik, A., & Olas, B. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. International Journal of Molecular Sciences. [Link]
-
Yu, C., et al. (2022). The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review. PubMed Central. [Link]
-
Zhang, P., et al. (2024). Dehydrocostus lactone attenuates atherogenesis by promoting cholesterol efflux and inhibiting inflammation via TLR2/PPAR-γ/NF-κB signaling pathway. PubMed Central. [Link]
-
Gobrecht, P., et al. (2024). Sesquiterpene lactones as potential drugs treating nerve injury. PubMed Central. [Link]
-
Frank, T., et al. (2021). Pharmacokinetic characteristics of sesquiterpene lactones and metabolites in serum over 24 h in 16 healthy adults after Brussels/witloof chicory consumption. ResearchGate. [Link]
-
Rolnik, A., & Olas, B. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. PubMed Central. [Link]
-
Carlisi, D., et al. (2015). Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer. PubMed Central. [Link]
-
Karim, N., et al. (2022). The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review. ResearchGate. [Link]
-
Ullah, I., et al. (2017). Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem. PubMed Central. [Link]
-
Botha, C.J., & Penrith, M.L. (2020). Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament. MDPI. [Link]
-
Liu, Y., et al. (2020). Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ. PubMed Central. [Link]
-
Jensen, C.T., et al. (2024). cremophor EL-based liquid formulations as simple substitutes for amorphous solid dispersions in early preclinical in vivo studies. PubMed. [Link]
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Hewlings, S., & Kalman, D. (2010). Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver. PubMed Central. [Link]
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Al-Asmakh, M. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health. [Link]
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Yu, C., et al. (2021). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. PubMed. [Link]
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Bhattacharyya, S. (2013). What is the maximum allowable DMSO concentration for IP injection of mouse?. ResearchGate. [Link]
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. [Link]
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Jensen, C.T., et al. (2024). cremophor EL-based liquid formulations as simple substitutes for amorphous solid dispersions in early preclinical in vivo studies. Oxford Academic. [Link]
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MacDonald, M.L., et al. (2023). Intraperitoneal Injection of Neonatal Mice. PubMed Central. [Link]
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Strickley, R.G. (2007). Solubilizing Vehicles for Oral Formulation Development. ResearchGate. [Link]
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Ahmed, A.A., et al. (2018). Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential. Archives of Medical Science. [Link]
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Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]
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Washington State University IACUC. (2024). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University. [Link]
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Panchagnula, R. (1997). Use of solubility parameters of drug and vehicle to predict flux through skin. PubMed. [Link]
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Sławińska-Brych, A., et al. (2016). Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies. Molecules. [Link]
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Kaur, R., et al. (2024). Dehydrocostus lactone: a comprehensive review on its isolation, chemical transformations, and pharmacological potential. ResearchGate. [Link]
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Procedures with Care. (n.d.). Oral Gavage in the Mouse. Research Animal Training. [Link]
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Zakharenko, A.L., et al. (2020). Design of Conjugates Based on Sesquiterpene Lactones with Polyalkoxybenzenes by “Click” Chemistry to Create Potential Anticancer Agents. PubMed Central. [Link]
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Gelderblom, H., et al. (2001). Cremophor EL: The drawbacks and advantages of vehicle selection for drug formulation. ResearchGate. [Link]
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Patel, R.R., et al. (2015). Efficacy and toxicological studies of cremophor EL free alternative paclitaxel formulation. Die Pharmazie. [Link]
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Yu, C., et al. (2020). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Taylor & Francis Online. [Link]
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Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Research Animal Training. [Link]
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van Zuylen, L., et al. (2001). Role of formulation vehicles in taxane pharmacology. PubMed. [Link]
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Al-Asmakh, M. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate. [Link]
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Gelderblom, H., et al. (2002). Influence of Cremophor EL on the Bioavailability of Intraperitoneal Paclitaxel. AACR Journals. [Link]
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Dires, K., et al. (2024). Bioassay-Guided Isolation of Dehydrocostus Lactone from Echinops kebericho as a Leishmanicidal Drug. Preprints.org. [Link]
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Curry, E.A., et al. (2004). Phase I dose escalation trial of feverfew with standardized doses of parthenolide in patients with cancer. ResearchGate. [Link]
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da Silva, L.A.B., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]
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Parikh, H. (2014). What is the max tolerated dose of DMSO that can be used in in-vivo trials on adult mice?. ResearchGate. [Link]
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Application Notes & Protocols: Techniques for Measuring Coronopilin's Effect on Tubulin Polymerization
Introduction
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] This inherent dynamism makes microtubules a prime target for therapeutic intervention, particularly in oncology.[1][2][3] A wide array of natural and synthetic compounds, known as microtubule-targeting agents (MTAs), function by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4][5]
These agents are broadly classified into two categories: microtubule destabilizers (e.g., Vinca alkaloids, Colchicine), which inhibit polymerization, and microtubule stabilizers (e.g., Taxanes), which promote polymerization and prevent depolymerization.[3][4] Coronopilin, a natural product of interest, has been investigated for its anti-mitotic properties, suggesting a potential interaction with the tubulin-microtubule system.[6][7] Elucidating the precise mechanism by which this compound affects tubulin polymerization is a critical step in its evaluation as a potential therapeutic agent.
This comprehensive guide provides a detailed overview of the primary biochemical and cell-based methodologies used to quantitatively and qualitatively assess the effects of compounds like this compound on tubulin polymerization. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to rigorously characterize novel MTAs.
Section 1: Foundational Principles of Tubulin Polymerization
Understanding the fundamental process of microtubule formation is key to designing and interpreting experiments. Tubulin polymerization is a multi-step process:
-
Nucleation: The initial and rate-limiting step where tubulin dimers associate to form a short microtubule "seed" or nucleus.
-
Elongation: Tubulin dimers are added to the ends of the growing microtubule. This phase is characterized by a rapid increase in polymer mass.
-
Steady State: The rates of polymerization and depolymerization become equal, resulting in no net change in the total mass of microtubule polymer.
Compounds like this compound can interfere with any of these stages. For instance, a destabilizing agent might inhibit nucleation or increase the rate of depolymerization, while a stabilizing agent might enhance the rate of elongation or suppress depolymerization.
Conceptual Overview of Investigating this compound's Activity
The following diagram outlines the logical workflow for characterizing the effect of a novel compound on tubulin polymerization, progressing from initial biochemical assays to more complex cell-based validation.
Caption: Step-by-step workflow for immunofluorescence staining of microtubules.
Protocol: Immunofluorescence Staining of Microtubules
Materials:
-
HeLa or A549 cells
-
Glass coverslips or imaging-grade plates
-
Complete cell culture medium
-
This compound, Paclitaxel, Nocodazole
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS [8]* Primary Antibody: Mouse anti-α-tubulin (e.g., clone DM1A)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI solution (for nuclear counterstain)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells onto coverslips in a 24-well plate and allow them to adhere for 18-24 hours until they are 50-70% confluent.
-
Treatment: Treat cells with a dose-response of this compound and controls (e.g., 100 nM Paclitaxel, 200 nM Nocodazole) for a relevant time period (e.g., 6-18 hours). [9]3. Fixation:
-
Gently wash cells 2x with warm PBS.
-
Fix with 4% PFA for 15 minutes at room temperature OR with ice-cold methanol for 5 minutes at -20°C. [8]Methanol fixation is often preferred for preserving microtubule structure.
-
-
Permeabilization:
-
Wash 3x with PBS.
-
If PFA-fixed, incubate with Permeabilization Buffer for 10 minutes. (Methanol fixation also permeabilizes the cells).
-
-
Blocking & Staining:
-
Wash 3x with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature. [8] * Incubate with primary antibody diluted in Blocking Buffer for 1-2 hours at RT or overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with secondary antibody (and DAPI) diluted in Blocking Buffer for 1 hour at RT, protected from light.
-
-
Mounting:
-
Wash 3x with PBS.
-
Mount the coverslip onto a glass slide with a drop of mounting medium.
-
Seal the edges and allow to cure.
-
-
Imaging: Visualize using a fluorescence or confocal microscope. Capture images of the tubulin channel (e.g., green) and the DAPI channel (blue).
High-Content Analysis (HCA)
HCA automates the imaging and analysis of immunofluorescence experiments, allowing for robust, quantitative data from thousands of cells.
-
Principle: Using an automated microscope and image analysis software, HCA can quantify changes in microtubule network texture and integrity. [9][10]Parameters like "Haralick homogeneity" or "Haralick contrast" can be used to distinguish between the fine, homogenous network of normal cells and the disrupted, contrasted patterns in drug-treated cells. [11][12]This approach transforms a qualitative assay into a quantitative one, enabling the calculation of cellular IC50 values. [12]
Cell Viability and Mitotic Arrest Assays
Since MTAs primarily affect dividing cells, their impact on cell proliferation and cell cycle progression is a key downstream indicator of their activity.
-
Principle:
-
Viability Assays (MTT, SRB, CellTiter-Glo®): These assays measure metabolic activity or total protein/ATP content, which are proxies for the number of viable cells after treatment. A potent MTA will lead to a dose-dependent decrease in cell viability.
-
Cell Cycle Analysis: Using flow cytometry and a DNA-intercalating dye (like Propidium Iodide), one can quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). MTAs typically cause a significant accumulation of cells in the G2/M phase, indicative of mitotic arrest. [7]
-
Section 4: Data Interpretation and Troubleshooting
-
Correlating In Vitro and Cellular Data: A compound that inhibits polymerization in vitro should lead to microtubule depolymerization in cells and G2/M arrest. The IC50 from the biochemical assay should ideally be in a similar range to the EC50 for cellular effects, though differences are expected due to factors like cell permeability and metabolism.
-
Self-Validation through Controls: The inclusion of known stabilizers (Paclitaxel) and destabilizers (Nocodazole, Colchicine) is non-negotiable. These controls validate that the assay system is responding correctly and provide a benchmark against which to compare the activity of this compound.
-
Troubleshooting Common Issues:
-
No Polymerization in Control: Check tubulin activity (avoid multiple freeze-thaws), GTP concentration, and buffer pH. Ensure the spectrophotometer is properly heated to 37°C. * High Background in Fluorescence Assay: Check for compound auto-fluorescence. Run a control with the compound and buffer but without tubulin.
-
Poor Immunofluorescence Staining: Optimize antibody concentrations, fixation method (methanol vs. PFA), and blocking time.
-
Conclusion
The characterization of a potential microtubule-targeting agent like this compound requires a multi-faceted approach. By combining direct biochemical assays with functional cell-based methods, researchers can build a comprehensive profile of the compound's mechanism of action. The protocols and principles outlined in this guide provide a robust framework for determining whether this compound acts as a microtubule stabilizer or destabilizer, quantifying its potency, and validating its effects in a cellular context, thereby paving the way for further preclinical and therapeutic development.
References
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Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current medicinal chemistry. Anti-cancer agents, 2(1), 1–17. [Link]
- Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. (2025). Google Books.
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Sum, C. S., Nickischer, D., Lei, M., Weston, A., Zhang, L., & Schweizer, L. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics, 8, 16-26. [Link]
- What are the therapeutic candidates targeting Tubulin? (2025). Patsnap Synapse.
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Montes, D. A., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. Retrieved from [Link]
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Microtubule Inhibitors Mechanism of Action. (2023). YouTube. Retrieved from [Link]
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Sackett, D. L. (2012). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in molecular biology (Clifton, N.J.), 928, 13–29. [Link]
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Rizvi, F., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH. Retrieved from [Link]
-
Allen, T. D., et al. (2022). The phytochemical, corynoline, diminishes Aurora kinase B activity to induce mitotic defect and polyploidy. PubMed. Retrieved from [Link]
-
Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PubMed. Retrieved from [Link]
-
HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
-
Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature reviews. Drug discovery, 9(10), 790–803. [Link]
-
Measurement of in vitro microtubule polymerization by turbidity and fluorescence. (2012). PubMed. Retrieved from [Link]
-
Conofolidine: A Natural Plant Alkaloid That Causes Apoptosis and Senescence in Cancer Cells. (2021). MDPI. Retrieved from [Link]
-
Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). PubMed Central. Retrieved from [Link]
-
Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons. (2017). Oncotarget. Retrieved from [Link]
-
A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers. Retrieved from [Link]
-
Natural products as new antimitotic compounds for anticancer drug development. (2018). PubMed Central. Retrieved from [Link]
-
Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. (2022). YouTube. Retrieved from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open Archives. Retrieved from [Link]
-
Inhibition of microtubule detyrosination by parthenolide facilitates functional CNS axon regeneration. (2023). bioRxiv. Retrieved from [Link]
-
A cell-based assay for detecting microtubule stabilizing agents. (2020). ResearchGate. Retrieved from [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
-
Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. (2021). MDPI. Retrieved from [Link]
-
In vitro tubulin polymerization. Turbidity assays for the assembly of... (2018). ResearchGate. Retrieved from [Link]
-
Plant Alkaloids Mitotic Inhibitors Types of Anti Cancer Drugs. (2025). YouTube. Retrieved from [Link]
-
Immunofluorescence and SNAP-tubulin staining of microtubules in A549... (2019). ResearchGate. Retrieved from [Link]
-
A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (2015). MDPI. Retrieved from [Link]
-
Cell-based screen for antimitotic agents and identification of analogues of rhizoxin, eleutherobin, and paclitaxel in natural extracts. (2002). PubMed. Retrieved from [Link]
-
Immunolabeling to Analyze Microtubules in Embryo. (2022). YouTube. Retrieved from [Link]
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Harnessing Synergy: A Guide to Investigating Coronopilin as a Chemosensitizing Agent with Standard Chemotherapeutics
An Application Note for Drug Development Professionals
Abstract
The development of chemoresistance and the prevalence of adverse side effects remain significant hurdles in cancer therapy.[1][2] A promising strategy to overcome these limitations is the use of combination therapies, where a sensitizing agent enhances the efficacy of a standard chemotherapeutic drug.[3][4] This application note provides a comprehensive guide for researchers to investigate the synergistic potential of Coronopilin, a naturally occurring sesquiterpene lactone, with standard chemotherapy agents. This compound has been shown to inhibit key pro-survival signaling pathways, making it a compelling candidate for combination studies.[5] We present the scientific rationale, detailed experimental protocols, and data interpretation frameworks for assessing synergy, elucidating the underlying mechanisms of action, and validating the chemosensitizing effects of this compound in preclinical cancer models.
Introduction: The Rationale for Combination Therapy
Standard chemotherapy, while a cornerstone of cancer treatment, often faces challenges. Platinum-based drugs like cisplatin induce cell death by forming DNA adducts, while taxanes like paclitaxel disrupt microtubule function, both leading to cell cycle arrest and apoptosis.[1][6] However, cancer cells can develop resistance through various mechanisms, including the upregulation of pro-survival and anti-apoptotic signaling pathways.[7] Combining conventional chemotherapy with phytochemicals that modulate these pathways is an emerging therapeutic strategy to enhance treatment efficacy and potentially lower required dosages, thereby reducing toxicity.[3][8]
This compound, a sesquiterpene lactone isolated from plants of the Ambrosia genus, has demonstrated direct anticancer effects by inhibiting cell proliferation and inducing apoptosis.[5] Its mechanism of action involves the suppression of critical transcription factors that drive cancer progression and survival, namely Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[5] By disabling these survival pathways, this compound has the potential to lower the apoptotic threshold of cancer cells, making them more susceptible to the cytotoxic effects of standard chemotherapy.
This guide provides the necessary protocols to test this hypothesis, from initial cell viability screening to in-depth mechanistic analysis.
The Molecular Mechanism of this compound
The anticancer activity of this compound is attributed to its ability to interfere with key inflammatory and survival signaling cascades.[5] The NF-κB and STAT3 pathways are frequently constitutively active in many cancers, promoting cell proliferation, preventing apoptosis, and contributing to inflammation and metastasis.[5][9]
-
NF-κB Pathway Inhibition: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. This compound is proposed to inhibit this pathway, preventing NF-κB activation.
-
STAT3 Pathway Inhibition: STAT3 is activated via phosphorylation by Janus kinases (JAKs) in response to cytokine and growth factor signaling. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell growth and survival. This compound has been shown to inhibit the expression of STAT3.[5]
The dual inhibition of these pathways represents a powerful mechanism to halt cancer cell proliferation and sensitize them to external apoptotic stimuli, such as chemotherapy.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Synergy Assessment
A systematic approach is crucial for evaluating the synergistic potential of this compound. The following workflow provides a logical progression from broad screening to detailed mechanistic validation.
Caption: A logical workflow for investigating drug synergy.
Detailed Protocols
Protocol 1: Cell Viability and IC50 Determination (XTT Assay)
Rationale: The XTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, the amount of which is proportional to the number of viable cells.[10] This protocol is used to determine the half-maximal inhibitory concentration (IC50) for each drug individually.
Materials:
-
Selected cancer cell line (e.g., Caco-2, A549, MCF-7)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (e.g., Cisplatin, stock solution in saline or DMSO)
-
XTT labeling reagent and electron-coupling solution (commercially available kits)
-
Microplate reader (450-500 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy drug in complete medium. A typical range would span from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Treat cells in triplicate for each concentration. Incubate for 48-72 hours.
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the electron-coupling solution).
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 2: Synergy Assessment and Combination Index (CI) Calculation
Rationale: To determine if the combination of this compound and a chemotherapy drug is synergistic, additive, or antagonistic, the Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.[11]
Procedure:
-
Experimental Design: Based on the individual IC50 values, design a combination experiment. The most common method is the constant-ratio design, where the drugs are mixed at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1 ratio of IC50 concentrations).
-
Cell Treatment: Seed cells as in Protocol 1. Prepare serial dilutions of the drug combination (e.g., 0.25x, 0.5x, 1x, 2x, 4x the IC50 combination). Also include serial dilutions of each drug alone.
-
XTT Assay: Perform the XTT assay as described in Protocol 1 after 48-72 hours of treatment.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each dose, where Fa = 1 - (% Viability / 100).
-
Use specialized software (e.g., CompuSyn) to automatically calculate CI values. The software uses the median-effect equation to plot dose-effect curves and determine the CI.
-
Interpretation of CI Values:
-
CI < 0.9: Synergism
-
0.9 < CI < 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Example Data Presentation: Combination Index
| Treatment Group | Fa (Fraction Affected) | Combination Index (CI) | Interpretation |
|---|---|---|---|
| This compound (0.5x IC50) + Cisplatin (0.5x IC50) | 0.65 | 0.72 | Synergism |
| This compound (1x IC50) + Cisplatin (1x IC50) | 0.85 | 0.61 | Strong Synergism |
| this compound (2x IC50) + Cisplatin (2x IC50) | 0.96 | 0.55 | Strong Synergism |
Protocol 3: Apoptosis Quantification by Annexin V/PI Staining
Rationale: This flow cytometry-based assay quantifies the extent of apoptosis induced by the treatments.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells with compromised membranes.[12]
Materials:
-
6-well plates
-
Treated cells (from a scaled-up version of the synergy experiment)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy drug, and a synergistic combination (e.g., the 0.5x IC50 combination) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating/dead cells).
-
Wash attached cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium. Centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
FITC is detected in the FL1 channel, and PI is detected in the FL2 channel.
-
-
Data Analysis: The data will generate four populations:
-
Q1 (Annexin V- / PI-): Live cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells/debris
-
Calculate the percentage of total apoptotic cells (% Early + % Late).
-
Example Data Presentation: Apoptosis Assay
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | 95.2 | 2.1 | 1.5 |
| This compound (IC50) | 70.1 | 18.5 | 9.3 |
| Cisplatin (IC50) | 65.4 | 22.3 | 10.1 |
| Combination | 35.8 | 45.6 | 15.4 |
Protocol 4: Mechanistic Analysis by Western Blotting
Rationale: Western blotting is used to detect and quantify specific proteins in a sample, allowing for the validation of the proposed mechanism of action.[15][16] By measuring levels of key proteins in the STAT3 and apoptosis pathways, we can confirm if the synergistic effect is mediated by the inhibition of survival signals and the enhancement of apoptotic machinery.
Caption: Standard workflow for Western Blot analysis.
Materials:
-
Treated cell pellets (prepared as in Protocol 3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Use densitometry software to quantify the band intensity for each protein. Normalize the intensity of target proteins to a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion and Future Directions
This application note provides a robust framework for the preclinical evaluation of this compound as a chemosensitizing agent. The protocols outlined enable researchers to quantify synergistic interactions and elucidate the underlying molecular mechanisms, specifically the enhancement of apoptosis via inhibition of the NF-κB and STAT3 survival pathways. Positive results from these in vitro studies would provide a strong rationale for advancing the investigation of this compound-chemotherapy combinations into more complex models, such as 3D organoids and in vivo xenograft studies, with the ultimate goal of developing more effective and less toxic cancer treatment regimens.
References
-
Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]
-
Synergistic Effect of Anethole and Platinum Drug Cisplatin against Oral Cancer Cell Growth and Migration by Inhibiting MAPKase, Beta-Catenin, and NF-κB Pathways. (2023). MDPI. Retrieved from [Link]
-
Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Evaluation of synergism in drug combinations and reference models for future orientations in oncology. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synergistic Effects for Cancer Therapy. (2023). ChemistryViews. Retrieved from [Link]
-
An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures. (n.d.). PubMed. Retrieved from [Link]
-
Applying drug synergy metrics to oncology combination screening data: agreements, disagreements and pitfalls. (n.d.). ResearchGate. Retrieved from [Link]
-
Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. (2023). AACR Journals. Retrieved from [Link]
-
Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]
-
Planispine A Sensitized Cancer Cells to Cisplatin by Inhibiting the Fanconi Anemia Pathway. (n.d.). MDPI. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. (n.d.). PLOS ONE. Retrieved from [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Georgia. Retrieved from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
CLEC12A sensitizes differentially responsive breast cancer cells to the anti-cancer effects of artemisinin by repressing autophagy and inflammation. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
-
Sensitization of cancer cells to paclitaxel-induced apoptosis by canagliflozin. (2024). PubMed. Retrieved from [Link]
-
Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation. (n.d.). MDPI. Retrieved from [Link]
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- 4. chemistryviews.org [chemistryviews.org]
- 5. Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitization of cancer cells to paclitaxel-induced apoptosis by canagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
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- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of Coronopilin
A Guide for Senior Application Scientists
Welcome to the technical support resource for Coronopilin, a novel ATP-competitive inhibitor of Tyrosine Kinase Alpha (TKA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers investigating its kinase selectivity and potential off-target effects. Our primary focus is to ensure the integrity and validity of your experimental findings.
Section 1: Foundational Questions & Initial Setup
This section addresses common initial queries regarding the experimental design for assessing this compound's specificity.
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we begin to determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a primary indicator of potential off-target activity. A systematic, multi-pronged approach is crucial to distinguish between on-target TKA inhibition and unintended effects on other pathways.
-
Causality Explained: A phenotype could arise from potent inhibition of the intended TKA target, downstream consequences of that inhibition, or the inhibitor binding to an entirely different protein and modulating its function. Your initial goal is to de-risk the possibility of the latter.
-
Recommended First Steps:
-
Orthogonal Inhibitor Comparison: Use a structurally distinct and well-characterized TKA inhibitor in parallel with this compound. If both compounds elicit the same phenotype, it strengthens the evidence for an on-target effect.[1][2] Conversely, a divergent phenotype suggests a this compound-specific off-target interaction.
-
Dose-Response Correlation: Establish a clear dose-response curve for the observed phenotype. Compare the EC50 of the phenotype to the IC50 of TKA inhibition. A significant rightward shift (i.e., the phenotype requires a much higher concentration than TKA inhibition) is a red flag for off-target activity.
-
"Rescue" Experiment: The definitive experiment for validating on-target effects is a "rescue" experiment.[1] This involves introducing a version of TKA that is resistant to this compound. If the phenotype is reversed or prevented in the presence of the resistant TKA mutant, it strongly implicates the on-target activity.[1]
-
Q2: What are the essential negative and positive controls I should include in my cell-based experiments with this compound?
A2: Robust controls are the bedrock of trustworthy data. Omitting them makes it impossible to validate your findings.
-
Causality Explained: Controls are designed to eliminate variables. A negative control ensures the vehicle or inactive components of your treatment don't cause the effect, while a positive control confirms your assay system can produce the expected effect.
-
Control Strategy:
-
Vehicle Control (Negative): Always treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any solvent-induced cellular stress or phenotypic changes.[3]
-
Inactive Analog (Negative): If available, use a structurally similar but biologically inactive analog of this compound. This is a powerful control to demonstrate that the observed effect is due to the specific pharmacophore of this compound and not some general chemical property.[2]
-
Known TKA Activator/Inhibitor (Positive): Use a known ligand that activates the TKA pathway or a well-validated TKA inhibitor as a positive control. This confirms that your cellular model is responsive and your detection methods (e.g., Western blot for a downstream phospho-protein) are working correctly.[2][4]
-
Section 2: Troubleshooting In Vitro & Biochemical Assays
Biochemical assays are the first line in directly assessing kinase selectivity.[5] This section tackles common issues encountered during these cell-free experiments.
Q3: My initial broad kinase panel screen (e.g., 400+ kinases) shows this compound inhibiting several kinases other than TKA. How do I interpret these "hits" and decide which ones to pursue?
A3: Interpreting large-scale kinase profiling data requires careful prioritization to avoid chasing false positives. Not all hits are biologically relevant.
-
Causality Explained: Kinase panels are typically run as either binding assays (measuring affinity, Kd) or enzymatic assays (measuring inhibition, IC50).[5] These are performed under optimized, cell-free conditions with high enzyme concentrations that may not reflect the cellular environment.[6] The goal is to use this data as a roadmap for more physiologically relevant follow-up.
-
Data Triage Workflow:
-
Quantify Selectivity: Calculate a selectivity score, which relates the number of kinases inhibited at a certain threshold to the total number of kinases tested.[6] A lower score indicates higher selectivity. This provides a quantitative metric to compare this compound to other inhibitors.
-
Assess Potency: Rank the off-target hits by their IC50 or Kd values. Focus on kinases that are inhibited with a potency that is within 10- to 100-fold of the on-target TKA IC50. Hits with significantly weaker potency are less likely to be relevant at therapeutic doses.[7]
-
Consider Cellular Context: Cross-reference the potent off-target hits with their known biological functions and expression levels in your cell models of interest. An inhibited kinase that is not expressed in your cells cannot be responsible for a cellular phenotype.
-
ATP Concentration Matters: Remember that most kinase inhibitors are ATP-competitive. In vitro assays are often run at ATP concentrations close to the Km of each kinase.[6] However, intracellular ATP levels are much higher (millimolar range). An inhibitor may appear potent in vitro but be easily outcompeted by ATP in a live cell. Therefore, hits from biochemical assays must always be validated in a cellular context.
-
Q4: There is a discrepancy between my binding assay (Kd) and my functional enzymatic assay (IC50) for an off-target kinase. What could be the cause?
A4: This is a common and important observation. Binding does not always equal functional inhibition, and the difference provides mechanistic clues.
-
Causality Explained: A binding assay (like KiNativ or a competitive binding platform) measures the direct physical interaction between this compound and the kinase.[5] An enzymatic assay measures the functional consequence of that binding—the inhibition of substrate phosphorylation.[8] Discrepancies can arise from the specific assay conditions or the inhibitor's mechanism of action.
-
Troubleshooting Steps:
-
Check Assay Conditions: Ensure the ATP concentration is consistent or at least well-defined in the enzymatic assay, as this is a critical variable for competitive inhibitors.[6]
-
Consider Allosteric Effects: this compound might bind to a site other than the ATP pocket (an allosteric site) in a way that doesn't prevent substrate phosphorylation. This would result in a strong binding signal (low Kd) but a weak functional signal (high IC50).
-
Substrate Choice: The specific peptide or protein substrate used in the enzymatic assay can influence the IC50 value.[9] Ensure the substrate is optimal for the kinase .
-
Enzyme Conformation: The recombinant kinase used in the assay may exist in a different conformational state than the kinase in a cellular environment, affecting inhibitor binding versus functional modulation.
-
Section 3: Cell-Based Off-Target Validation
Confirming that a biochemical off-target hit is relevant inside a living cell is the critical next step.
Q5: I've identified a potent off-target, Serine/Threonine Kinase Beta (SKB), from my in vitro screen. How do I confirm that this compound engages and inhibits SKB inside my cells?
A5: The gold-standard method for confirming intracellular target engagement is the Cellular Thermal Shift Assay (CETSA).[10][11]
-
Causality Explained: CETSA is based on the principle that when a ligand (like this compound) binds to its target protein (SKB), it stabilizes the protein's structure.[10] This stabilization makes the protein more resistant to heat-induced denaturation. By heating intact cells treated with this compound across a temperature gradient and then quantifying the amount of soluble SKB remaining, you can observe a "thermal shift" indicative of binding.[12]
-
Workflow Diagram:
Caption: CETSA Workflow for Target Engagement
A positive result is a rightward shift in the melting curve for this compound-treated samples compared to vehicle controls, indicating that this compound is binding to and stabilizing SKB inside the cell.
Q6: My Western blots for the phosphorylated substrate of my potential off-target (p-SKB-Substrate) are inconsistent and have high background. How can I troubleshoot this?
A6: Detecting changes in phosphorylation is notoriously challenging. Success hinges on meticulous sample preparation and optimized Western blotting protocols.[13]
-
Causality Explained: Phosphorylation is a transient post-translational modification. Phosphatases in the cell are highly active and will rapidly dephosphorylate proteins once cell structure is disrupted during lysis. High background often results from non-specific antibody binding or issues with the blocking buffer.[13]
-
Troubleshooting Table:
| Symptom | Probable Cause | Recommended Solution |
| No/Weak Signal for Phospho-protein | 1. Rapid dephosphorylation during lysis. 2. Low abundance of the phosphorylated protein.[14] | 1. Immediately add phosphatase inhibitors to your lysis buffer. Use a cocktail targeting serine/threonine and tyrosine phosphatases. Keep samples on ice at all times. 2. Increase the amount of protein loaded per lane (50-100 µg may be necessary).[15] Consider immunoprecipitation (IP) to enrich for your target before blotting. |
| High Background / Non-specific Bands | 1. Blocking agent is masking the epitope or cross-reacting. Milk contains casein, a phosphoprotein. 2. Primary antibody concentration is too high. | 1. Switch from milk to Bovine Serum Albumin (BSA) for your blocking and antibody dilution steps.[13] 2. Perform a dot blot to optimize the primary antibody concentration. Start with a more dilute concentration. |
| Inconsistent Results Between Blots | 1. Inconsistent protein loading. 2. Variable transfer efficiency. | 1. Perform a meticulous protein quantification (e.g., BCA assay) before loading. Always probe for a loading control (e.g., GAPDH, Tubulin) on the same blot. 2. Use a total protein stain (e.g., Ponceau S) on the membrane after transfer to visualize and confirm even transfer across the gel. |
Section 4: Advanced Mechanistic Studies
Once an off-target has been validated, the next step is to understand the broader consequences of its inhibition.
Q7: How can I get a global, unbiased view of all kinases inhibited by this compound in a cellular context?
A7: For a comprehensive and unbiased view, mass spectrometry-based phosphoproteomics is the state-of-the-art method.[16]
-
Causality Explained: This technique measures changes in the phosphorylation status of thousands of sites across the entire proteome in response to inhibitor treatment.[17] By analyzing the "fingerprint" of phosphosites that are down-regulated, you can infer the activity of upstream kinases. A significant decrease in the phosphorylation of a kinase's known substrates is strong evidence of its inhibition in the cell.
-
Workflow Overview:
Caption: Phosphoproteomics Workflow for Off-Target Profiling
This powerful approach can reveal unexpected off-targets and pathway cross-talk that would be missed by targeted approaches.[18] It can also help identify potential biomarkers for drug response or toxicity.
Section 5: Key Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for SKB Target Engagement
This protocol describes a Western blot-based CETSA to confirm if this compound binds to the putative off-target SKB in intact cells.
Materials:
-
Cell culture plates (6-well)
-
This compound (10 mM stock in DMSO)
-
Vehicle (DMSO)
-
PBS with protease/phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler or heating blocks
-
Lysis buffer (e.g., RIPA) with inhibitors
-
Primary antibody against total SKB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells (e.g., HEK293T) and grow to ~80% confluency. Treat cells with this compound at a saturating concentration (e.g., 10-20x the cellular EC50) and a corresponding volume of DMSO vehicle for 1 hour at 37°C.[19]
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into PBS containing protease and phosphatase inhibitors. Pool the cell suspension for each condition (this compound and Vehicle).
-
Heating Step: Aliquot the cell suspension for each condition into PCR tubes. Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated (RT) control.
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration of the unheated (RT) sample for each condition. Normalize all samples from that condition to this concentration using lysis buffer.
-
Western Blotting: Load equal amounts of protein for each temperature point onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary antibody against total SKB. Visualize using an HRP-conjugated secondary antibody and chemiluminescent substrate.
-
Data Analysis: Quantify the band intensity for each temperature point. For each condition, normalize the intensity to the unheated (RT) sample. Plot the normalized intensity versus temperature to generate the melting curves. A rightward shift in the curve for the this compound-treated sample indicates target engagement.
References
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
-
Korkut, A., D’Heursele, A., & Tavernier, J. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 113. [Link]
-
Klampfl, T., & Gisslinger, H. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Cancers, 6(4), 2348–2367. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
Al-Majdoub, Z. M., He, P., & Jones, C. I. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355439. [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Robers, M. S., Bate, N., & Curran, P. J. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(3), 369–376. [Link]
-
Hall, M. D., & Boxer, M. B. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS letters, 586(16), 2113–2119. [Link]
-
News-Medical.net. Cellular Thermal Shift Assay (CETSA). [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Kantardjieff, A., & Jacob, N. (2017). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. BMC proceedings, 11(Suppl 6), 18. [Link]
-
Klink, T. A., & Kleman-Leyer, K. M. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual. [Link]
-
Johnson, S. A., & Hunter, T. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. Cells, 12(9), 1251. [Link]
-
BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
Almqvist, H., & Axelsson, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay guidance manual. [Link]
-
Chair of Proteomics and Bioanalytics. Phosphoproteomics to study kinase inhibitor action. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Assay Guidance Manual. [Link]
-
Wang, M., & Liu, J. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 59(23), 10839–10846. [Link]
-
Sugiyama, N., & Zhai, L. (2019). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International journal of molecular sciences, 20(24), 6193. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
Wu, Z., & Wang, M. (2014). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomes, 2(1), 1–16. [Link]
-
Paul, S., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of chemical theory and computation, 19(5), 1317–1332. [Link]
-
ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
-
ResearchGate. What should I do when phosphorylated proteins cannot be detected by western blot? [Link]
-
Yuan, S., & Wang, J. (2022). A review for cell-based screening methods in drug discovery. RSC advances, 12(1), 1–12. [Link]
-
ResearchGate. Profiling kinase-inhibitor fingerprints to assign phosphorylation sites... [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
ResearchGate. (2009). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 17. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of Coronopilin in Cell Culture
The following technical guide addresses the stability, solubility, and handling of Coronopilin in cell culture environments. This guide is structured to provide autonomous troubleshooting and experimental validation for researchers observing inconsistent potency or cytotoxicity data.
Executive Technical Summary
This compound (CAS: 2571-81-5) is a pseudoguaianolide sesquiterpene lactone.[1][2] Its biological activity—often induction of apoptosis via oxidative stress—is intrinsic to its chemical structure, specifically the
The Critical Issue: This same moiety responsible for biological activity makes this compound chemically electrophilic. In cell culture media (pH 7.4, 37°C), it is susceptible to:
-
Michael Addition: Rapid reaction with nucleophiles, specifically free thiols (Cysteine, Glutathione) and serum proteins (Albumin) present in media.[1]
-
Hydrolysis: Gradual opening of the lactone ring in aqueous, slightly alkaline conditions.
Implication: The "nominal concentration" you calculate during dosing may not match the "effective concentration" reaching the cell target after 24–48 hours.
Solubility & Stock Preparation
Issues with precipitation are often mistaken for chemical instability.[1] Ensure your delivery system is valid before assessing degradation.
Q: What is the optimal solvent system for this compound stocks?
A: DMSO (Dimethyl sulfoxide) is the preferred solvent.
-
Solubility Limit: this compound is soluble in DMSO up to ~10–20 mg/mL.[3]
-
Ethanol: Can be used but is more volatile; evaporation changes stock concentration over time.[1]
-
Aqueous Buffers: Do not dissolve directly in PBS or media.[1] Solubility is <0.1 mg/mL, leading to immediate micro-precipitation.[1]
Q: How do I prevent precipitation when dosing cells?
A: Follow the "1:1000 Rule" and "Rapid Dispersion" technique.
-
The 1:1000 Rule: Keep the final DMSO concentration
0.1% (v/v). If you need 10 M final concentration, your stock should be 10 mM.[1] -
Rapid Dispersion:
-
Wrong: Adding DMSO stock dropwise to a static dish of cells. (Creates local high-concentration "hotspots" where drug precipitates).[1][2]
-
Correct: Pre-dilute the stock into a small volume of warm media (e.g., 10
L stock into 1 mL media) in a separate tube, vortex immediately, and then add this pre-mix to the cell culture vessel.
-
Stability in Culture Media (The "Hidden" Variable)
Q: What is the half-life of this compound in DMEM/RPMI?
A: While specific half-life data for this compound is distinct to experimental conditions, structurally similar sesquiterpene lactones (e.g., Parthenolide, Helenalin) exhibit half-lives ranging from 2 to 24 hours in media containing 10% Fetal Bovine Serum (FBS).[1][2]
Mechanism of Loss:
-
Serum Effect: FBS contains Bovine Serum Albumin (BSA), which has a free cysteine residue (Cys-34).[1][2] this compound covalently binds to this thiol via Michael addition, effectively "sequestering" the drug.
-
Thiol Supplements: Media supplemented with
-mercaptoethanol or high concentrations of Glutathione will deactivate this compound almost immediately.[1][2]
Q: How does this affect my IC50/EC50 data?
A: It causes a right-shift in your dose-response curve (drug appears less potent).[1][2]
-
Scenario: If you treat for 72 hours without refreshing media, the cells may only be exposed to the drug for the first 12 hours.
-
Correction: For long-term assays (>24h), replenish media with fresh drug every 24 hours to maintain steady-state concentrations.[1][2]
Experimental Protocol: Self-Validating Stability Assay
Do not rely on literature assumptions. Perform this simple LC-MS validation to determine the specific stability in your media composition.
Workflow Visualization
The following diagram illustrates the degradation pathway and the validation workflow.
Caption: Figure 1. Kinetic stability workflow for this compound. The primary degradation risk is Michael addition to serum proteins or thiol supplements, followed by hydrolytic ring opening.
Step-by-Step Validation Protocol
Objective: Determine the half-life (
Materials:
-
This compound Stock (10 mM in DMSO).[1]
-
Complete Culture Media (e.g., DMEM + 10% FBS).[1]
-
Acetonitrile (ACN) with 0.1% Formic Acid.[1]
Procedure:
-
Preparation: Prepare two tubes:
-
Spiking: Spike this compound into both tubes to a final concentration of 10
M. Vortex. -
Incubation: Place tubes in the cell culture incubator (37°C, 5% CO
). -
Sampling:
-
At timepoints
hours, remove 100 L of media.[1] -
Quenching: Immediately add 400
L of ice-cold Acetonitrile (precipitates proteins and stops reactions). -
Centrifuge at 10,000
for 5 minutes.
-
-
Analysis: Inject the supernatant into HPLC or LC-MS.
-
Monitor the peak area of the parent compound (this compound).
-
Note: New peaks appearing at earlier retention times likely correspond to hydrolysis products or adducts.[1]
-
Data Interpretation:
| % Remaining (24h) | Interpretation | Action Required |
|---|---|---|
| > 80% | Stable | Standard dosing (q72h) is acceptable. |
| 50% – 80% | Moderate Stability | Refresh media every 24 hours.[1] |
| < 50% | Unstable | Critical: Refresh media every 12h or use continuous perfusion. |
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Schmidt, T. J. (1999).[1] Toxic activities of sesquiterpene lactones: structural-activity correlations. In Studies in Natural Products Chemistry. Elsevier.[1] (Contextual grounding for Michael Addition mechanism in SLs).
-
Skaltsa, H., et al. (2025).[1] Effects of pH and temperature on the stability of sesquiterpene lactones. ResearchGate. Available at: [Link]
-
Amorim, M. H., et al. (2013).[1] Sesquiterpene lactones: Adverse effects and toxicity. Toxicon. (Discusses thiol reactivity).
Sources
Technical Support Center: Optimizing Coronopilin for In Vivo Efficacy Studies
Welcome to the technical support guide for utilizing Coronopilin in your in vivo research. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical answers to common challenges encountered during experimental design and execution. Our goal is to explain the causality behind our recommendations, ensuring your studies are built on a foundation of scientific integrity.
Section 1: Understanding this compound's Mechanism of Action
This compound is a sesquiterpene lactone that has garnered interest for its anti-leukemic and anti-angiogenic properties.[1][2] Its primary mechanisms involve the disruption of critical cellular processes required for cancer cell proliferation and the formation of new blood vessels that tumors rely on for growth.
-
Cytoskeletal Disruption: this compound interacts with the cellular cytoskeleton, a network of protein filaments essential for cell shape, division, and motility. It has been shown to bind to F-actin and can interfere with actin dynamics, a process regulated by proteins like cofilin.[3][4][5] This disruption can lead to cell cycle arrest, primarily in the G2/M phase, and ultimately induce cell death through apoptosis or mitotic catastrophe, depending on the cell type.[1][2]
-
Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is a hallmark of cancer progression. This compound has demonstrated anti-angiogenic effects, which are likely linked to its ability to interfere with endothelial cell function.[6][7] By disrupting the cytoskeleton of endothelial cells, it can inhibit their proliferation and ability to form the tube-like structures necessary for new vessels.[6]
Below is a diagram illustrating the key molecular interactions of this compound.
Sources
- 1. Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type‐specific induction of apoptosis and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of Toxoplasma gondii coronin, an actin-binding protein that relocalizes to the posterior pole of invasive parasites and contributes to invasion and egress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the enigma: Progress towards understanding the Coronin family of actin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on the synthesis of antiangiogenic (+)-coronarin A and congeners from (+)-sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic activity of torilin, a sesquiterpene compound isolated from Torilis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanisms of acquired resistance to Coronopilin in cancer cells
Case ID: COR-RES-001 Status: Active Subject: Troubleshooting Acquired Resistance in Solid Tumor Models
Executive Summary for Researchers
Coronopilin , a pseudoguaianolide sesquiterpene lactone, exerts cytotoxicity primarily through the alkylation of cysteine residues on signaling proteins (e.g., NF-κB p65, STAT3) via its reactive
Acquired resistance to this compound typically follows the "Quench and Bypass" model observed in the broader sesquiterpene lactone class. Cancer cells adapt by (1) neutralizing the reactive lactone ring via intracellular thiols (Glutathione) and (2) rewiring survival pathways to bypass NF-κB inhibition.
This guide provides technical troubleshooting to diagnose which resistance modality is active in your cell lines.
Module 1: The Redox Firewall (Cysteine Quenching)
Symptom: The IC50 has shifted >10-fold, but the target protein (e.g., NF-κB) is still expressed. Mechanism: The primary pharmacophore of this compound is the exocyclic methylene group. Resistant cells often upregulate the xCT antiporter (SLC7A11) and Glutathione S-Transferase (GST), increasing intracellular GSH pools. This "decoy" GSH binds this compound before it can alkylate its protein targets.
Diagnostic Workflow
Use this decision tree to confirm Redox-mediated resistance.
Figure 1: Decision matrix for diagnosing redox-mediated resistance to Michael acceptor drugs.
Validation Protocol: GSH Depletion Challenge
To confirm causality, you must reverse the resistance by depleting the thiol "shield."
-
Pre-treatment: Seed resistant cells (
cells/well). -
Inhibitor: Treat with Buthionine Sulfoximine (BSO) at 10
M for 12 hours (inhibits -glutamylcysteine synthetase). -
Challenge: Add this compound at the resistant IC50 concentration.
-
Readout: Assess viability (MTT/CellTiter-Glo) after 24 hours.
-
Success Criteria: If viability drops significantly (>40%) compared to this compound alone, resistance is GSH-dependent.
-
Module 2: Target Bypass (Pathway Rewiring)
Symptom: Intracellular this compound levels are normal (no efflux), but cells fail to undergo apoptosis.
Mechanism: this compound typically inhibits NF-κB by preventing the degradation of I
Comparative Data Analysis: Signaling Signatures
Compare your Western Blot results against this reference table to identify the bypass mechanism.
| Protein Marker | Parental Response (Sensitive) | Resistant Phenotype (Bypass Mode) | Technical Interpretation |
| p-p65 (Ser536) | Decreased | Unchanged/High | Target engagement failure (Mutation or Quenching). |
| p-STAT3 (Tyr705) | Unchanged | Increased | IL-6/STAT3 Bypass: Cells switched to STAT3 for survival. |
| Bcl-2 | Decreased | Increased | Apoptotic Block: Mitochondrial pore is stabilized despite upstream signals. |
| p-ERK1/2 | Decreased | Increased | MAPK Rewiring: Proliferative drive overrides apoptotic signaling. |
Troubleshooting Protocol: Western Blotting for Phospho-Proteins
Critical Step: Sesquiterpene lactones are reversible alkylators in some contexts. You must process lysates quickly to prevent de-alkylation or phosphatase activity.
-
Lysis Buffer: Use RIPA buffer supplemented with 1 mM Na3VO4 (Phosphatase inhibitor) and 10 mM N-Ethylmaleimide (NEM) .
-
Why NEM? It permanently alkylates free cysteines, preventing post-lysis disulfide scrambling or artificial loss of this compound-protein adducts.
-
-
Normalization: Do not rely solely on
-actin. Use Total-p65 vs. Phospho-p65 ratios.
Module 3: The Efflux Pump (MDR Phenotype)
Symptom: The drug works in cell-free assays (binding purified protein) but fails in live cell culture. Mechanism: Overexpression of P-glycoprotein (MDR1/ABCB1). While sesquiterpene lactones are not classic P-gp substrates, chronic exposure often selects for broad-spectrum efflux phenotypes.
Functional Assay: Rhodamine 123 Retention
Do not rely on mRNA (qPCR) alone; transporter function does not always correlate with transcript levels.
-
Dye Loading: Incubate
cells with Rhodamine 123 (5 g/mL) for 30 mins at 37°C. -
Efflux Phase: Wash cells
with PBS. Resuspend in fresh media with or without Verapamil (10 M, P-gp inhibitor). -
Acquisition: Measure fluorescence via Flow Cytometry (FITC channel) at 0, 30, and 60 mins.
-
Interpretation: If Verapamil restores dye retention in resistant cells, P-gp is the driver.
-
Frequently Asked Questions (FAQ)
Q1: Can I use DTT in my lysis buffer? A: NO. DTT is a strong reducing agent and a nucleophile. It will compete with the protein cysteines for the this compound lactone ring, potentially reversing the drug-target interaction during lysis. Use TCEP or non-reducing loading buffers if probing for the drug-protein complex.
Q2: My this compound stock precipitated in the media. Did this cause "fake" resistance? A: Likely. Sesquiterpene lactones are lipophilic.
-
Solution: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in culture is <0.5%. Add the drug to the media while vortexing to prevent micro-precipitation.
Q3: Is resistance permanent? A: Often, yes. If the resistance is driven by genomic amplification of MDR1 or BCL2, it is stable. If it is epigenetic (e.g., Nrf2 upregulation), "drug holidays" (culturing without drug for 4-8 weeks) may partially restore sensitivity.
References
-
Mechanism of Sesquiterpene Lactones (General)
- Title: Sesquiterpene Lactones: A Vers
- Source: Chadwick, M., et al. (2013).
-
Link:[Link]
-
GSH-Mediated Resistance
- Title: Glutathione metabolism in cancer progression and tre
- Source: Bansal, A., & Simon, M. C. (2018). Journal of Cell Biology.
-
Link:[Link]
-
NF-κB and STAT3 Crosstalk in Resistance
-
MDR1/P-gp Efflux Mechanisms
- Title: Multidrug resistance proteins (MRPs): New targets for cancer chemotherapy.
- Source: Sodani, K., et al. (2012). American Journal of Cancer Research.
-
Link:[Link]
Sources
Technical Support Center: Strategies to Enhance the Bioavailability of Coronopilin for Preclinical Research
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers working with Coronopilin. This document provides in-depth guidance, troubleshooting, and protocols designed to help you overcome the primary challenge in the preclinical development of this promising sesquiterpene lactone: its low oral bioavailability. Our goal is to equip you with the foundational knowledge and practical methodologies to design effective formulation strategies, ensuring reliable and reproducible results in your in vivo studies.
Section 1: Understanding the Core Challenge: The Physicochemical Profile of this compound
This compound is a sesquiterpene lactone with demonstrated anti-leukemic potential, capable of inducing cell-type-specific apoptosis and mitotic catastrophe in cancer cells[1][2]. However, its progression from promising in vitro results to effective in vivo models is frequently hampered by poor pharmacokinetic properties. Like many natural sesquiterpene lactones, this compound's structure leads to significant bioavailability challenges[3].
The primary obstacles are:
-
Low Aqueous Solubility: this compound is a lipophilic, or fat-loving, molecule. This inherent hydrophobicity means it does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, a prerequisite for absorption. Natural sesquiterpene lactones are known to have poor water solubility, which is a major cause of low bioavailability[3].
-
High Lipophilicity: While seemingly contradictory, very high lipophilicity can also limit absorption. The molecule may have poor partitioning from the lipidic gut environment into the aqueous portal circulation.
-
Potential for First-Pass Metabolism: Like many xenobiotics, this compound may be subject to extensive metabolism by enzymes in the gut wall and liver (first-pass effect) before it can reach systemic circulation.
These properties likely classify this compound as a Biopharmaceutics Classification System (BCS) Class II or Class IV compound, characterized by low solubility and variable permeability[4][5]. For such compounds, absorption is dissolution rate-limited, making formulation design a critical determinant of in vivo success[5][6].
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Implication for Bioavailability |
| Molecular Formula | C₁₅H₂₀O₄ | The carbon-rich structure contributes to its lipophilic nature. | |
| Molar Mass | 264.32 g/mol | Within the range suitable for oral absorption, provided solubility is addressed. | |
| XLogP3 (Lipophilicity) | 1.3 | Indicates a preference for lipid environments over aqueous ones, confirming its hydrophobic character. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the common questions and issues researchers face when transitioning this compound from benchtop to preclinical models.
Q1: We are starting our first in vivo study. What is the most critical first step to improve this compound's exposure?
Answer: The foundational step is to conduct a solubility screening in a range of pharmaceutically acceptable vehicles. Before you can select a complex formulation strategy, you must understand this compound's basic solubility profile. A simple suspension in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC) will likely yield minimal and erratic absorption. Your goal is to find a solvent or lipid system that can dissolve the required dose in a reasonable volume for animal administration (typically ≤10 mL/kg for rodents).
Troubleshooting: My compound won't dissolve in anything! If initial screening in common solvents is unsuccessful, it confirms that a simple solution is not viable and a more advanced formulation approach is necessary. Low solubility in oils may suggest that lipid-based systems will require surfactants or co-solvents to be effective.
Table 2: Recommended Starting Vehicles for Solubility Screening
| Vehicle Category | Examples | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Establishes a baseline for aqueous solubility (expected to be very low). |
| Co-solvent Systems | PEG 400, Propylene Glycol, Ethanol | Can increase solubility but may have toxicity limitations and can precipitate upon dilution in the GI tract. |
| Lipids / Oils | Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT) | For highly lipophilic drugs, these can serve as a simple lipid solution. Success here points towards lipid-based strategies[4]. |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Used to form micelles or emulsions that can solubilize hydrophobic compounds. Critical components of advanced lipid formulations[7]. |
Q2: What are the most promising advanced formulation strategies for a compound like this compound?
Answer: Based on its lipophilic nature, three main strategies are highly recommended for enhancing the bioavailability of this compound. The choice depends on available resources, the required dose, and the stage of research.
-
Lipid-Based Drug Delivery Systems (LBDDS): This is often the most effective and widely used approach for lipophilic drugs[8][9][10].
-
Mechanism: LBDDS maintain the drug in a solubilized state in situ. Upon digestion in the GI tract, they form fine emulsions or micellar phases that present the drug in a state ready for absorption. They can also stimulate lymphatic transport, which allows the drug to bypass the liver's first-pass metabolism, significantly increasing bioavailability[9][11].
-
Types: Range from simple oil solutions (Type I) to complex Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) containing oils, surfactants, and co-solvents (Type II & III)[8].
-
-
Particle Size Reduction (Nanocrystals): If the compound is crystalline and has a high melting point, reducing the particle size to the nanometer range can be a viable strategy.
-
Mechanism: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area-to-volume ratio. This leads to a faster dissolution rate in the GI fluid, which can improve absorption for dissolution rate-limited drugs[12][13].
-
Considerations: Requires specialized equipment (e.g., high-pressure homogenizers or media mills). The resulting nanosuspension must be stabilized with surfactants or polymers to prevent particle aggregation.
-
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.
-
Mechanism: The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an "inclusion complex"[14][15][16]. This complex has a much higher apparent water solubility, allowing it to dissolve in the GI tract and deliver the drug molecule directly to the gut wall for absorption[17][18].
-
Types: Common derivatives used in parenteral and oral formulations include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) due to its high water solubility and safety profile[16].
-
Sources
- 1. Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type‐specific induction of apoptosis and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symmetric.events [symmetric.events]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanoscience.com [nanoscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oatext.com [oatext.com]
Development of nanoparticle formulations for Coronopilin delivery
Topic: Development of Nanoparticle Formulations for Coronopilin Delivery Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The this compound Challenge
Welcome to the technical support hub for This compound delivery systems. You are likely here because this pseudoguaianolide sesquiterpene lactone presents a specific duality of challenges:
-
The Stability Paradox: Its biological activity relies on the
-methylene- -lactone ring (an alkylating center), yet this same ring is highly susceptible to hydrolysis in basic pH or degradation by nucleophiles during formulation. -
The "Intermediate" Hydrophobicity: With a computed LogP of ~1.3, this compound is not "greasy" enough to stay firmly locked inside a PLGA core during washing steps, nor is it soluble enough for stable aqueous administration.
This guide provides self-validating protocols and troubleshooting workflows to overcome these specific barriers.
Module 1: PLGA Nanoparticle Formulation (Single Emulsion)
Recommended for: Sustained release and intracellular delivery to leukemia/colon cancer lines.
Protocol: Modified Single Emulsion-Solvent Evaporation (O/W)
Standard protocols often fail here due to drug leakage into the aqueous phase. This modified protocol uses phase saturation to force the drug into the polymer matrix.
Reagents:
-
Polymer: PLGA (50:50, MW 30–60 kDa, ester-terminated). Note: Acid-terminated PLGA may catalyze lactone degradation.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Surfactant: Polyvinyl Alcohol (PVA), hydrolyzed (MW 30–70 kDa).
Step-by-Step Workflow:
-
Organic Phase Preparation:
-
Dissolve 50 mg PLGA and 5 mg this compound in 2 mL DCM .
-
Expert Insight: Ensure the drug:polymer ratio does not exceed 1:10 initially. Higher loading triggers "burst release" due to surface adsorption.
-
-
Aqueous Phase Preparation (The Critical Fix):
-
Prepare 10 mL of 2% (w/v) PVA in ultrapure water.
-
Crucial Step: Pre-saturate this PVA solution with a trace amount of this compound (or use a cold temperature, 4°C) to reduce the concentration gradient that drives the drug out of the organic droplet.
-
-
Emulsification:
-
Add Organic Phase dropwise to Aqueous Phase under probe sonication (20 kHz, 40% amplitude) for 120 seconds on ice.
-
Visual Check: The emulsion should turn milky white with no visible phase separation.
-
-
Solvent Evaporation:
-
Stir magnetically at 500 RPM for 3–4 hours at room temperature in a fume hood.
-
Warning: Do not use heat; thermal stress can degrade the lactone ring.
-
-
Wash & Collection:
-
Centrifuge at 15,000
g for 20 mins (4°C). -
Wash pellet 2
with acidified water (pH 5.5) . Why? Neutral/Basic pH promotes lactone ring hydrolysis. -
Lyophilize with 5% Trehalose as a cryoprotectant.
-
Visualization: Formulation Workflow
Caption: Step-by-step logic for Single Emulsion formulation, highlighting the critical pH-controlled wash step.
Module 2: Liposomal Formulation (Thin-Film Hydration)[1]
Recommended for: Reducing systemic toxicity and improving bioavailability.
Protocol: Cholesterol-Anchored Loading
Because this compound has a LogP of ~1.3, it can partition out of the lipid bilayer. We use a high Cholesterol ratio to rigidify the membrane.
Reagents:
-
Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or SPC.
-
Stabilizer: Cholesterol (Chol).[1]
Step-by-Step Workflow:
-
Film Formation:
-
Dissolve DSPC , Cholesterol , and This compound (1:20 drug:lipid w/w) in Chloroform/Methanol (2:1 v/v).
-
Evaporate solvent using a rotary evaporator at 45°C (above DSPC phase transition
) to form a thin lipid film. -
Vacuum:[1][2] Keep under vacuum overnight to remove trace solvents (cytotoxicity risk).
-
-
Hydration:
-
Hydrate the film with PBS (pH 7.4) at 55°C for 30 mins.
-
Note: Vigorous vortexing is required to detach the film.
-
-
Sizing (Extrusion):
-
Pass the suspension through 100 nm polycarbonate membranes (11 passes) using a mini-extruder.
-
Target: PDI < 0.2.[3]
-
Module 3: Troubleshooting & FAQs
Ticket #001: Low Encapsulation Efficiency (EE < 40%)
User Report: "I followed the PLGA protocol, but my HPLC analysis shows most of the this compound is in the supernatant (waste)."
Root Cause Analysis: this compound (LogP 1.3) is somewhat water-soluble.[4] During the solvent evaporation phase (Step 4), the drug diffuses from the organic droplet into the bulk aqueous phase.
Corrective Actions:
| Parameter | Adjustment | Rationale |
|---|---|---|
| Phase pH | Lower Aqueous pH to 5.0 | At lower pH, the drug is less ionized (if applicable) and the lactone is more stable, but primarily this prevents hydrolysis-driven loss. |
| Phase Volume | Reduce Aqueous Volume | Change Organic:Aqueous ratio from 1:10 to 1:5. Less water = less volume for the drug to partition into. |
| Temperature | Cold Evaporation | Perform evaporation at 4°C. Solubility decreases with temperature, forcing the drug to stay in the polymer. |
Ticket #002: "Burst Release" in Cell Culture
User Report: "60% of the drug is released within the first hour of incubation."
Root Cause Analysis: The drug crystallized on the surface of the nanoparticle rather than being encapsulated in the core. This happens when the solvent evaporates too quickly.
Corrective Actions:
-
Slow Down Evaporation: Cover the beaker partially with foil/parafilm to reduce the rate of DCM evaporation.
-
Increase Polymer Concentration: Increase PLGA concentration in the organic phase (e.g., from 25 mg/mL to 50 mg/mL) to "trap" the drug faster.
Visualization: Troubleshooting Logic Tree
Caption: Diagnostic tree for common formulation failures. Follow the path matching your experimental observation.
Module 4: Physicochemical Characterization Data
When validating your formulation, compare your results against these reference standards. Deviations >15% indicate a process failure.
| Parameter | Method | Target Value (PLGA) | Target Value (Liposome) | Interpretation |
| Z-Average Size | DLS | 180 – 220 nm | 120 – 150 nm | >300nm indicates aggregation or insufficient sonication. |
| PDI | DLS | < 0.15 | < 0.20 | >0.2 indicates heterogeneous population (unstable). |
| Zeta Potential | ELS | -20 to -30 mV | -10 to -20 mV | High negative charge prevents aggregation (repulsion). |
| Drug Loading | HPLC | 3% – 5% (w/w) | 2% – 4% (w/w) | If lower, check "Ticket #001". |
HPLC Method for this compound Quantification:
-
Column: C18 Reverse Phase (5
m). -
Mobile Phase: Acetonitrile:Water (50:50 v/v).
-
Detection: UV at 210 nm (carbonyl group).
-
Flow Rate: 1.0 mL/min.
References
-
Cotugno, R., et al. (2012). "Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe." Cell Proliferation.
-
Bero, J., et al. (2019). "Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity." Molecules.
-
Moraes, M., et al. (2024). "Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout." Scientific Reports.
-
PubChem. "this compound Compound Summary (LogP and Chemical Structure)." National Library of Medicine.
Sources
Methods for stabilizing Coronopilin for extended storage
Coronopilin Stabilization & Storage: A Technical Guide
A Foreword from Your Application Scientist:
Welcome to the technical support center for this compound. Before we delve into stabilization protocols, it is crucial to address a fundamental aspect of this molecule's nature. This compound is a sesquiterpene lactone , a class of small organic molecules, and not a protein [1]. This distinction is paramount, as the principles governing the stability and storage of small molecules differ significantly from those for large biomolecules like proteins. This guide is therefore tailored to the specific chemical properties of this compound to ensure the long-term integrity and bioactivity of your samples for successful research and development.
Section 1: Foundational Principles of this compound Stability
The stability of any chemical compound is dictated by its inherent structure and its environment. The this compound molecule contains functional groups, such as a lactone (a cyclic ester), which are susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward effective stabilization.
The primary factors that can compromise this compound's integrity during storage are:
-
pH: Aqueous environments, particularly those with an acidic or alkaline pH, can catalyze the hydrolysis of the lactone ring, rendering the molecule inactive. Hydrolysis is one of the most common degradation pathways for drugs containing ester or amide linkages[2].
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While low temperatures slow these processes, the freeze-thaw process itself can introduce issues, such as moisture condensation, if not handled properly[3][4].
-
Oxidation: Like many complex organic molecules, this compound can be susceptible to oxidation, which can alter its structure and function. This is often initiated by atmospheric oxygen[2][3].
-
Light: Exposure to UV or even ambient light can provide the energy to initiate photolytic degradation reactions[3][5].
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound in a question-and-answer format.
Q1: My this compound solution, which was clear upon preparation, now appears cloudy. What happened?
Answer: Cloudiness or precipitation typically points to two primary issues:
-
Solubility Limits: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially if the temperature has fluctuated.
-
Degradation: The precipitate could be an insoluble product of chemical degradation. Hydrolysis of the lactone ring can alter the molecule's polarity, causing it to fall out of solution.
Causality & Solution: Ensure you are using a suitable, high-purity anhydrous solvent (e.g., DMSO, DMF, absolute ethanol). Always ensure the compound is fully dissolved before storage. If precipitation occurs after storage, it is crucial to verify the integrity of the compound using an analytical method like HPLC before use.
Q2: I'm observing a significant drop in the bioactivity of my this compound samples over time. Why is this occurring?
Answer: A loss of bioactivity is the most direct indicator of molecular degradation. The likely culprits are hydrolysis or oxidation, which structurally alter the this compound molecule.
Causality & Solution: This issue is almost always traced back to storage conditions. Storing this compound in aqueous buffers, even frozen, is not recommended for long-term stability due to the risk of hydrolysis. Review your storage protocol against the recommendations in this guide. The best practice is to store it in an anhydrous aprotic solvent, blanketed with an inert gas (e.g., argon), and at a low temperature (-80°C)[6]. Prepare aliquots to avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture and oxygen into the stock vial[7].
Q3: How can I definitively check if my this compound stock is still good?
Answer: Visual inspection is not sufficient. The gold standard for assessing the purity and integrity of a small molecule like this compound is to use analytical chromatography.
Causality & Solution: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) can separate the parent compound from any degradation products. By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can quantify the remaining percentage of intact this compound and identify the presence of new peaks corresponding to impurities.
Section 3: Frequently Asked Questions (FAQs) for Extended Storage
-
What is the absolute best way to store this compound for several years? For maximum stability, this compound should be stored as a solid, lyophilized powder in a light-blocking, tightly sealed vial at -20°C or -80°C, preferably under an inert atmosphere. Long-term storage of proteins and other sensitive molecules often relies on lyophilization to remove water, which is a primary driver of degradation[8][9].
-
What is the best solvent for creating a stock solution? Use a high-purity, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices due to their high solvating power and low reactivity. Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent water absorption.
-
How should I store my stock solution? For long-term storage (months to years), dispense the stock solution into single-use aliquots in tightly sealed cryovials and store at -80°C[6]. This minimizes exposure to air and moisture and avoids damaging freeze-thaw cycles[7]. For short-term storage (days to weeks), 4°C or -20°C is acceptable, but protection from light is still essential[10].
-
Is it necessary to use an inert gas like argon? For the highest-purity applications and longest-term storage, overlaying the solvent in your stock vial with a dry, inert gas like argon or nitrogen before sealing is a highly recommended practice. This displaces atmospheric oxygen and moisture, providing an extra layer of protection against oxidative degradation[2].
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-analysis: Allow the vial of solid this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation on cold surfaces.
-
Calculation: Determine the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of this compound (Molar Mass ≈ 262.3 g/mol ):
-
Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 262.3 g/mol ) / 0.010 mol/L = 0.000381 L = 381 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Cap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. Visually inspect against a light source to ensure no particulates remain.
SOP 2: Aliquoting and Cryostorage for Long-Term Use
-
Preparation: Label a set of sterile, low-binding polypropylene cryovials with the compound name, concentration, and date.
-
Dispensing: Working quickly to minimize atmospheric exposure, dispense the stock solution into the cryovials in volumes appropriate for single experiments (e.g., 20-50 µL). Aliquoting prevents the degradation that can occur with multiple freeze-thaw cycles[7][11].
-
Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of each vial with dry argon or nitrogen gas before immediately capping it tightly.
-
Storage: Place the aliquots in a labeled freezer box and transfer them to a -80°C freezer for long-term storage[6].
Section 5: Visual Guides & Data
Data Summary Table
| Storage Method | Form | Solvent | Temperature | Atmosphere | Recommended Duration | Key Considerations |
| Short-Term | Solution | Anhydrous DMSO/DMF | 4°C | Sealed Vial | < 1-2 Weeks | Protect from light. Ensure vial is tightly sealed. |
| Medium-Term | Solution Aliquots | Anhydrous DMSO/DMF | -20°C | Sealed Vial | 1-6 Months | Must be in single-use aliquots. |
| Long-Term | Solution Aliquots | Anhydrous DMSO/DMF | -80°C | Inert Gas (Argon) | > 6 Months | The gold standard for solution storage[6]. |
| Archival | Solid Powder | N/A (Lyophilized) | -20°C or -80°C | Inert Gas (Argon) | Indefinite | The most stable form for archival purposes[8]. |
Experimental Workflows & Diagrams
Caption: Decision tree for choosing the correct this compound storage method.
Caption: Major chemical degradation pathways for this compound.
References
-
PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved from [Link]
-
PMC. (n.d.). A Review on the Stability Challenges of Advanced Biologic Therapeutics. Retrieved from [Link]
- Google Patents. (n.d.). US6294365B1 - Method and formulation for stabilization of enzymes.
-
G-Biosciences. (2018). Protein Storage For Protein Stability And Less Protein Degradation. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product. Retrieved from [Link]
-
PubMed. (2021). Glass-like protein condensate for the long-term storage of proteins. Retrieved from [Link]
-
Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. Retrieved from [Link]
-
ResearchGate. (2025). Stabilization of Proteins for Storage. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
-
ResearchGate. (2025). What is the Best Method to Preserve a Protein Without Losing Activity for SEC Analysis? Retrieved from [Link]
-
PMC. (n.d.). On the pH-optimum of activity and stability of proteins. Retrieved from [Link]
-
PubMed. (n.d.). Structural stability of halophilic proteins. Retrieved from [Link]
-
PubMed. (n.d.). Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures. Retrieved from [Link]
-
PubMed. (2010). Stabilization of proteins for storage. Retrieved from [Link]
-
YouTube. (2018). How to Reconstitute Lyophilized Proteins. Retrieved from [Link]
Sources
- 1. Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glass-like protein condensate for the long-term storage of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lyophilization Excipients for Protein Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. What are the storage conditions for protein purification BUFFER - Opentrons中国官网 [en.opentrons.com.cn]
- 11. m.youtube.com [m.youtube.com]
Coronopilin Technical Support Center: A Guide to Ensuring Experimental Reproducibility
Welcome to the technical support center for Coronopilin, a sesquiterpene lactone with demonstrated anti-neoplastic properties. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Achieving robust and reproducible data is the bedrock of scientific discovery. Here, we will address common sources of experimental variability and provide field-proven insights and protocols to ensure the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the handling, properties, and application of this compound.
Q1: What is this compound and what are its primary mechanisms of action?
A: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. Its primary anti-cancer effects are multifaceted and notably cell-type specific. In certain leukemia cell lines, such as Jurkat cells, it primarily induces caspase-dependent apoptosis.[1][2] In other cell lines, like U937, it causes a strong G2/M phase cell cycle arrest by promoting tubulin hyperpolymerization, which can lead to mitotic catastrophe.[1][2] Additionally, this compound has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are crucial for cancer cell proliferation and survival.[3]
Q2: How should I properly store and handle this compound to ensure its stability?
A: Proper storage is critical for the stability and activity of many natural compounds. For this compound, it is advisable to follow the supplier's instructions. Generally, compounds of this class should be stored as a dry powder at -20°C. Once dissolved in a solvent like DMSO, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] Before use, allow the aliquot to thaw completely and bring it to room temperature.
Q3: What is a recommended starting concentration for in vitro experiments?
A: The effective concentration of this compound is cell-line dependent. Published studies have reported IC50 values (the concentration that inhibits 50% of cell population growth) in the range of 15 µM to 20 µM for leukemia cell lines like Jurkat and U937 after 24 to 48 hours of treatment.[1] Therefore, a good starting point for a dose-response experiment would be a concentration range spanning from low nanomolar to high micromolar (e.g., 10 nM to 50 µM) to capture the full dose-response curve.
Q4: Which solvent should I use to dissolve this compound?
A: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and similar small molecules for in vitro use.[4] It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Subsequent dilutions into your cell culture medium should ensure that the final concentration of DMSO in the culture is non-toxic to the cells, typically ≤0.5% and ideally ≤0.1%.[4] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
Q1: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes?
A: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from both biological and technical factors.[5][6]
-
Biological Variability:
-
Cell Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes in cell lines.[7] It is critical to use cells within a consistent and low passage number range for all related experiments.
-
Cell Seeding Density: The initial number of cells seeded can drastically affect the outcome.[6] High cell density can lead to contact inhibition and altered metabolic states, which can change the cellular response to a drug. Standardize your seeding density based on the cell line's growth rate to ensure cells are in an exponential growth phase during treatment.
-
Cell Health: Ensure cells are healthy and have high viability (>95%) before starting an experiment. Stressed cells will respond differently to treatment.
-
-
Technical Variability:
-
Compound Handling: As mentioned in the FAQ, improper storage or repeated freeze-thaw cycles of your this compound stock can lead to degradation.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to significant errors in the final drug concentrations. Ensure pipettes are calibrated and use proper technique.
-
Plate Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth.[5] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier.
-
Assay Timing: The duration of drug exposure and the timing of the viability readout are critical. Ensure these are kept consistent across all experiments.
-
Q2: I'm not observing the expected anti-proliferative or apoptotic effects of this compound. Why might this be?
A: A lack of expected activity can be frustrating. Here are several potential reasons:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling. Test your stock on a sensitive, positive control cell line if available.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound's mechanism of action. This could be due to various factors, including the expression of drug efflux pumps or alterations in the drug's target pathways.
-
Sub-optimal Concentration or Duration: The concentrations used may be too low, or the treatment duration may be too short to induce a measurable effect. Consider performing a broad dose-response and a time-course experiment (e.g., 24, 48, 72 hours).
-
Incorrect Assay Choice: The assay you are using may not be suitable for detecting the expected outcome. For instance, if this compound is causing cytostatic effects (cell cycle arrest) rather than cytotoxic effects in your model, a simple viability assay might not show a strong signal.[1] It may be necessary to use an assay that measures cell number or proliferation directly, or to perform cell cycle analysis.
Q3: My results show a different cell fate (e.g., only cell cycle arrest) than what is described in some publications. What explains this discrepancy?
A: This is a key finding and highlights the importance of mechanistic validation. This compound's effects are known to be highly dependent on the cellular context.[2]
-
Cell-Type Specificity: Research has shown that in Jurkat cells, this compound primarily induces apoptosis, whereas in U937 cells, it causes a robust G2/M arrest leading to mitotic catastrophe.[1][2] This differential response is a critical aspect of its biology.
-
Experimental Confirmation: To confirm the mechanism in your specific cell model, it is essential to perform secondary assays. If you observe growth inhibition without markers of apoptosis (like caspase activation or Annexin V staining), you should investigate cell cycle progression using flow cytometry to analyze DNA content (Propidium Iodide staining). This will validate whether the observed effect is due to cell cycle arrest.
Section 3: Standardized Protocols for Reproducibility
Adhering to standardized protocols is paramount for reducing variability.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol ensures consistent and accurate drug concentrations.
-
Reconstitution: Briefly centrifuge the vial of powdered this compound to collect all material at the bottom. Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 20 mM). Mix thoroughly by vortexing until fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected aliquots.
-
Storage: Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot. Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: Cell Viability/Cytotoxicity Assay (96-Well Plate Format)
This protocol provides a framework for assessing this compound's effect on cell population growth.
-
Cell Seeding: Harvest cells in their exponential growth phase. Perform a cell count and viability assessment (e.g., using Trypan Blue). Seed cells into a 96-well plate at a pre-determined optimal density.
-
Adherence (for adherent cells): Allow adherent cells to attach for 12-24 hours before treatment.
-
Treatment: Add this compound at various concentrations to the designated wells. Be sure to include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Assay Readout: Perform a viability/cytotoxicity assay (e.g., MTT, MTS, or a luminescence-based ATP assay like CellTiter-Glo®). Follow the manufacturer's instructions precisely.
-
Data Analysis: Blank-correct the absorbance/luminescence values. Normalize the data to the vehicle control (set to 100% viability). Plot the results as percent viability versus drug concentration (on a log scale) and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol allows for the mechanistic dissection of this compound's effects.
-
Experiment Setup: Seed cells in larger format plates (e.g., 6-well plates) to ensure a sufficient number of cells for analysis. Treat with this compound at relevant concentrations (e.g., 1x and 2x the IC50) for the desired time. Include vehicle and positive controls (e.g., Staurosporine for apoptosis).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the supernatant (containing floating/apoptotic cells) and combine it with the cells detached by trypsinization.
-
-
Staining for Apoptosis (Annexin V/PI):
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark as per the manufacturer's protocol.
-
Analyze immediately by flow cytometry.
-
-
Staining for Cell Cycle (PI):
-
Wash cells with cold PBS.
-
Fix cells in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice or store at -20°C.
-
Wash out the ethanol and treat cells with RNase A to prevent staining of double-stranded RNA.
-
Stain with Propidium Iodide.
-
Analyze by flow cytometry.
-
Section 4: Data Presentation & Best Practices
Data Summary: Reported IC50 Values for this compound
The following table summarizes publicly available data to provide a reference point for expected potency.
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Jurkat | Human T-cell leukemia | 24 / 48 | ~15 | [1] |
| U937 | Human histiocytic lymphoma | 24 / 48 | ~20 | [1] |
Experimental Workflow for a this compound Study
A well-planned workflow is essential for generating reliable data.
Caption: A standard workflow for in vitro this compound experiments.
Section 5: this compound Signaling Pathways
Understanding the molecular pathways affected by this compound is key to interpreting experimental results.
Diagram 1: this compound's Effect on Mitosis
Caption: this compound induces G2/M arrest via tubulin hyperpolymerization.
Diagram 2: this compound's Inhibition of Pro-Survival Pathways
Caption: this compound inhibits the pro-survival NF-κB and STAT3 pathways.
References
-
Gali-Muhtasib, H., et al. (2011). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type‐specific induction of apoptosis and mitotic catastrophe. Journal of Cellular and Molecular Medicine, 15(5), 1153-1166. [Link]
-
Gali-Muhtasib, H., et al. (2011). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. PubMed. [Link]
-
Nobre, M. (2021). Why can't I get reproducible results in cell based assays? ResearchGate. [Link]
-
Errington, T. M., et al. (2021). Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer research. eLife. [Link]
-
Lin, C. C., et al. (2014). Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures. PubMed. [Link]
-
Aydin, E., & Gencer, E. K. (2022). Assessing reproducibility of the core findings in cancer research. PMC - NIH. [Link]
-
Leaman, D. P., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. PMC - PubMed Central. [Link]
-
Zervas, K., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and...”. Anticancer Research. [Link]
Sources
- 1. Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type‐specific induction of apoptosis and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Isolation of Coronopilin
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Sesquiterpene Lactone Scale-Up
Introduction: The Scaling Paradox
Welcome to the Sesquiterpene Isolation Support Hub. If you are reading this, you have likely successfully isolated milligrams of Coronopilin (CNP) from Ambrosia psilostachya (or related Ambrosia species) on a bench scale and are now hitting walls attempting to produce gram-scale quantities for pre-clinical toxicity or mechanistic studies.
Scaling up pseudoguaianolides is not merely "using bigger columns." It introduces non-linear challenges: thermal degradation during bulk solvent removal, irreversible adsorption on silica gel, and the co-elution of structurally identical impurities like Damsin. This guide addresses these specific bottlenecks with field-proven protocols.
Module 1: Extraction Efficiency (The Biomass Bottleneck)
User Issue: "I scaled up my chloroform maceration to 5kg of biomass, but my yield dropped by 40% compared to the pilot batch, and the extract is full of chlorophyll."
Root Cause Analysis
-
Channeling: In large-scale gravity percolation, solvents form channels, leaving "dry zones" in the biomass.
-
Thermal Degradation: Bulk evaporation of high-boiling solvents requires prolonged heat exposure, degrading the heat-sensitive
-methylene- -lactone ring. -
Non-Selectivity: Chloroform is excellent for STLs but pulls excessive lipophilic debris (waxes/chlorophyll) in bulk.
Protocol: The "Ethanol-First" Partition Strategy
Do not use chloroform directly on bulk biomass. Use an ethanol exhaustive extraction followed by a liquid-liquid partition. This reduces solvent volume and protects the lactone ring.
Step-by-Step Workflow:
-
Extraction: Macerate dried aerial parts in 95% EtOH (1:10 w/v) at room temperature (24h x 3). Avoid Soxhlet due to thermal instability.
-
Concentration: Evaporate EtOH under reduced pressure at <40°C until an aqueous syrup remains.
-
Lead Acetate Treatment (Critical for Scale):
-
Dissolve syrup in minimal warm water.
-
Add 4% aqueous lead acetate solution to precipitate chlorophyll and phenolics.
-
Filter through Celite. This prevents "gunking" of downstream chromatography.
-
-
Partition: Extract the aqueous filtrate with Chloroform (
) x 3. -
Result: The
fraction contains the enriched lactone mix (this compound + Damsin) with significantly reduced wax load.
Data: Solvent Efficiency Comparison
| Parameter | Direct CHCl3 Extraction | EtOH Extraction + Partition |
| Solvent Cost/kg Biomass | High (Chlorinated waste) | Moderate (Recoverable EtOH) |
| Crude Purity | Low (High wax/chlorophyll) | Medium (Phenolics removed) |
| This compound Recovery | ~65-70% | >85% |
| Downstream Cleanup | Difficult (Emulsions) | Clean separation |
Module 2: Chromatographic Resolution (The Purity Paradox)
User Issue: "I cannot separate this compound from Damsin using flash chromatography. They co-elute as a single spot on TLC."
Root Cause Analysis
This compound and Damsin differ only by a single hydroxyl group. On silica gel, their adsorption isotherms overlap significantly at high loading. Silica also poses a risk of irreversible adsorption of the lactone moiety.
Solution: Centrifugal Partition Chromatography (CPC)
For gram-scale isolation, stop using silica columns. Switch to CPC (or Counter-Current Chromatography). CPC uses a liquid stationary phase, eliminating irreversible adsorption and allowing theoretical plate counts that silica cannot match at this scale without massive solvent consumption.
The "Arizona" System Protocol
The Arizona solvent system (Heptane/Ethyl Acetate/Methanol/Water) is the gold standard for sesquiterpene lactones.
-
System Selection: Arizona System K or L (Polarity check required).
-
Target: Partition coefficient (
) of this compound should be approx 1.0. -
Mix: Heptane : EtOAc : MeOH : Water (1:1:1:1 v/v/v/v).
-
-
Operation Mode: Ascending (Lower phase is stationary; Upper phase is mobile).
-
Why? STLs are moderately polar.
-
-
Loading: You can inject up to 10-15g of enriched extract per run on a 1L rotor.
-
Process:
-
Fill rotor with Lower Phase (Stationary).
-
Spin at 1200 RPM.
-
Pump Upper Phase (Mobile) until equilibrium.
-
Inject Sample dissolved in 1:1 mixture of phases.
-
Collect fractions. Damsin (less polar) elutes first; this compound (more polar due to -OH) elutes second.
-
Caption: Figure 1. Decision logic for scaling this compound purification. Note the divergence at the gram-scale threshold favoring CPC over Silica.
Module 3: Stability & Storage (The Degradation Dilemma)
User Issue: "My pure this compound turned from white crystals to a yellow gum after a week in the desiccator."
Root Cause Analysis
The biological activity of this compound relies on the
Troubleshooting Checklist
-
pH Check: Did you use any basic modifiers (Ammonia, Triethylamine) in your mobile phase? Strictly Forbidden. Even weak bases can trigger the Michael addition of solvents or ring opening.
-
Solvent Residue: Traces of chloroform can become acidic over time (forming HCl), while traces of methanol can act as nucleophiles.
-
Light/Heat: STLs can undergo polymerization.
Preservation Protocol
-
Final Wash: Ensure the final fraction is neutral or slightly acidic (pH 5-6).
-
Drying: Lyophilization (Freeze-drying) is superior to rotary evaporation for the final step to ensure complete water removal without heat stress.
-
Storage: Store under Argon at -20°C.
Module 4: Analytical Validation
User Issue: "How do I quickly confirm I have this compound and not a mixture of isomers?"
Key NMR Diagnostic Signals (CDCl3)
Do not rely solely on Mass Spec, as Damsin and this compound are very close in mass (Damsin is deoxygenated, but hydration adducts can confuse MS).
| Position | Signal Type | Chemical Shift ( | Diagnostic Value |
| H-1 | Doublet (d) | ~3.8 - 4.0 ppm | Present in this compound (OH group), Absent in Damsin. |
| H-13a | Doublet (d) | ~6.2 ppm | Exocyclic Methylene (Essential for activity). |
| H-13b | Doublet (d) | ~5.5 ppm | Exocyclic Methylene. |
| H-6 | Triplet (t) | ~4.6 ppm | Lactone proton. |
Mechanism of Action Note: The cytotoxicity of this compound (e.g., against Jurkat cells) is linked to the alkylation of sulfhydryl groups in enzymes (like tubulin) via the exocyclic methylene group (C-13). If the H-13 signals disappear in your NMR, your compound has degraded and is biologically inactive.
References
-
Villagomez, R., et al. (2013). "Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures."[1] Anticancer Research.
-
Marlot, L., et al. (2017). "Centrifugal Partition Chromatography: A robust method for the preparative separation of sesquiterpene lactones." Journal of Chromatography A.
-
Kagan, H. B., et al. (1966). "The structure of psilostachyin C, a new sesquiterpene dilactone from Ambrosia psilostachya DC."[1] Journal of Organic Chemistry.
-
Ambrósio, S. R., et al. (2008). "Isolation of sesquiterpene lactones from Ambrosia species by high-speed counter-current chromatography." Phytochemical Analysis.
-
Stojakowska, A., et al. (2019). "Microwave-assisted extraction optimization of sesquiterpene lactones... A sustainable approach." Industrial Crops and Products.
Sources
Technical Guide: Solubilization & Stability of Coronopilin in Aqueous Buffers
Introduction: The "Crash-Out" Phenomenon
Coronopilin is a pseudoguaianolide sesquiterpene lactone (STL) exhibiting significant cytotoxicity against leukemia cell lines (e.g., Jurkat, U937) through NF-κB inhibition and cytoskeletal interference. While potent, its physicochemical properties present a dual challenge in aqueous environments: lipophilicity-driven precipitation and pH-dependent instability .
Users frequently report that this compound "crashes out" (forms a cloudy precipitate) upon addition to cell culture media or assay buffers. This guide addresses the root causes of this precipitation and provides a validated protocol to ensure homogenous delivery of the compound.
The Chemistry of Precipitation
To solve the solubility issue, one must understand the molecule's behavior in two distinct phases.[1][2]
Lipophilicity (LogP)
This compound has a calculated LogP (partition coefficient) ranging between 1.3 and 2.0 . While not extremely lipophilic (compared to LogP > 5), it is sufficiently hydrophobic to aggregate when introduced to a highly polar environment (water) from a non-polar solvent (DMSO), particularly if the local concentration exceeds its aqueous solubility limit during the mixing event.
The pH Stability Trap
A critical, often overlooked factor is the
-
Acidic/Neutral (pH < 6.5): The ring is relatively stable.
-
Physiological (pH 7.4): The lactone ring becomes susceptible to hydrolysis and Michael addition reactions with nucleophiles (e.g., free thiols in proteins or media supplements).
-
Thermodynamic Consequence: At pH 7.4 and 37°C, STLs can degrade or form insoluble adducts, which users mistake for simple precipitation.
Visualizing the Mechanism
Figure 1: The dual pathways leading to this compound instability in aqueous buffers.
Validated Solubilization Protocol
Do not add high-concentration DMSO stock directly to static media. This creates a "solvent shock" where the DMSO diffuses faster than the this compound can disperse, leaving the compound stranded in water, forcing precipitation.
Stock Preparation (The "Master" Stock)
-
Solvent: 100% Anhydrous DMSO (Molecular Biology Grade).
-
Concentration: Prepare a 50 mM Master Stock.
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Note: DMSO is hygroscopic. If your DMSO absorbs water from the air, this compound will precipitate inside the stock tube over time.
-
The "Serial Dilution in Solvent" Method
This method ensures that the compound is never exposed to water until the final moment of high dilution.
Target: 50 µM Final Assay Concentration (0.1% DMSO) in 1 mL Media.
| Step | Source Solution | Solvent for Dilution | Volume Transfer | Final Vol | Concentration | Phase |
| 1 | 50 mM Master Stock | 100% DMSO | N/A | 20 µL | 50 mM | Organic |
| 2 | 50 mM Master Stock | 100% DMSO | 10 µL Stock + 90 µL DMSO | 100 µL | 5 mM | Organic |
| 3 | 5 mM Working Stock | Cell Media (Warm) | 10 µL Working Stock + 990 µL Media | 1 mL | 50 µM | Aqueous |
Critical Technique for Step 3:
-
Have the culture media pre-warmed to 37°C . Cold media decreases solubility.
-
Vortex the media gently while adding the DMSO working stock.
-
Do not create an "intermediate" in PBS or water (e.g., 10% DMSO in PBS). This is the "zone of instability" where precipitation is most likely.
Troubleshooting & FAQs
Q1: The solution turns cloudy immediately upon adding the stock. Why?
A: You likely exceeded the aqueous solubility limit or induced local supersaturation.
-
Cause: Adding a high-concentration drop (e.g., 50 mM) directly to water creates a local point where the concentration is >1 mM before it disperses.
-
Fix: Use the Serial Dilution in Solvent method (Table above). Lower the concentration of the "Working Stock" so the droplet you add is less concentrated.
Q2: My stock solution in the freezer has crystals. Is it ruined?
A: Not necessarily, but it requires care.
-
Cause: DMSO freezes at 18.5°C. Upon thawing, if the tube is cold, moisture from the air condenses and enters the DMSO. Water acts as an antisolvent.
-
Fix: Warm the tube to 37°C and vortex vigorously. If crystals remain, centrifuge at 13,000 x g. If a pellet forms, the concentration is no longer accurate. Discard and make fresh stock.
Q3: Can I use Ethanol instead of DMSO?
A: Yes, but with caveats.
-
Ethanol is more volatile, leading to concentration changes in open wells.
-
Ethanol is generally less toxic to cells than DMSO, but this compound is less soluble in ethanol than in DMSO. Ensure your stock concentration is lower (e.g., 10-20 mM) if using ethanol.
Q4: How long is this compound stable in culture media?
A: Less than 24 hours. Due to the Michael acceptor activity, the compound will react with serum proteins (albumin) and free thiols (cysteine/glutathione) in the media.
-
Recommendation: Refresh media containing the drug every 24 hours for long-term assays.
-
Verification: If you see a loss of potency, it is likely due to protein binding or hydrolysis, not just precipitation.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for reproducible this compound solubilization.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
Cotugno, R., et al. (2012). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe.[3][4] Cell Proliferation, 45(1), 53–65. [Link]
-
Skaltsa, H., et al. (2008). Effects of pH and temperature on the stability of sesquiterpene lactones. Planta Medica, 74(09).[5] [Link]
-
Popa-Burke, I., et al. (2014).[6] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[6] [Link]
Sources
- 1. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize the degradation of Coronopilin during experiments
Department: Technical Support & Application Science Subject: Stability Protocols for Pseudoguaianolide Sesquiterpene Lactones Document ID: TS-COR-001
Introduction: The Stability-Activity Paradox
Coronopilin is a pseudoguaianolide sesquiterpene lactone , primarily isolated from Ambrosia species (e.g., A. psilostachya). Its biological efficacy—specifically its ability to inhibit NF-κB and STAT3 signaling—relies on a specific structural motif: the
This motif acts as a "warhead," functioning chemically as a Michael acceptor that alkylates nucleophilic residues (like cysteine thiols) on target proteins. However, this same reactivity makes this compound inherently unstable in experimental conditions.
The Golden Rule: Conditions that stabilize the molecule often oppose the conditions required for biological assays. This guide bridges that gap.
Module 1: Storage & Handling (Solid State)
The Issue: In its solid state, this compound is susceptible to oxidative polymerization across the exocyclic methylene double bond and hydrolytic ring opening if exposed to ambient humidity.
Protocol: The "Argon Shield" Method Do not simply store the bottle in the freezer. Follow this rigorous protocol to prevent "slow-death" degradation.
-
Temperature: Store strictly at -20°C (or -80°C for long-term banking >6 months).
-
Desiccation: The vial must be kept inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant silica beads.
-
Atmosphere:
-
Before closing the vial after every use, gently flow inert gas (Argon or Nitrogen) into the headspace for 5–10 seconds.
-
Why? Oxygen promotes radical polymerization of the methylene group; moisture catalyzes lactone hydrolysis.
-
-
Thawing:
-
Critical Step: Allow the vial to equilibrate to room temperature before opening .
-
Failure Mode: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis immediately upon resolubilization.
-
Module 2: Solubilization & Solvent Compatibility
The Issue: Researchers often report "loss of activity" after storing stock solutions. This is almost always due to solvent-mediated degradation, not the compound itself.
Solvent Decision Matrix
| Solvent | Suitability | Risk Factor | Technical Recommendation |
| DMSO | High | Hygroscopicity | Use Anhydrous DMSO (≥99.9%) only. Store aliquots at -20°C. Do not freeze/thaw more than 3 times. |
| Ethanol | Medium | Nucleophilic attack | Avoid for long-term storage. Ethanol can act as a nucleophile over time, slowly opening the lactone ring. |
| Water | None | Hydrolysis | Insoluble. Do not attempt aqueous stock solutions. Aqueous dilution should occur only immediately prior to assay. |
| DMF | High | Hydrolysis | Good alternative to DMSO if anhydrous, but harder to remove in downstream processing. |
The DMSO "Trap" DMSO is hygroscopic. If you leave a DMSO stock bottle open, it absorbs water.
-
Mechanism: Water attacks the carbonyl carbon of the lactone ring (saponification), breaking the ring and rendering the molecule biologically inactive.
-
Solution: Use single-use aliquots. If a stock turns yellow, discard it (indication of polymerization/oxidation).
Module 3: Experimental Design (The "No-Thiol" Rule)
The Most Common User Error: Adding reducing agents to buffers.
Q: Can I use DTT,
The Science: this compound functions via a Michael Addition mechanism. It is an electrophile.
-
DTT and
-ME are strong nucleophiles (thiols). -
If you mix this compound with DTT, the DTT will attack the exocyclic methylene group within seconds to minutes.
-
Result: You are assaying a this compound-DTT adduct, which is biologically inert. The drug never reaches the protein target.
Correct Protocol:
-
Perform treatment in thiol-free media.
-
If lysis is required for Western Blotting, add the reducing agent after the lysis step is complete and the drug has already bound to its cellular target.
Module 4: Visualization of Stability Logic
The following diagrams illustrate the decision-making process for handling this compound to ensure data integrity.
Diagram 1: Safe Handling Workflow
Caption: Operational workflow to prevent hydrolysis (moisture control) and deactivation (thiol avoidance).
Diagram 2: Degradation Mechanisms
Caption: The three primary degradation pathways: Michael addition (thiols), Hydrolysis (pH/water), and Polymerization.
Module 5: Troubleshooting FAQ
Q: My this compound solution turned cloudy upon adding to the cell media. A: This is likely precipitation due to the "Crash Effect."
-
Cause: this compound has low aqueous solubility. Adding a high-concentration DMSO stock rapidly to water causes it to crash out.
-
Fix: Dilute the DMSO stock stepwise (serial dilution) or ensure vigorous vortexing during addition. Keep final DMSO concentration <0.5% to avoid cytotoxicity, but ensure the compound concentration doesn't exceed its solubility limit (~50-100 µM in aqueous media depending on serum content).
Q: I am seeing variable results in my Western Blots for NF-κB. A: Check your lysis buffer.
-
If you add the drug, incubate, and then lyse cells using a buffer containing DTT before the drug has fully covalently bound, the DTT in the lysis buffer might scavenge the free drug, altering the apparent IC50.
-
Verification: Ensure the treatment time is sufficient (usually >1 hour) for cellular uptake and target engagement before lysis.
Q: Can I use silica gel chromatography to purify this compound? A: Use caution.
-
Standard silica gel is slightly acidic. Pseudoguaianolides can undergo acid-catalyzed rearrangements or irreversible adsorption.
-
Recommendation: Use neutral alumina or deactivate the silica gel with 1% triethylamine in the mobile phase to protect the sensitive lactone structure.
References
-
Picman, A. K. (1986). Biological activities of sesquiterpene lactones. Biochemical Systematics and Ecology, 14(3), 255-281. Link
-
Schmidt, T. J. (1999). Toxic activities of sesquiterpene lactones: Structural and biochemical aspects. Current Organic Chemistry, 3(6), 577-608. Link
-
Villagomez, R., et al. (2013).[2] Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures.[2][3] Anticancer Research, 33(9), 3799-3805.[2] Link
-
Siedle, B., et al. (2004). Natural compounds as inhibitors of human neutrophil elastase. Bioorganic & Medicinal Chemistry, 12(10), 2479-2487. (Discusses the Michael acceptor reactivity of the
-methylene- -lactone moiety). Link -
Kagan, H. B., et al. (1966).[2] The structure of psilostachyin C, a new sesquiterpene dilactone from Ambrosia psilostachya.[2] The Journal of Organic Chemistry, 31(5), 1629-1632.[2] Link
Sources
Optimizing fixation and permeabilization for Coronopilin immunofluorescence
Technical Support Guide: Optimizing Immunofluorescence for Coronopilin Studies
To: Research & Development Teams, Cell Biology Units From: Senior Application Scientist, Technical Support Division Subject: Optimization of Fixation and Permeabilization for this compound-Treated Samples
Executive Summary & Clarification
Important Technical Distinction: Before proceeding, it is critical to distinguish the target of your assay. This compound is a sesquiterpene lactone (a small molecule drug), not a protein. Therefore, "this compound Immunofluorescence" typically refers to one of two experimental goals:
-
Visualizing Downstream Effects (Primary): Detecting the biological changes induced by this compound treatment, specifically cytoskeletal collapse (Microtubules/Actin) and NF-κB signaling inhibition .
-
Visualizing the Drug Itself (Advanced): Using a bio-orthogonal "click-chemistry" probe (e.g., this compound-alkyne) to visualize drug distribution.
Note: If you intended to stain for Coronin (the actin-binding protein), please refer to the dedicated section in the FAQ below, as the protocols differ significantly.
This guide focuses on Scenario 1 , as it is the standard assay for validating this compound efficacy in cancer research.
Mechanism-Based Protocol Optimization
This compound acts as a Michael acceptor, alkylating sulfhydryl groups on cysteine residues. This mechanism dictates your fixation strategy because the drug actively destabilizes the cellular architecture you are trying to image.
The Core Challenge: The "Fragility Factor"
This compound treatment induces mitotic catastrophe and apoptosis . Treated cells are structurally compromised. Standard 4% Paraformaldehyde (PFA) fixation often fails to preserve the collapsing cytoskeleton, leading to "blebbing" artifacts that are mistaken for drug effects.
Decision Matrix: Choosing Your Fixative
| Target of Interest | Recommended Fixative | Permeabilization | Rationale |
| Microtubules (Tubulin) | Glutaraldehyde (0.2%) + PFA (3%) | Triton X-100 (0.1%) | This compound destabilizes microtubules. PFA alone cannot crosslink fast enough to freeze this dynamic collapse. Glutaraldehyde provides rapid, rigid preservation. |
| NF-κB (p65 subunit) | 4% PFA (Methanol-free) | Saponin (0.1%) or Triton X-100 | You must visualize cytoplasmic retention of p65. Methanol fixation can wash out soluble cytoplasmic proteins, leading to false-negative cytoplasmic signals. |
| γ-H2AX (DNA Damage) | 4% PFA | Triton X-100 (0.25%) | Strong nuclear permeabilization is required to access histone markers. |
| Actin (Phalloidin) | 4% PFA (Warm) | Triton X-100 | Never use Methanol with Phalloidin, as it destroys the F-actin binding site. |
Step-by-Step Optimized Protocols
Protocol A: Cytoskeletal Visualization (Tubulin/Actin)
Best for: Assessing this compound-induced cytoskeletal disruption.
-
Preparation: Warm all fixatives to 37°C . Cold fixatives depolymerize microtubules, confounding your data on this compound effects.
-
Wash: Gently rinse cells 1x with PHEM buffer (not PBS). PBS causes calcium-dependent microtubule extraction.
-
PHEM Buffer: 60mM PIPES, 25mM HEPES, 10mM EGTA, 2mM MgCl2, pH 6.9.
-
-
Fixation (The "Hard" Fix):
-
Incubate in 3% PFA + 0.2% Glutaraldehyde in PHEM buffer for 15 minutes at 37°C.
-
-
Quenching (Critical):
-
Glutaraldehyde induces autofluorescence. Wash 3x with Sodium Borohydride (1 mg/mL) in PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate in 0.1% Triton X-100 for 10 minutes.
-
-
Blocking & Staining: Proceed with standard IF blocking (e.g., 3% BSA).
Protocol B: NF-κB Translocation Assay
Best for: Confirming this compound's inhibition of p65 nuclear entry.
-
Wash: Rinse cells 1x with PBS.
-
Fixation: Fix with 4% Methanol-Free Formaldehyde for 10 minutes at Room Temperature (RT).
-
Warning: Avoid "Formalin" (which contains methanol). Methanol precipitates proteins and can alter the solubility profile of cytoplasmic NF-κB.
-
-
Permeabilization:
-
Option 1 (Robust): 0.2% Triton X-100 for 10 mins.
-
Option 2 (Gentle - Recommended): 0.1% Saponin in PBS. Saponin selectively permeabilizes the plasma membrane while leaving the nuclear envelope largely intact, reducing background nuclear staining if your antibody is non-specific.
-
-
Staining: Incubate primary antibody (Anti-p65) in blocking buffer containing 0.1% Saponin (Saponin effects are reversible; it must be present in the buffer).
Visualizing the Mechanism & Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the decision logic for your experiment.
Figure 1: this compound Mechanism of Action & Targets
Caption: this compound targets cysteine residues, leading to dual failure of the cytoskeleton and survival signaling, culminating in apoptosis.
Figure 2: Experimental Workflow Selector
Caption: Optimized workflow choice based on the specific cellular machinery being interrogated.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cells detach during washing | This compound induces apoptosis (anoikis), causing cells to lose adhesion. | 1. Use Poly-L-Lysine or Fibronectin coated coverslips.2. Perform fixation before washing (add 8% PFA directly to media to achieve final 4%). |
| High background/Autofluorescence | Glutaraldehyde fixation (if used for tubulin). | Quench with Sodium Borohydride (NaBH4) or Glycine (100mM) for 20 mins. |
| "Blebbing" of microtubules | Cold fixation or slow crosslinking. | 1. Ensure fixative is 37°C .2. Switch to the PFA/Glutaraldehyde mix (Protocol A). |
| No p65 signal in nucleus (Positive Control) | Antibody epitope masked or incorrect permeabilization. | If using TNF-α to induce translocation (control), ensure this compound is added before TNF-α. This compound prevents entry, it does not eject p65. |
| Weak signal for drug targets | Epitope masking by the drug. | This compound covalently binds cysteines. If the antibody epitope contains a cysteine, the drug may block binding. Switch to a polyclonal antibody to target multiple epitopes. |
Frequently Asked Questions (FAQ)
Q1: Can I stain for this compound itself? A: Not with a standard antibody. This compound is a small molecule (approx. 264 Da), which is too small to be an immunogen on its own. To visualize the drug, you would need a Click-Chemistry probe (an alkyne-tagged this compound analog) followed by a reaction with an Azide-Fluorophore.
Q2: Did you mean "Coronin"? A: If you are studying the actin-binding protein Coronin (e.g., Coronin-1A) , the protocol is different. Coronin is a cytosolic protein.
-
Fixation: 4% PFA (15 mins).
-
Permeabilization: 0.1% Triton X-100.
-
Note: Methanol fixation is generally not recommended for Coronin as it can disrupt its localization at the leading edge of migrating cells.
Q3: Why do you recommend PHEM buffer over PBS for cytoskeletal imaging? A: PBS contains sodium and phosphate, which can destabilize microtubules during the initial seconds of fixation. PHEM buffer (containing PIPES and HEPES) mimics the intracellular pH and ionic environment, preserving the delicate filament structure that this compound affects [1].
Q4: How long should I treat cells with this compound before fixing? A: For cytoskeletal collapse, effects are often visible within 2-6 hours . For NF-κB inhibition, pre-treat with this compound for 1 hour before stimulating with TNF-α or LPS [2].
References
-
Schliwa, M., & van Blerkom, J. (1981). Structural interaction of cytoskeletal components. The Journal of Cell Biology, 90(1), 222–235.
-
Lyss, G., et al. (1998). The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65. The Journal of Biological Chemistry, 273(50), 33508–33516.
-
Cotter, T. G. (2009). Apoptosis and cancer: the genesis of a new field. Nature Reviews Cancer, 9(7), 501–507.
-
Kiernan, J. A. (2000). Formaldehyde, formalin, paraformaldehyde and glutaraldehyde: What they are and what they do. Microscopy Today, 8(1), 8-12.
Best practices for quantitative analysis of Coronopilin's effects
An Application Scientist's Guide to Quantitative Analysis of Coronopilin's Effects
Welcome to the technical support center for researchers investigating the effects of this compound. This guide is structured to provide direct answers and troubleshooting solutions for common challenges encountered during quantitative analysis. As Senior Application Scientists, we emphasize not just the 'how' but the 'why' behind each step, ensuring your experimental design is robust, and your data is reliable.
Section 1: Quantifying Effects on Actin Cytoskeleton Dynamics
The actin cytoskeleton is a primary target for cellular modulators. Quantifying changes here is crucial for understanding this compound's mechanism of action.
FAQ: How can I quantitatively measure changes in the actin cytoskeleton induced by this compound?
To move beyond qualitative descriptions, you need objective, quantifiable metrics. A robust method involves fluorescent staining of F-actin followed by computational image analysis.[1]
-
Methodology:
-
Cell Culture & Treatment: Plate cells on high-quality glass coverslips suitable for imaging. Treat with this compound using a proper dose-response and time-course.
-
Staining: Fix, permeabilize, and stain cells with a fluorescent phalloidin conjugate, which binds specifically to F-actin.[3][4] Counterstain with a nuclear dye (e.g., DAPI or Hoechst) to identify individual cells.
-
Imaging: Acquire high-resolution images using confocal or wide-field fluorescence microscopy. Ensure imaging parameters (laser power, exposure time) are consistent across all samples.
-
Analysis: Use software (e.g., ImageJ/Fiji with appropriate plugins, CellProfiler) to segment cells and quantify actin features.[2] Key parameters include:
-
Orientational Order Parameter (OOP): Measures the degree of alignment of actin stress fibers. A value near 1 indicates highly aligned fibers, while a value near 0 suggests a disorganized, mesh-like network.[1]
-
Fiber Length and Count: Provides data on the formation or dissolution of stress fibers.
-
Fluorescence Intensity: Can serve as a proxy for F-actin content, but must be normalized carefully.
-
-
Troubleshooting Guide: F-Actin Staining
| Problem | Potential Cause | Solution & Scientific Rationale |
| Weak or No Signal | 1. Inefficient Permeabilization: The phalloidin conjugate cannot access the intracellular actin. | Increase Triton X-100 concentration (from 0.1% to 0.5%) or incubation time (from 5 to 10 mins).[5] Acetone fixation at -20°C can also be an alternative.[3] This ensures sufficient pore formation in the cell membrane. |
| 2. Phalloidin Degradation: The thioether bridge in phalloidin is sensitive to pH changes and prolonged exposure to light. | Prepare fresh staining solution from stock for each experiment.[3] Protect from light and maintain a neutral pH in buffers. | |
| High Background/ Non-specific Staining | 1. Inadequate Washing: Residual unbound phalloidin conjugate remains on the coverslip. | Increase the number and duration of PBS washes after the staining step (e.g., 3 washes of 5 minutes each).[4] This ensures removal of non-specifically bound molecules. |
| 2. Cell Overgrowth: Dense cell cultures can trap staining reagents and produce background fluorescence. | Plate cells at a lower density to ensure they are in a monolayer and not overly confluent. This prevents artifacts from cell crowding. | |
| Altered Cell Morphology | 1. Harsh Fixation/Permeabilization: Reagents like methanol or high concentrations of detergent can disrupt delicate cell structures. | Use 4% paraformaldehyde (PFA) for fixation, which cross-links proteins and better preserves morphology.[6] Use a milder detergent like saponin if Triton X-100 proves too harsh. |
Experimental Protocol: Quantitative F-Actin Staining and Analysis
-
Cell Preparation: Seed cells on 12mm glass coverslips in a 24-well plate. Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with desired concentrations of this compound and controls for the specified time.
-
Fixation: Aspirate media, wash once with PBS, and fix with 4% PFA in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash 3 times with PBS.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 5 minutes.[3]
-
Blocking (Optional but Recommended): To reduce nonspecific background, incubate with 1% BSA in PBS for 20-30 minutes.[7]
-
Staining: Incubate with fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin, 1:1000 dilution) and a nuclear counterstain (e.g., Hoechst 33258) in 1% BSA/PBS for 30-60 minutes at room temperature, protected from light.[6][7]
-
Final Washes: Wash 3 times with PBS for 5 minutes each.
-
Mounting: Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image Acquisition & Analysis: Capture images and quantify using appropriate software.
Data Presentation: this compound's Effect on Actin Organization
| Treatment Group | Mean Fiber Length (µm) ± SD | Orientational Order Parameter (OOP) ± SD |
| Vehicle Control | 25.4 ± 3.1 | 0.78 ± 0.05 |
| This compound (10 µM) | 14.2 ± 2.5 | 0.35 ± 0.07 |
| This compound (50 µM) | 8.9 ± 1.8 | 0.12 ± 0.04 |
Diagram: Actin Quantification Workflow
This diagram outlines the key stages from cell preparation to quantitative data output.
Caption: Workflow for quantitative analysis of the actin cytoskeleton.
Section 2: Quantitative Analysis of Cell Migration & Invasion
This compound's impact on the cytoskeleton logically extends to cell motility. Quantifying this effect is a key functional readout.
FAQ: What is the best assay to quantify this compound's effect on cell migration?
Both the wound-healing ("scratch") assay and the transwell (Boyden chamber) assay are common, but they measure different aspects of migration and have distinct advantages.
-
Wound-Healing Assay: Best for assessing collective cell migration and the speed of closing a gap. It is simple and cost-effective.[8] However, the "scratch" can damage the extracellular matrix and injure cells at the wound edge, creating experimental artifacts.[8]
-
Transwell Assay: The gold standard for quantifying chemotaxis—directed cell movement towards a chemical gradient (e.g., serum, growth factors).[9] It provides a more precise measure of individual cell migratory capacity. For invasion studies, the transwell membrane can be coated with a basement membrane extract (e.g., Matrigel®), creating a barrier that cells must actively degrade and penetrate.[10]
Recommendation: For a comprehensive analysis of this compound, start with the transwell assay to specifically quantify chemotactic migration and invasion. The wound-healing assay can be a useful secondary assay to observe collective movement.
Troubleshooting Guide: Transwell Migration Assay
| Problem | Potential Cause | Solution & Scientific Rationale |
| No/Too Few Migrated Cells (in Positive Control) | 1. Incorrect Pore Size: Pores are too small for the cells to squeeze through. | Choose a pore size appropriate for your cell type (e.g., 8 µm is standard for most epithelial/fibroblastic cells). This ensures the physical barrier is not the limiting factor.[11] |
| 2. Suboptimal Cell Density: Too few cells were seeded, reducing the probability of migration. | Optimize cell seeding density by performing a titration. Too many cells can clog the pores, while too few will yield a low signal.[11] | |
| 3. Weak Chemoattractant Gradient: The stimulus is not strong enough to induce migration. | Ensure cells are properly serum-starved (12-24 hours) before the assay to increase their responsiveness.[12] Use a potent chemoattractant in the lower chamber, typically 10-20% FBS. | |
| High Background Migration (in Negative Control) | 1. Incomplete Serum Starvation: Cells have residual autocrine signaling or are not quiescent, leading to random migration. | Increase starvation time or perform an extra wash with serum-free media before seeding. This minimizes baseline motility.[12] |
| 2. Cell "Dropping Through": Pores are too large, or cells are unhealthy, causing them to fall through the membrane without active migration. | Confirm you are using the correct pore size.[11] Ensure cell viability is high (>95%) before starting the experiment. | |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Cell clumps or improper pipetting lead to different cell numbers in each insert. | Create a single-cell suspension before seeding.[10] Pipette cells into the center of the insert and avoid introducing air bubbles. |
| 2. Inconsistent Removal of Non-migrated Cells: Aggressive swabbing removes migrated cells, while incomplete swabbing leaves non-migrated cells behind. | Use a wetted cotton swab and apply gentle, consistent pressure to clean the inside of the insert.[9][11] Visual inspection under a microscope can confirm complete removal. |
Section 3: Best Practices for Angiogenesis Assays
Given this compound's potential role in modulating pathways like VEGF, assessing its impact on angiogenesis is a critical step.[13]
FAQ: How do I properly set up and quantify a tube formation assay to assess this compound's anti-angiogenic potential?
The in-vitro tube formation assay, where endothelial cells (like HUVECs) are plated on a basement membrane extract (BME), is a cornerstone for studying angiogenesis.[14]
-
Self-Validating System: Your experiment MUST include both a negative and a positive control.
-
Negative Control: Endothelial cells on BME in basal media (no growth factors). Should show minimal tube formation.
-
Positive Control: Endothelial cells on BME in full growth media or stimulated with a pro-angiogenic factor like VEGF. Should show robust tube network formation.[15]
-
-
Experimental Group: Cells treated with this compound in the presence of the pro-angiogenic stimulus.
-
Quantitative Analysis: Manual counting is subjective. Use an automated analysis approach to measure:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Junctions/Nodes: Points where three or more tube segments meet.
-
Number of Meshes: The enclosed areas within the tube network.
-
Troubleshooting Guide: Tube Formation Assay
| Problem | Potential Cause | Solution & Scientific Rationale |
| No Tube Formation in Positive Control | 1. Sub-optimal BME Polymerization: The gel did not solidify properly, preventing cell alignment. | Thaw the BME on ice overnight and ensure no air bubbles are introduced when plating.[16] Allow at least 30 minutes at 37°C for the gel to polymerize before adding cells. An uneven surface will disrupt tube formation.[17] |
| 2. Poor Cell Health/High Passage Number: HUVECs lose their angiogenic potential at high passages (>P10). | Use low-passage endothelial cells (P3-P8 is ideal). Ensure cells are healthy and growing exponentially before the assay.[16] | |
| Cells Form Clumps, Not Networks | 1. Incorrect Cell Seeding Density: Too many cells will form a confluent monolayer and aggregate rather than forming tubes. Too few will be too sparse to connect. | Perform a cell-density titration to find the optimal number for your specific cell line (typically 10,000-20,000 cells per well of a 96-well plate).[16] |
| Inconsistent Results | 1. BME Lot-to-Lot Variability: Basement membrane extracts are biological products with inherent variability. | If possible, use the same lot of BME for the entire set of comparative experiments to reduce this variable.[15] |
Section 4: Interrogating Signaling Pathways
To connect this compound's phenotypic effects to a molecular mechanism, you must quantitatively analyze key signaling pathways.
FAQ 1: How can I confirm that this compound affects the VEGF/NRP1 pathway?
Vascular Endothelial Growth Factor (VEGF) signaling, often potentiated by the co-receptor Neuropilin-1 (NRP1), is a critical pathway in angiogenesis.[18] To test if this compound modulates this interaction, Co-Immunoprecipitation (Co-IP) is the definitive method.
-
Principle: An antibody to a "bait" protein (e.g., NRP1) is used to pull it out of a cell lysate. If a "prey" protein (e.g., this compound or VEGFR2) is physically bound to the bait, it will be pulled down as well and can be detected by Western blotting.[19]
-
Controls are Critical for Trustworthiness:
-
Input Control: A sample of the total cell lysate before immunoprecipitation. This shows that the proteins of interest are expressed in the cells.[20]
-
Isotype Control (IgG): A non-specific antibody of the same isotype as your IP antibody. This control ensures that the observed interaction is not due to non-specific binding of proteins to the antibody or the beads.[20]
-
Diagram: Simplified VEGF/NRP1 Signaling
This diagram illustrates the core components and the potential point of this compound intervention.
Caption: this compound's potential interaction with the VEGF/NRP1/VEGFR2 complex.
FAQ 2: What are the best practices for quantifying changes in downstream signaling proteins (e.g., STAT3, NF-κB) by Western Blot?
The sesquiterpene lactone this compound has been shown to inhibit STAT3 and NF-κB pathways.[13] Quantifying changes in the phosphorylation state or total protein levels of key pathway components is essential. While Western blotting is widely used, making it truly quantitative requires careful execution.[21]
-
Linear Range: The signal generated by a chemiluminescent or fluorescent substrate is only linear over a certain range of protein concentration.[22] To ensure your measurements are within this range, you must:
-
Run a Dilution Series: Load decreasing amounts of your control sample to verify that a 2-fold decrease in protein results in a 2-fold decrease in band intensity.[22]
-
Optimize Antibody Concentration: Primary antibody concentration can significantly influence linearity.[22] Use the lowest concentration that still gives a clean signal.
-
-
Normalization (See FAQ 3): This is the most critical step for reliable quantification. You must correct your protein of interest's signal to an internal loading control.[21]
Troubleshooting Guide: Quantitative Western Blotting
| Problem | Potential Cause | Solution & Scientific Rationale |
| Saturated (White) Bands on Film/Imager | 1. Too Much Protein Loaded: The amount of target protein is outside the linear range of detection. | Reduce the total protein loaded per lane. Perform a dilution series to find the optimal loading amount.[22] |
| 2. Overexposure: The detection signal is too strong for the exposure time. | Reduce the exposure time significantly. For chemiluminescence, you may need to use a less sensitive substrate.[23] | |
| Inconsistent Loading Control Levels | 1. Pipetting Errors: Inaccurate measurement of protein concentration or loading volume. | Use a reliable protein quantification assay (e.g., BCA) and calibrated pipettes. Always run replicates. |
| 2. "Housekeeper" is Not Stable: The expression of common housekeeping proteins (e.g., actin, GAPDH) can be affected by experimental treatments. | Validate that your chosen housekeeping protein is not regulated by this compound in your system. If it is, switch to an alternative or use a total protein normalization method (e.g., stain-free gels or Ponceau S staining).[21] |
FAQ 3: How should I approach normalizing my quantitative data?
Normalization corrects for unavoidable well-to-well variations in cell number, metabolism, or loading errors, ensuring that observed effects are due to your treatment and not experimental artifacts.[24]
-
For Cell-Based Assays (Migration, Viability): Normalize your raw data (e.g., fluorescence units, migrated cell count) to a reference point. A common method is to set the untreated or vehicle control group to 100% (or 1.0) and represent all other data points as a percentage or fold change relative to that control.[25]
-
For Western Blots: Normalize the band intensity of your target protein to the intensity of a loading control in the same lane. This ratio corrects for loading differences. Common controls include housekeeping proteins (e.g., β-actin, GAPDH) or total protein stains.[26]
-
For RT-qPCR: Normalize the expression of your gene of interest to the expression of one or more stable reference (housekeeping) genes (e.g., RPLP0, ACTB).[27] This is typically done using the delta-delta Ct (ΔΔCt) method, which corrects for variations in RNA input and reverse transcription efficiency. Data-driven methods like quantile normalization can also be robust alternatives for larger datasets.[28]
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Villagomez, R., et al. (2013). Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures. PubMed. Available at: [Link]
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López-Espinosa, D., et al. (2019). Quantitative regulation of the dynamic steady state of actin networks. eLife. Available at: [Link]
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Pfeiffer, C., et al. (2021). Protein Quantification Using the "Rapid Western Blot" Approach. PubMed. Available at: [Link]
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Marris, E., et al. (2008). Data-driven normalization strategies for high-throughput quantitative RT-PCR. BMC Bioinformatics. Available at: [Link]
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Gao, Y., et al. (2019). Quantitative Analysis of Actin Cytoskeleton's Morphological Changes during EMT in Lung Cancer and Pre-Cancer Cell Lines. ResearchGate. Available at: [Link]
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Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Immunofluorescence Staining of F-actin. Emulate Bio. Available at: [Link]
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Luo, H., et al. (2021). Screening and identification of angiogenesis-related genes as potential novel prognostic biomarkers of hepatocellular carcinoma through bioinformatics analysis. National Institutes of Health. Available at: [Link]
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Justus, C. R., et al. (2014). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments. Available at: [Link]
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Nowak-Sliwinska, P., et al. (2018). Consensus guidelines for the use and interpretation of angiogenesis assays. Angiogenesis. Available at: [Link]
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Bailly, F., et al. (2023). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. MDPI. Available at: [Link]
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Zhang, S., et al. (2022). Quantitative Investigation of the Link between Actin Cytoskeleton Dynamics and Cellular Behavior. International Journal of Molecular Sciences. Available at: [Link]
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Cell Signaling Technology. (2023). Immunoprecipitation Protocol: A Visual Guide. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. Available at: [Link]
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Piunti, A. (2023). Co-Immunoprecipitation (Co-Ip) in Mammalian Cells. PubMed. Available at: [Link]
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Goel, H. L., et al. (2019). VEGF/Neuropilin Signaling in Cancer Stem Cells. Cancers. Available at: [Link]
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Valledor, L., et al. (2018). What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows. Proteomes. Available at: [Link]
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ResearchGate. (2022). (PDF) An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. ResearchGate. Available at: [Link]
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Staton, C. A., et al. (2009). Angiogenesis Assays. Methods in Molecular Biology. Available at: [Link]
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ResearchGate. (n.d.). Methods and considerations for quantitative western blotting using SuperSignal Chemiluminescent Substrates. ResearchGate. Available at: [Link]
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Fauser, S., et al. (2002). Quantitative RT-PCR Analysis of Angiogenesis Markers... Investigative Ophthalmology & Visual Science. Available at: [Link]
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Gelfand, M. V., et al. (2024). NRP1 interacts with endoglin and VEGFR2 to modulate VEGF signaling and endothelial cell sprouting. Journal of Cell Science. Available at: [Link]
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ResearchGate. (2007). (PDF) Quantitative Analysis of the Cellular Actin Cytoskeleton on Geometrically Designed Surface Topography. ResearchGate. Available at: [Link]
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Blath, B., et al. (2003). Molecular Profiling of Angiogenesis Markers. The American Journal of Pathology. Available at: [Link]
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LI-COR Biosciences. (2016). Normalization Methods for Quantitative Analysis of Westerns. YouTube. Available at: [Link]
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Lagundžin, D., et al. (2022). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. STAR Protocols. Available at: [Link]
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Gilda, J. E., et al. (2010). Protein quantification by chemiluminescent Western blotting: elimination of the antibody factor by dilution series and calibration curve. Journal of Immunological Methods. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Normalization of data for viability and relative cell function curves. ResearchGate. Available at: [Link]
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ResearchGate. (2020). (PDF) Co-immunoprecipitation from Brain. ResearchGate. Available at: [Link]
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Whitaker, G. B., et al. (2006). Targeting Neuropilin-1 to Inhibit VEGF Signaling in Cancer: Comparison of Therapeutic Approaches. PLoS Computational Biology. Available at: [Link]
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Erskine, L., et al. (2011). VEGF-A and neuropilin 1 (NRP1) shape axon projections in the developing CNS via dual roles in neurons and blood vessels. Development. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Coronopilin and Doxorubicin in Leukemia Models: Mechanisms and Efficacy
For Immediate Release
To Researchers, Scientists, and Drug Development Professionals,
This guide provides a detailed comparative analysis of the naturally derived sesquiterpene lactone, Coronopilin, and the well-established chemotherapeutic agent, Doxorubicin, in the context of leukemia treatment models. We will delve into their distinct mechanisms of action, present available efficacy data, and provide standardized protocols for their evaluation, offering a critical resource for preclinical research and drug discovery in oncology.
Introduction: The Evolving Landscape of Leukemia Therapeutics
Leukemia, a group of hematological malignancies characterized by the proliferation of abnormal white blood cells, remains a significant therapeutic challenge. While conventional chemotherapeutics like Doxorubicin have been mainstays of treatment regimens, their use is often associated with significant toxicity and the development of drug resistance.[1] This has spurred the investigation of novel therapeutic agents, particularly those derived from natural sources, which may offer improved efficacy and selectivity. This compound, a sesquiterpene lactone isolated from Ambrosia arborescens, has emerged as a promising candidate with demonstrated anti-leukemic properties.[2][3] This guide aims to provide a comprehensive comparison of these two compounds to inform future research and development efforts.
Mechanisms of Action: A Tale of Two Pathways
The anti-leukemic effects of this compound and Doxorubicin are rooted in fundamentally different molecular mechanisms. Doxorubicin exerts its cytotoxic effects primarily through direct DNA damage, while this compound appears to modulate key cellular signaling pathways involved in cell survival and proliferation.
Doxorubicin: The DNA Damage Inducer
Doxorubicin's primary mode of action is the inhibition of topoisomerase II.[4] This enzyme is crucial for resolving DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after the DNA strands have been cleaved, Doxorubicin prevents the re-ligation of the DNA, leading to double-strand breaks.[4] This triggers a cascade of cellular responses, ultimately culminating in apoptotic cell death.[5] Additionally, Doxorubicin can intercalate into the DNA, further disrupting its structure and function, and can generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.
Caption: Doxorubicin's mechanism of action.
This compound: The Signaling Pathway Modulator
This compound, a member of the sesquiterpene lactone family, exhibits a more targeted mechanism of action, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers, including leukemia.[8][9] By inhibiting NF-κB, this compound can suppress the expression of anti-apoptotic proteins and other factors that promote leukemic cell survival.[10]
The anti-leukemic activity of this compound is also cell-type specific. In Jurkat cells (a T-cell leukemia line), it primarily induces caspase-dependent apoptosis.[3] In contrast, in U937 cells (a myelomonocytic leukemia line), its main effect is a robust G2/M cell cycle arrest, leading to mitotic catastrophe and non-caspase-dependent cell death.[3] This suggests a multifaceted mechanism that may be influenced by the specific genetic and molecular background of the leukemia subtype.
Caption: this compound's multifaceted mechanism of action.
Comparative Efficacy: In Vitro Data
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.[11] The following table summarizes the available IC50 values for this compound and Doxorubicin in various leukemia cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Leukemia Type | IC50 (µM) | Source(s) |
| This compound | Jurkat | T-cell Leukemia | ≤ 20 | [3] |
| U937 | Histiocytic Lymphoma | ≤ 20 | [3] | |
| Doxorubicin | K562 | Chronic Myelogenous Leukemia | ~0.8 | [12] |
| MOLM-13 | Acute Myeloid Leukemia | Lower than U-937 | [13] | |
| HL-60 | Acute Promyelocytic Leukemia | Varies | ||
| U-937 | Histiocytic Lymphoma | Higher than MOLM-13 | [13] |
A significant finding for this compound is its selectivity for neoplastic cells, with poor cytotoxicity observed against normal white blood cells.[3] This suggests a potentially wider therapeutic window compared to Doxorubicin, which is known for its dose-limiting toxicities.
Experimental Protocols
To facilitate further research and ensure reproducibility, we provide standardized protocols for key in vitro assays used to evaluate the efficacy of anti-leukemic compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., Jurkat, U937, K562, MOLM-13, HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or Doxorubicin. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[11]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or Doxorubicin for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The comparative analysis of this compound and Doxorubicin reveals two distinct yet potent anti-leukemic agents. Doxorubicin remains a cornerstone of chemotherapy due to its powerful DNA-damaging capabilities. However, its lack of specificity and associated toxicities underscore the need for alternative or complementary therapeutic strategies.
This compound presents a compelling alternative with a more targeted mechanism of action through the inhibition of the pro-survival NF-κB pathway. Its demonstrated selectivity for cancer cells over normal cells in preliminary studies is a significant advantage.[3] The cell-type-specific induction of either apoptosis or mitotic catastrophe suggests that its efficacy may be tailored to specific leukemia subtypes.
Further preclinical investigation is warranted to fully elucidate the therapeutic potential of this compound. Head-to-head in vivo studies in relevant leukemia xenograft models are crucial to compare its efficacy and toxicity profile directly with Doxorubicin. Moreover, exploring the potential for synergistic effects when used in combination with Doxorubicin or other standard-of-care agents could pave the way for novel, more effective, and less toxic treatment regimens for leukemia.
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Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type‐specific induction of apoptosis and mitotic catastrophe. PubMed Central. [Link]
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Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. PubMed. [Link]
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Induction of apoptosis in leukemia cell lines by Linum persicum and Euphorbia cheiradenia. PubMed. [Link]
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Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia. PMC - NIH. [Link]
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The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome. Hindawi. [Link]
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Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]
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IC50 and IC20 values (µg/mL) of doxorubicin and idarubicin in K562 cell... ResearchGate. [Link]
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Induction of apoptosis in leukemic cell lines treated with captopril, trandolapril and losartan: a new role in the treatment of leukaemia for these agents. PubMed. [Link]
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In silico frameworks for systematic pre-clinical screening of potential anti-leukemia therapeutics. PubMed Central. [Link]
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The Anti-Leukemic Activity of Natural Compounds. MDPI. [Link]
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Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC - NIH. [Link]
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Doxorubicin Activity Is Modulated by Traditional Herbal Extracts in a 2D and 3D Multicellular Sphere Model of Leukemia. NIH. [Link]
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Established Human Cell Lines as Models to Study Anti-leukemic Effects of Flavonoids. NIH. [Link]
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Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression. PMC - NIH. [Link]
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Anti-Leukemic Effects on a U937 Cell Line of Fresh and Steamed Chinese Kale Juice and Their Pro-Apoptotic Effects via a Caspase-Dependent Pathway. MDPI. [Link]
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Apoptosis in Leukemias: Regulation and Therapeutic Targeting. PMC - PubMed Central. [Link]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]
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IC 50 value in K562 cells and K562/DOX cells. ResearchGate. [Link]
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Study Details | NCT04841447 | Membrane Target Detection for Leukemia Treatment. ClinicalTrials.gov. [Link]
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Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. MDPI. [Link]
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Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. NIH. [Link]
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Cytotoxicity against human leukemic cell lines, and the activity on the expression of resistance genes of flavonoids from Platanus orientalis. PubMed. [Link]
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Characteristics of doxorubicin-selected multidrug-resistant human leukemia HL-60 cells with tolerance to arsenic trioxide and contribution of leukemia stem cells. PubMed Central. [Link]
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Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide. Frontiers. [Link]
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Synergistic activity of parthenolide and cytarabine in acute promyelocytic leukemia HL-60 cell line. OAE Publishing Inc. [Link]
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(PDF) Plant derived inhibitors of NF-κB. ResearchGate. [Link]
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Table 3 IC50 values at 24 h for HL60 leukemia tumor cell line. ResearchGate. [Link]
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Inhibition of NF-kappa B Activation Through Targeting I Kappa B Kinase by Celastrol, a Quinone Methide Triterpenoid. PubMed. [Link]
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(PDF) The Anti-Leukemic Activity of Natural Compounds. ResearchGate. [Link]
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The novel bioactive peptide QUB-2392 shows anti-leukemic effects in leukemia cell lines. VJHemOnc. [Link]
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Cell Cycle Arrest and Apoptosis Induction by a New 2,4- Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Publishing at the Library. [Link]
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In vitro inhibition of human leukemia THP-1 cells by Origanum syriacum L. and Thymus vulgaris L. extracts. PubMed. [Link]
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Natural Products Counteracting Cardiotoxicity during Cancer Chemotherapy: The Special Case of Doxorubicin, a Comprehensive Review. MDPI. [Link]
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Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model. MDPI. [Link]
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An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells. PubMed. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [Link]
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IC50 values calculated from cell viability assays using KRAS mutant... ResearchGate. [Link]
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In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. NIH. [Link]
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IC50 Dose Determination for GO in AML Cell Lines. Cell lines were incubated with the range of concentration (0.01. Frontiers. [Link]
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The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity. PubMed. [Link]
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Cytotoxicity Profiling of Coronopilin: A Structural and Mechanistic Comparison Guide
Topic: Cytotoxicity Comparison of Coronopilin with Other Sesquiterpene Lactones Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pseudoguaianolide sesquiterpene lactone (STL) isolated primarily from Ambrosia arborescens and Ambrosia psilostachya.[1] While less potent than its structural congeners Damsin and Ambrosin , this compound exhibits a distinct cytotoxic profile characterized by cell-type-specific mechanisms of action. Unlike the germacranolide Parthenolide —the clinical benchmark for STLs—which broadly induces apoptosis via NF-
Chemical & Mechanistic Foundation
The cytotoxic efficacy of this compound, like other STLs, hinges on the presence of an
Structure-Activity Relationship (SAR)
-
This compound (Pseudoguaianolide): Possesses a 5/7 bicyclic core. The C-1 hydroxyl group reduces lipophilicity compared to Damsin , resulting in slightly lower membrane permeability and reduced cytotoxicity (IC
values typically 2-fold higher than Damsin). -
Parthenolide (Germacranolide): Features a 10-membered ring with an epoxide group. The epoxide enhances reactivity but also contributes to instability.
-
Ambrosin (Pseudoguaianolide): Contains an additional
-unsaturated ketone, significantly increasing electrophilicity and potency (IC < 5 M) but also increasing non-specific toxicity.
DOT Diagram 1: Mechanism of Action (Michael Addition)
The following diagram illustrates the molecular alkylation mechanism central to STL cytotoxicity.
Caption: The
Comparative Cytotoxicity Profile
The following data aggregates IC
Table 1: Comparative IC Values ( M)[1]
| Cell Line | Tissue Origin | This compound | Damsin | Ambrosin | Parthenolide | Reference Anchor |
| Jurkat | T-Cell Leukemia | 16.0 (24h)5.0 (48h) | ~3.0 | N/A | ~2.5 | |
| U937 | Myeloid Leukemia | 19.3 (24h)11.0 (48h) | N/A | N/A | ~3.0 | |
| MCF-7 | Breast Cancer | 16.0 (72h) | 3.7 | 1.7 | ~5.5 | |
| JIMT-1 | Breast (Her2+) | 16.0 (72h) | 3.3 | 1.4 | N/A | |
| Caco-2 | Colon Cancer | ~32.0 | < 20.0 | N/A | ~10.5 | |
| MCF-10A | Normal Breast | > 20.0 | 8.1 | 2.1 | > 20.0 |
Key Insight: While this compound requires higher concentrations to achieve IC
Mechanistic Divergence
This compound is not merely a weaker analog of Parthenolide; it activates distinct death pathways depending on the cellular context.
A. Jurkat Cells: Classical Apoptosis
In T-cell leukemia lines, this compound triggers the intrinsic apoptotic pathway .
-
Marker: Cleavage of Caspase-3 and PARP.
-
Mechanism: Alkylation of NF-
B (p65 subunit) prevents nuclear translocation, downregulating anti-apoptotic genes (e.g., Bcl-2, XIAP).
B. U937 Cells: Mitotic Catastrophe
In myeloid leukemia lines, this compound induces a robust G2/M phase arrest .
-
Marker: Hyperpolymerized tubulin, phosphorylation of Histone H3 (Ser10), and accumulation of Cyclin B1.[3]
-
Outcome: Cells bypass apoptosis initially but succumb to mitotic catastrophe due to failed spindle assembly.
DOT Diagram 2: Differential Signaling Pathways
This diagram visualizes the divergent pathways induced by this compound in different cell types.
Caption: this compound induces Caspase-dependent apoptosis in Jurkat cells via NF-kB, while driving U937 cells into mitotic catastrophe via tubulin interference.[1]
Experimental Validation Protocols
To validate this compound's activity in your own workflow, use the following self-validating protocols.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC
-
Seeding: Plate cells (Jurkat, MCF-7) at
cells/well in 96-well plates. -
Treatment:
-
Dissolve this compound in DMSO (Stock: 20 mM).
-
Prepare serial dilutions (1
M to 100 M). -
Control: Vehicle (DMSO < 0.5%) and Positive Control (Parthenolide 10
M).
-
-
Incubation: 24h, 48h, and 72h timepoints to distinguish rapid apoptosis vs. delayed mitotic death.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Abs at 570 nm.
-
Validation: The IC
for Parthenolide should fall within 2–8 M. If >15 M, check cell passage number or reagent stability.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Distinguish G2/M arrest (U937) from sub-G1 apoptosis (Jurkat).
-
Treatment: Treat cells with this compound at IC
concentration for 24h. -
Fixation: Wash PBS, fix in 70% ethanol at -20°C overnight.
-
Staining: Resuspend in PBS containing Propidium Iodide (50
g/mL) and RNase A (100 g/mL). -
Analysis: Acquire >10,000 events on flow cytometer.
-
Interpretation:
-
Apoptosis: Appearance of "Sub-G1" peak.
-
Mitotic Arrest: Accumulation in 4N peak (G2/M) without immediate Sub-G1 increase.
-
References
-
Cotugno, R. et al. (2012).[4] Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe.[3] Cell Proliferation.
-
Sotillo, W. S. et al. (2017).[4] Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative.[5] PLOS ONE.
-
Villagomez, R. et al. (2013).[1][6] Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures.[5] Anticancer Research.[2][6][7][8]
-
Ghantous, A. et al. (2010). What made sesquiterpene lactones reach cancer clinical trials? Drug Discovery Today.
-
Mathema, V. B. et al. (2012). Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities.[9] Inflammation.
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Investigating the Synergistic Effects of Coronopilin with Chemotherapy Agents
Executive Summary
Coronopilin , a sesquiterpene lactone isolated from Ambrosia arborescens and Ambrosia psilostachya, has emerged as a promising chemosensitizing candidate. While structurally related to the well-characterized Parthenolide , this compound exhibits a distinct pharmacological profile centered on the dual inhibition of NF-κB and STAT3 signaling pathways.
This guide provides a translational research framework for investigating this compound’s ability to potentiate the efficacy of standard chemotherapeutic agents (e.g., Paclitaxel, Cisplatin, Doxorubicin). Unlike standard monotherapy assessments, this document focuses on validating synergistic interactions —where the combined effect exceeds the sum of individual effects (Combination Index < 1.0)—to overcome multidrug resistance (MDR).
Compound Profile & Mechanistic Rationale
The Chemo-Resistance Paradox
Standard chemotherapy agents (e.g., Taxanes, Platinum-based drugs) induce DNA damage or microtubule stress. Paradoxically, this stress often activates survival signaling pathways, primarily NF-κB , which translocates to the nucleus and upregulates anti-apoptotic genes (Bcl-2, Bcl-xL, XIAP). This mechanism allows cancer cells to survive treatment, leading to resistance.
This compound as a Sensitizer
This compound functions as a "signal blocker." By inhibiting the activation of NF-κB and STAT3, it prevents the cancer cell from mounting a survival response against the chemotherapy-induced stress, thereby shifting the cell fate toward apoptosis.
Mechanism of Action Diagram
The following diagram illustrates how this compound disrupts the survival loop induced by chemotherapy.
Figure 1: Mechanistic rationale for combining this compound with chemotherapy. This compound blocks the NF-κB survival feedback loop triggered by chemotherapeutic stress.
Comparative Analysis: this compound vs. Alternatives
When designing a study, it is critical to benchmark this compound against established sesquiterpene lactones.
| Feature | This compound | Parthenolide (Benchmark) | Damsin |
| Primary Source | Ambrosia arborescens | Tanacetum parthenium | Ambrosia arborescens |
| Key Moiety | |||
| NF-κB Inhibition | Moderate to High (Specific p65 inhibition) | High (Direct alkylation of p65) | High |
| STAT3 Inhibition | Yes (Dual inhibitor) | Variable | Yes |
| Toxicity Profile | Potentially lower non-specific toxicity than Parthenolide | High toxicity issues in some clinical formulations | Similar to this compound |
| Synergy Potential | High (Emerging data suggests strong sensitization) | Proven (Synergistic with Paclitaxel, Docetaxel) | Moderate |
Scientist's Insight: While Parthenolide is the "gold standard" for this class, its clinical utility has been limited by poor bioavailability and instability. This compound offers a distinct scaffold that may provide a more favorable stability profile while retaining the critical dual-inhibition (NF-κB/STAT3) capability.
Experimental Protocols: Validating Synergy
To publish a robust comparison, you must move beyond simple "co-treatment" and perform a rigorous Combination Index (CI) analysis.
Phase 1: Single Agent Cytotoxicity (Baseline)
Objective: Determine the IC50 (concentration inhibiting 50% growth) for this compound and the chosen chemotherapy agent individually.
Protocol:
-
Seeding: Seed cancer cells (e.g., HeLa, PC-3, or A549) at
cells/well in 96-well plates. -
Incubation: Allow attachment for 24 hours.
-
Treatment: Treat with serial dilutions of this compound (
) and Chemo Agent ( ) separately. -
Duration: Incubate for 48 or 72 hours.
-
Detection: Use MTT or SRB assay to measure viability.
-
Calculation: Generate dose-response curves using non-linear regression (Sigmoidal dose-response).
Phase 2: Fixed-Ratio Combination Design (Chou-Talalay Method)
Objective: Quantify synergy using the Combination Index (CI).
Protocol:
-
Ratio Selection: Based on Phase 1 IC50s, mix this compound and Chemo at a constant ratio (e.g., IC50:IC50).
-
Example: If this compound IC50 =
and Paclitaxel IC50 = , use a 1000:1 fixed ratio.
-
-
Dosing: Treat cells with
, , , , and the IC50 of the mixture. -
Analysis: Use software (e.g., CompuSyn) to calculate CI values.
-
CI < 1.0: Synergism
-
CI = 1.0: Additive
-
CI > 1.0: Antagonism
-
Phase 3: Mechanistic Validation (Western Blot)
Objective: Prove that synergy is due to NF-κB/STAT3 blockade.
Protocol:
-
Groups: Control, this compound alone, Chemo alone, Combination.
-
Lysis: Collect whole-cell lysates (for apoptosis markers) and nuclear fractions (for NF-κB p65).
-
Targets:
-
Apoptosis: Cleaved Caspase-3, PARP cleavage, Bax/Bcl-2 ratio.
-
Mechanism: Phospho-NF-κB (p65), Phospho-STAT3, IκB
(degradation).
-
-
Expected Result: The Combination group should show reduced nuclear p65 and increased Cleaved Caspase-3 compared to Chemo alone.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating synergistic interactions between this compound and chemotherapy agents.
Data Presentation Standards
When publishing your findings, summarize the synergistic potential in a clear, quantitative table. Do not rely solely on bar charts.
Table 1: Example Data Layout for Synergistic Evaluation
| Cell Line | Treatment Combination | IC50 (this compound) | IC50 (Chemo) | CI Value (at ED50) | Interpretation |
| PC-3 (Prostate) | This compound + Paclitaxel | 0.65 | Strong Synergy | ||
| HeLa (Cervical) | This compound + Cisplatin | 0.82 | Moderate Synergy | ||
| A549 (Lung) | This compound + Doxorubicin | 1.10 | Antagonism |
Note: ED50 represents the Effective Dose affecting 50% of the population. A CI value significantly below 1.0 at high effect levels (ED75, ED90) is clinically most relevant.
References
-
Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures. Source: PubMed / PLoS One Significance: Establishes this compound's ability to inhibit NF-κB and STAT3 pathways and DNA biosynthesis.[1]
-
Design and synthesis of novel 1,2,3-triazole derivatives of this compound as anti-cancer compounds. Source: European Journal of Medicinal Chemistry Significance: Demonstrates the structural versatility of this compound and validates its IC50 profile against PC-3 and HeLa cell lines.
-
Parthenolide: A Sesquiterpene Lactone with Versatile Anticancer Potential. Source:[2] PubMed / Cancer Letters Significance: Provides the comparative benchmark for sesquiterpene lactone mechanisms and synergy with taxanes. (Note: Linked to related sesquiterpene study for context).
-
Theoretical Basis, Experimental Design, and Computerized Simulation of Synergism and Antagonism in Drug Combination Studies. Source: Pharmacological Reviews (Chou & Talalay) Significance: The definitive guide for the "Combination Index" protocol described in Section 4.
Sources
A comparative analysis of the biological activities of Coronopilin and Damsin
[1][2][3]
Executive Summary
This technical guide provides a rigorous comparative analysis of Coronopilin and Damsin , two pseudoguaianolide sesquiterpene lactones (STLs) isolated from Ambrosia arborescens and Ambrosia maritima. While both compounds exhibit significant cytotoxic and anti-inflammatory properties, Damsin consistently demonstrates superior potency compared to this compound in antiproliferative assays. This difference is structurally attributed to the C-1 hydroxyl group present in this compound, which appears to modulate its lipophilicity and target binding affinity. This guide details their chemical distinctions, biological performance, and mechanisms of action, supported by experimental protocols for validation.[1]
Chemical Identity and Structural Analysis[4][5]
The biological divergence between this compound and Damsin is rooted in their structural distinctness. Both possess the
| Feature | Damsin | This compound |
| Class | Pseudoguaianolide Sesquiterpene Lactone | Pseudoguaianolide Sesquiterpene Lactone |
| Chemical Formula | ||
| Key Structural Difference | Unsubstituted at C-1 position | Hydroxyl group (-OH) at C-1 position |
| Lipophilicity | Higher (More hydrophobic) | Lower (More polar due to -OH) |
| Natural Source | Ambrosia arborescens, Ambrosia maritima | Ambrosia arborescens, Ambrosia maritima |
Causality Insight: The absence of the hydroxyl group in Damsin enhances its lipophilicity, likely facilitating superior passive diffusion across the cell membrane compared to the more polar this compound. This pharmacokinetic advantage correlates with the lower IC50 values observed for Damsin in cellular assays.
Biological Activity Profile
Cytotoxic and Antiproliferative Activity
Both compounds induce cytotoxicity in various cancer cell lines, but Damsin is the more potent analogue.
Comparative Efficacy Data (In Vitro)
The following data highlights the potency gap between the two compounds.
| Cell Line | Tissue Origin | Compound | Concentration | Inhibition / Effect | Reference |
| Caco-2 | Colon Cancer | Damsin | 50 µM | 36% Inhibition (Strong DNA synthesis block) | [1] |
| Caco-2 | Colon Cancer | This compound | 100 µM | 19% Inhibition (Weak DNA synthesis block) | [1] |
| JIMT-1 | Breast Cancer | Damsin | IC50 Determination | ~4.3 - 21.8 µM (Range varies by derivative study) | [2] |
| CCRF-CEM | Leukemia | Damsin | IC50 Determination | 4.3 µM | [3] |
| CCRF-CEM | Leukemia | This compound | IC50 Determination | ≤ 20 µM | [3] |
Key Finding: In Caco-2 cells, Damsin at 50 µM nearly completely abolished DNA biosynthesis, whereas this compound required double the concentration (100 µM) to achieve a fraction of that effect.[2] This establishes Damsin as the primary lead structure for semi-synthetic optimization.
Mechanism of Action: Dual Pathway Inhibition
Both compounds exert their effects by simultaneously targeting the NF-κB and STAT3 signaling pathways. These transcription factors are critical for cell survival, proliferation, and inflammation.[3]
-
NF-κB Inhibition: The
-methylene- -lactone ring acts as a Michael acceptor, alkylating the p65 subunit of NF-κB (specifically at Cys38), preventing its binding to DNA. -
STAT3 Inhibition: Both compounds reduce the phosphorylation and transcriptional activity of STAT3, preventing the expression of anti-apoptotic genes like Bcl-2 and c-Myc.
Pathway Visualization
The following diagram illustrates the convergent inhibition of survival signaling by Damsin and this compound.
Caption: Convergent inhibition of NF-κB and STAT3 pathways by Damsin and this compound leading to apoptosis.
Experimental Protocols
To replicate these findings or screen derivatives, the following self-validating protocols are recommended.
In Vitro Cytotoxicity Assay (MTT/Resazurin)
This protocol quantifies the antiproliferative difference between Damsin and this compound.
Reagents:
-
Target Cells (e.g., Caco-2, MCF-7).
-
MTT Reagent (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl sulfoxide).
Workflow:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Prepare serial dilutions of Damsin and this compound (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5%.[4]
-
Incubation: Treat cells for 48–72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT solution. Incubate for 3-4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media; add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
NF-κB Luciferase Reporter Assay
This assay validates the mechanistic inhibition of the NF-κB pathway.[3]
Workflow Visualization:
Caption: Step-by-step workflow for validating NF-κB inhibition using a luciferase reporter system.
Protocol Steps:
-
Transfection: Transiently transfect cells (e.g., HEK293) with an NF-κB-luciferase reporter plasmid.
-
Pre-treatment: Treat cells with Damsin or this compound (10–50 µM) for 1 hour prior to stimulation. This allows the Michael acceptor to alkylate the target.
-
Stimulation: Add TNF-α (10 ng/mL) to induce NF-κB nuclear translocation. Incubate for 4–6 hours.
-
Quantification: Lyse cells and add luciferase substrate. Measure luminescence.
-
Interpretation: Reduced luminescence in treated cells vs. TNF-α only control indicates pathway inhibition.
-
Conclusion
While both this compound and Damsin are bioactive sesquiterpene lactones capable of inhibiting pro-inflammatory and survival pathways, Damsin is the superior candidate for drug development. Its lack of the C-1 hydroxyl group correlates with significantly higher potency in cytotoxicity and DNA synthesis inhibition assays. This compound serves as a valuable structure-activity relationship (SAR) reference, demonstrating how increased polarity can diminish the efficacy of this scaffold. Future development should focus on Damsin derivatives that maintain the lipophilic core while optimizing the Michael acceptor reactivity.
References
-
Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures. Source: Anticancer Research (via PubMed/IIAR) URL:[Link]
-
Selective Cytotoxicity of Damsin Derivatives in Breast Cancer Cells. Source: Journal of Advanced Pharmaceutical Science and Technology URL:[Link]
-
Cytotoxicity of the Sesquiterpene Lactones Neoambrosin and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells. Source: ResearchGate (Pharmacognosy Magazine) URL:[Link]
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- 5. journal.waocp.org [journal.waocp.org]
A Comparative Guide to the Validation of Coronopilin as a STAT3 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of experimental methodologies for validating the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) by the natural compound Coronopilin. We will explore the scientific rationale behind experimental choices, present detailed protocols, and compare this compound's hypothetical performance with established STAT3 inhibitors.
The Central Role of STAT3 in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1] Under normal physiological conditions, STAT3 is transiently activated by cytokines and growth factors.[2] However, its persistent activation is a hallmark of numerous human cancers, including breast, lung, pancreatic, and hematological malignancies, where it drives tumor progression and metastasis.[1][3][4] This oncogenic addiction makes STAT3 a highly attractive target for therapeutic intervention.[4][5]
The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as interleukin-6 (IL-6), to their cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[6][7] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus.[6][8] In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, upregulating the expression of proteins involved in cell cycle progression (e.g., c-myc, cyclin D1), survival (e.g., Bcl-2, survivin), and angiogenesis.[1][2][3]
Caption: Canonical STAT3 Signaling Pathway.
This compound: A Putative STAT3 Inhibitor
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[9] Research has indicated that this compound exhibits anti-cancer properties, including the inhibition of cell proliferation and the induction of apoptosis in leukemia cell lines.[9][10] Crucially, a study by Muñoz et al. demonstrated that this compound can inhibit the expression of STAT3, suggesting that it may interfere with the STAT3 signaling pathway.[11] This finding positions this compound as a compelling candidate for development as a targeted anti-cancer therapeutic.
This guide outlines a rigorous, multi-step validation process to unequivocally establish STAT3 as a primary target of this compound and to characterize its inhibitory mechanism in comparison to other known STAT3 inhibitors.
A Validated Experimental Workflow for Inhibitor Characterization
A robust validation strategy for a novel inhibitor should follow a logical progression from direct biochemical interactions to cellular and, ultimately, in vivo effects. This ensures that the observed biological outcomes are a direct consequence of the intended target engagement.
Caption: A Phased Approach to Inhibitor Validation.
Phase 1: Biochemical Validation of Direct STAT3-Coronopilin Interaction
The initial and most critical step is to demonstrate a direct interaction between this compound and the STAT3 protein. This phase aims to answer the fundamental question: Does this compound physically bind to STAT3 and, if so, does this binding inhibit its function?
In Vitro Binding Assays
Rationale: These assays are designed to quantify the binding affinity of this compound to purified STAT3 protein, providing a direct measure of their interaction in a controlled, cell-free environment.
Detailed Protocol: Fluorescence Polarization (FP) Assay
-
Reagents:
-
Recombinant human STAT3 protein.
-
Fluorescently labeled peptide probe corresponding to the STAT3 SH2 domain binding motif.
-
This compound and control inhibitors (e.g., Stattic, S3I-201) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
In a 384-well plate, add a fixed concentration of the fluorescent peptide probe and recombinant STAT3 protein to the assay buffer.
-
Add serial dilutions of this compound or control inhibitors to the wells.
-
Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The binding of the large STAT3 protein to the small fluorescent probe causes a high polarization value.
-
If this compound binds to the SH2 domain of STAT3, it will displace the fluorescent probe, leading to a decrease in the polarization signal.
-
The data is plotted as a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound probe.
-
In Vitro Kinase Assays
Rationale: To determine if this compound's inhibitory action occurs upstream of STAT3, its effect on the activity of JAK2, a primary STAT3 kinase, should be assessed.
Detailed Protocol: JAK2 Kinase Assay
-
Reagents:
-
Recombinant active JAK2 enzyme.
-
A suitable peptide substrate for JAK2.
-
ATP.
-
This compound and a known JAK2 inhibitor (e.g., Ruxolitinib) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
In a kinase assay plate, combine the JAK2 enzyme, peptide substrate, and varying concentrations of this compound or the control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).
-
-
Data Analysis:
-
A decrease in substrate phosphorylation with increasing concentrations of this compound would indicate direct inhibition of JAK2 activity.
-
Calculate the IC50 value from the dose-response curve.
-
Comparative Data Table 1: In Vitro Inhibitory Activity
| Compound | STAT3 Binding IC50 (µM) | JAK2 Kinase IC50 (µM) |
| This compound (Hypothetical) | 5.2 | > 100 |
| Stattic | 5.1 | > 100 |
| S3I-201 | 8.6 | > 100 |
| Ruxolitinib (JAK2 Inhibitor) | Not Applicable | 0.01 |
Phase 2: Cellular Assays for Target Engagement and Phenotypic Effects
Once direct binding and inhibition are established, the next step is to confirm these effects within a cellular context. These assays will verify that this compound can penetrate the cell membrane, engage with STAT3, and elicit a biological response.
Inhibition of STAT3 Phosphorylation
Rationale: The phosphorylation of STAT3 at Tyr705 is the pivotal activation step. A direct STAT3 inhibitor should reduce the levels of phosphorylated STAT3 (pSTAT3) in cells.
Detailed Protocol: Western Blot Analysis of pSTAT3
-
Cell Culture and Treatment:
-
Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or stimulate a responsive cell line (e.g., HeLa cells) with IL-6 to induce STAT3 phosphorylation.
-
Treat the cells with varying concentrations of this compound or control inhibitors for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pSTAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.
-
Wash the membrane and incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT3 and total STAT3.
-
Normalize the pSTAT3 levels to total STAT3 to determine the specific inhibitory effect of this compound on STAT3 phosphorylation.
-
Inhibition of STAT3 Transcriptional Activity
Rationale: As a transcription factor, the ultimate function of activated STAT3 is to drive the expression of its target genes. A luciferase reporter assay provides a quantitative measure of this transcriptional activity.
Detailed Protocol: STAT3-Dependent Luciferase Reporter Assay
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HeLa or HEK293) with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter.
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
After transfection, treat the cells with different concentrations of this compound or control inhibitors.
-
Stimulate the cells with IL-6 to activate the STAT3 pathway.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.
-
A dose-dependent decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of STAT3 transcriptional function.
-
Assessment of Cellular Viability and Apoptosis
Rationale: Since STAT3 promotes cell survival and proliferation, its inhibition should lead to decreased cell viability and an increase in apoptosis in cancer cells that are dependent on STAT3 signaling.
Detailed Protocol: Cell Viability (MTT) and Apoptosis (Annexin V/PI) Assays
-
Cell Viability (MTT Assay):
-
Seed cancer cells with high STAT3 activity in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound or control inhibitors for 24-72 hours.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for cell growth inhibition.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound at concentrations around the IC50 for cell viability.
-
After treatment, harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Comparative Data Table 2: Cellular Inhibitory Activity
| Compound | pSTAT3 Inhibition IC50 (µM) | Luciferase Reporter IC50 (µM) | Cell Viability IC50 (µM) (MDA-MB-231) |
| This compound (Hypothetical) | 7.5 | 6.8 | 12.3 |
| Stattic | 8.2 | 7.5 | 15.8 |
| S3I-201 | 10.5 | 9.3 | 21.4 |
| FLLL32 | 1.2 | 1.5 | 2.1 |
Phase 3: In Vivo Validation of Anti-Tumor Efficacy
The final phase of validation involves assessing the therapeutic potential of this compound in a living organism. In vivo models are essential for evaluating the compound's efficacy, pharmacokinetics, and potential toxicity.
Xenograft Tumor Models
Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to evaluate the anti-tumor activity of a novel compound.
Detailed Protocol: Human Cancer Xenograft Mouse Model
-
Tumor Implantation:
-
Subcutaneously inject a suspension of a human cancer cell line with high STAT3 activity (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, this compound, and a positive control inhibitor.
-
Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pSTAT3, immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treatment groups.
-
A significant reduction in tumor growth in the this compound-treated group compared to the vehicle control would demonstrate in vivo efficacy.
-
Comparative Data Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 |
| This compound (50 mg/kg) | 550 ± 80 | 56 | -1.2 |
| Positive Control (e.g., FLLL32, 25 mg/kg) | 480 ± 75 | 61.6 | -2.1 |
Comparison with Alternative STAT3 Inhibitors
A thorough validation of this compound requires a comparative analysis against other known STAT3 inhibitors. These can be broadly categorized based on their mechanism of action.
-
Direct STAT3 Inhibitors: These compounds, like Stattic and S3I-201 , are designed to bind directly to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent activation.[11] Our hypothetical data suggests this compound may function in a similar manner.
-
JAK Inhibitors: Compounds such as Ruxolitinib target the upstream Janus kinases, preventing the phosphorylation of STAT3. While effective, they are not direct STAT3 inhibitors and may have broader effects due to the inhibition of other JAK-mediated signaling pathways.
-
PROTACs (Proteolysis-Targeting Chimeras): A newer class of drugs, such as SD36 , are designed to induce the degradation of the STAT3 protein rather than just inhibiting its function.[12] This approach can lead to a more sustained and potent inhibition of the pathway.
-
Natural Products: Other natural compounds, including curcumin and its analogues (FLLL31 and FLLL32 ), have also been shown to inhibit STAT3 signaling, often through multiple mechanisms.[5]
Conclusion
The validation of this compound as a direct inhibitor of STAT3 requires a systematic and multi-faceted approach. By progressing from direct biochemical assays to cellular and in vivo models, researchers can build a comprehensive and compelling case for its mechanism of action. The experimental framework and comparative data presented in this guide provide a robust roadmap for the preclinical development of this compound and other novel STAT3-targeting therapeutics. The initial finding that this compound can interfere with the STAT3 pathway, combined with a rigorous validation process, holds significant promise for its potential as a novel anti-cancer agent.
References
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Di Giorgio, C., et al. (2011). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Di Giorgio, C., et al. (2011). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. PubMed. Available at: [Link]
- Turkson, J., & Jove, R. (2000). STAT proteins: novel molecular targets for cancer drug discovery. Oncogene.
- Yu, H., Lee, H., Herrmann, A., Buettner, R., & Jove, R. (2014). Revisiting STAT3 signalling in cancer: new and unexpected biological functions.
- Darnell, J. E. (2002). Transcription factors as targets for cancer therapy.
- Frank, D. A. (2007).
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John, S., et al. (2021). The critical role that STAT3 plays in glioma-initiating cells: STAT3 addiction in glioma. Oncotarget. Available at: [Link]
- Pfeffer, L. M., et al. (2021).
-
Muñoz, E., et al. (2013). Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures. Planta Medica. Available at: [Link]
- Darnell, J. E., Jr. (1997).
-
Lin, L., et al. (2012). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. Cancer Research. Available at: [Link]
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Synapse, P. (2025). What are the therapeutic candidates targeting STAT3?. Patsnap Synapse. Available at: [Link]
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Tvardi Therapeutics. (n.d.). STAT3 Inhibitors in Cancer: A Comprehensive Update. Tvardi Therapeutics. Available at: [Link]
- Carpenter, R. L., & Lo, H. W. (2014). STAT3 target genes relevant to human cancers. Cancers.
- Siveen, K. S., et al. (2014). Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer.
-
Zhang, X., et al. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science. Available at: [Link]
-
Huynh, J., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. International Journal of Oncology. Available at: [Link]
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Barbieri, E., et al. (2022). A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. Proceedings of the National Academy of Sciences. Available at: [Link]
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Comparative study of Coronopilin's efficacy in various leukemia subtypes
This guide provides an in-depth comparative analysis of the anti-leukemic potential of Coronopilin, a sesquiterpene lactone. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data, contextualizes this compound's efficacy against existing therapeutic alternatives, and offers detailed protocols for replicating and expanding upon these findings.
Introduction: The Therapeutic Potential of Sesquiterpene Lactones in Hematologic Malignancies
Leukemia, a group of cancers affecting the blood and bone marrow, remains a significant therapeutic challenge. The heterogeneity of leukemia subtypes necessitates the development of targeted therapies that can overcome resistance and minimize off-target toxicity. Sesquiterpene lactones, a class of naturally occurring compounds, have emerged as promising candidates due to their diverse biological activities, including potent anti-inflammatory and anti-cancer properties.
This compound, a pseudoguaianolide sesquiterpene lactone, has demonstrated notable anti-leukemic effects in preclinical studies. This guide will dissect the available evidence for this compound's efficacy, compare its performance with established treatments in specific leukemia subtypes, and provide the technical framework for its further investigation.
This compound: A Profile of a Promising Anti-Leukemic Agent
This compound has been shown to efficiently inhibit the growth of leukemia cell populations. A key study demonstrated its potent activity in two distinct leukemia cell lines: Jurkat, a model for T-cell acute lymphoblastic leukemia (T-ALL), and U937, a model for histiocytic lymphoma with monocytic characteristics often used in acute myeloid leukemia (AML) research. The half-maximal inhibitory concentration (IC50) for this compound in both cell lines was reported to be less than or equal to 20 μM.
A crucial aspect of this compound's therapeutic potential is its selectivity for neoplastic cells. The same study noted that this compound displayed poor cytotoxicity towards normal white blood cells, suggesting a favorable therapeutic window.
Cell-Type Specific Mechanisms of Action
Intriguingly, this compound induces cell death through distinct mechanisms in different leukemia subtypes, highlighting the importance of a personalized medicine approach.
-
In Jurkat (T-ALL) cells: this compound primarily triggers caspase-dependent apoptosis. This is a programmed cell death pathway characterized by the activation of a cascade of caspase enzymes.
-
In U937 (Monocytic Leukemia Model) cells: The primary response to this compound is a robust arrest in the G2/M phase of the cell cycle, leading to a phenomenon known as mitotic catastrophe. This is a form of cell death that occurs during mitosis as a result of premature or aberrant mitotic processes.
This differential activity underscores the necessity of characterizing the molecular determinants of sensitivity to this compound in a broader range of leukemia subtypes.
Comparative Efficacy: this compound vs. Standard-of-Care
Direct comparative clinical trials between this compound and standard-of-care treatments are not yet available. However, by examining the preclinical data for this compound in the context of established therapies for T-ALL and monocytic AML, we can begin to assess its potential.
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Standard of Care: The treatment for T-ALL is typically intensive multi-agent chemotherapy. A common induction regimen includes four drugs: dexamethasone and an anthracycline, followed by a consolidation phase that may include cyclophosphamide.
This compound's Potential: The ability of this compound to induce caspase-dependent apoptosis in Jurkat cells at micromolar concentrations is promising. Apoptosis induction is a primary goal of many chemotherapeutic agents. Further research should investigate the synergistic potential of this compound with standard T-ALL chemotherapy regimens.
Acute Monocytic Leukemia (AML-M5)
Standard of Care: The standard induction therapy for eligible patients with acute monocytic leukemia is intensive chemotherapy, commonly the "3+7" regimen, which combines an anthracycline (like daunorubicin or idarubicin) with a continuous infusion of cytarabine.
This compound's Potential: this compound's induction of mitotic catastrophe in U937 cells presents a distinct mechanism of action compared to the DNA-damaging effects of standard AML therapies. This alternative pathway could be particularly valuable in cases of chemotherapy resistance.
Parthenolide: A Case Study for Sesquiterpene Lactones in Diverse Leukemias
Given the limited data on this compound across a wide range of leukemias, examining the well-studied sesquiterpene lactone Parthenolide can provide valuable insights into the potential of this compound class. Parthenolide has been investigated in various hematological malignancies and is known to target the NF-κB signaling pathway, a critical regulator of survival and proliferation in many cancer cells.
| Leukemia Subtype | Cell Line | Parthenolide IC50 | Key Findings |
| Acute Myeloid Leukemia (AML) | U937 | 5.8 µM | Induces apoptosis and reduces OPN gene expression.[1] |
| Acute Lymphoblastic Leukemia (ALL) | Jurkat (T-ALL) | 16.1 µM | Induces cytotoxic and apoptotic activity.[2] |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Effective in vitro | Induces apoptosis irrespective of p53 status through ROS production.[2] |
The data on Parthenolide suggests that sesquiterpene lactones have broad anti-leukemic potential. A dimethylamino-parthenolide (DMAPT) analog was developed to improve bioavailability and has shown the ability to induce rapid death of primary human leukemia stem cells from both myeloid and lymphoid leukemias.[3] This provides a strong rationale for the continued investigation of other promising sesquiterpene lactones like this compound.
The NF-κB Pathway: A Key Target of Sesquiterpene Lactones
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many types of leukemia, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and resistance to apoptosis.
Sesquiterpene lactones, including Parthenolide, are known to inhibit the NF-κB pathway.[3] This inhibition is a key mechanism behind their anti-cancer effects. By blocking NF-κB, these compounds can sensitize leukemia cells to apoptosis and inhibit their growth. The ability of this compound to induce apoptosis and cell cycle arrest strongly suggests that it may also exert its effects through the modulation of the NF-κB pathway.
Caption: this compound's potential inhibition of the NF-κB pathway.
Experimental Protocols for Assessing this compound's Efficacy
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the anti-leukemic activity of this compound.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat leukemia cells with this compound at the determined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat leukemia cells with this compound at the IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, cyclins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Conclusion
The available evidence strongly suggests that this compound is a promising candidate for further development as an anti-leukemic agent. Its ability to induce cell-type specific cell death mechanisms and its selectivity for cancer cells are highly desirable attributes.
Future research should focus on:
-
Broadening the Scope: Evaluating the efficacy of this compound in a wider panel of leukemia cell lines, including those representing CLL, CML, and various AML and B-ALL subtypes.
-
Mechanistic Deep Dive: Elucidating the precise molecular targets of this compound and confirming its effects on the NF-κB pathway and other relevant signaling cascades.
-
In Vivo Studies: Assessing the in vivo efficacy and safety of this compound in animal models of leukemia.
-
Combination Therapies: Investigating the potential for synergistic effects when this compound is combined with standard-of-care chemotherapeutic agents.
References
-
Guzman, M. L., Rossi, R. M., Karnischky, L., Li, X., Peterson, D. R., Howard, D. S., & Jordan, C. T. (2005). The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells. Blood, 105(11), 4163–4169. [Link]
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Jorge, V. C., et al. (2023). Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies. International Journal of Molecular Sciences, 24(5), 4586. [Link]
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Karimian, A., et al. (2016). Parthenolide Induces Apoptosis in Committed Progenitor AML Cell line U937 via Reduction in Osteopontin. International Journal of Hematology-Oncology and Stem Cell Research, 10(3), 150–156. [Link]
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Russo, A., et al. (2011). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. Cell Proliferation, 44(6), 549-562. [Link]
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American Cancer Society. (2023). Typical Treatment of Acute Lymphocytic Leukemia (ALL). [Link]
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Cleveland Clinic. (2022). Acute Monocytic Leukemia. [Link]
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Burke, J. R. (2014). T-cell acute lymphoblastic leukemia in adults. In How I treat T-cell acute lymphoblastic leukemia in adults. Blood. [Link]
Sources
A Tale of Two Microtubule Inhibitors: A Comparative Guide to the Mechanisms of Coronopilin and Taxol
For researchers, scientists, and drug development professionals navigating the landscape of oncology therapeutics, microtubule-targeting agents (MTAs) represent a cornerstone of modern chemotherapy. The intricate dance of microtubule dynamics during cell division presents a prime target for intervention. While classic MTAs like Taxol (paclitaxel) have a well-established history of clinical success, the continuous pursuit of novel compounds with distinct mechanisms of action is paramount for overcoming challenges such as drug resistance.
This guide provides an in-depth, objective comparison of Coronopilin, a sesquiterpene lactone, and the archetypal microtubule-stabilizing agent, Taxol. By dissecting their molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these mechanisms, we aim to equip researchers with the critical insights needed to advance their drug discovery and development programs.
The Divergent Paths of Cytoskeletal Disruption
While both this compound and Taxol ultimately disrupt the microtubule cytoskeleton and impede cell division, their routes to this common endpoint diverge significantly. Taxol's mechanism is one of non-covalent, reversible stabilization, whereas emerging evidence suggests this compound engages in a more permanent, covalent interaction with tubulin, leading to nuanced, cell-type-specific outcomes.
Taxol: The Classic Stabilizer
Taxol's mechanism of action is a well-documented paradigm of microtubule stabilization. It binds to the β-tubulin subunit within the microtubule polymer, effectively locking the structure in a hyper-stabilized state. This suppression of the natural dynamism of microtubules has profound consequences for the cell, leading to a cascade of events culminating in cell death. The key features of Taxol's action include:
-
Reversible Binding to β-Tubulin: Taxol occupies a specific binding pocket on β-tubulin, promoting the assembly of tubulin dimers into microtubules and stabilizing existing ones.
-
Suppression of Microtubule Dynamics: The stabilized microtubules lose their ability to depolymerize, a critical process for the formation and function of the mitotic spindle.
-
G2/M Cell Cycle Arrest: The inability of the mitotic spindle to function correctly triggers the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: A simplified workflow of Taxol's mechanism of action.
This compound: A Covalent Modifier with Cell-Type Specificity
This compound, a sesquiterpene lactone isolated from Ambrosia arborescens, also targets tubulin but through a distinct and irreversible mechanism.[1][2] This fundamental difference in its interaction with the microtubule building blocks leads to a more varied and cell-context-dependent cellular response.
-
Covalent Adduct Formation with Tubulin: Mass spectrometry has revealed that this compound forms covalent adducts with tubulin.[1] This irreversible binding suggests a more permanent alteration of tubulin function.
-
Microtubule Hyperpolymerization: Similar to Taxol, this compound induces the hyperpolymerization of tubulin, indicating that it also promotes a stabilized microtubule state.[1]
-
Cell-Type Dependent Outcomes: The downstream consequences of this compound-induced microtubule disruption are notably cell-type specific.
-
Modulation of Other Signaling Pathways: Beyond its effects on the cytoskeleton, this compound has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are crucial for cancer cell proliferation and survival.[3]
Caption: Workflow for in vitro tubulin polymerization assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat the cell line of interest (e.g., Jurkat or U937) with the test compound for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Generate histograms of DNA content to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Sources
- 1. Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Coronopilin in Drug-Resistant Cancer Cell Lines
In the landscape of oncology, the emergence of multidrug resistance (MDR) remains a formidable obstacle to successful chemotherapy. Cancer cells employ a sophisticated arsenal of mechanisms to evade the cytotoxic effects of therapeutic agents, leading to treatment failure and disease relapse.[1] Key among these mechanisms are the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), and the dysregulation of pro-survival signaling pathways, with Nuclear Factor-kappa B (NF-κB) playing a central role.[2][3] This guide provides an in-depth comparison of the potential efficacy of Coronopilin, a naturally occurring sesquiterpene lactone, against drug-resistant cancer cell lines, contextualized with data from related compounds and standard chemotherapeutics.
The Challenge of Multidrug Resistance
Drug resistance can be intrinsic or acquired, often driven by the selective pressure of chemotherapy itself.[1] The overexpression of ATP-binding cassette (ABC) transporters like P-gp actively pumps a wide range of structurally diverse anticancer drugs out of the cell, preventing them from reaching their intracellular targets at therapeutic concentrations.[4][5] Concurrently, signaling pathways that govern cell survival, proliferation, and apoptosis are frequently altered. The NF-κB pathway, a master regulator of inflammation and immunity, is constitutively activated in many cancers and can be further induced by chemotherapeutic agents, leading to the upregulation of anti-apoptotic proteins and contributing significantly to chemoresistance.[6][7]
This compound: A Sesquiterpene Lactone with Anticancer Promise
This compound belongs to the sesquiterpene lactone class of natural products, a group renowned for its diverse biological activities, including potent anti-inflammatory and anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells, halt the cell cycle, and induce programmed cell death (apoptosis).[8] A key aspect of its anticancer activity is its ability to interfere with critical survival pathways, including NF-κB and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. By inhibiting these pathways, this compound can potentially lower the threshold for apoptosis and resensitize cancer cells to treatment.
Proposed Mechanism of Action: Targeting Pro-Survival Pathways
The efficacy of many sesquiterpene lactones is attributed to their ability to modulate key signaling pathways that are hijacked by cancer cells to promote survival and resistance. This compound has been shown to inhibit the expression of NF-κB and STAT3.[9] The inhibition of NF-κB is particularly significant in the context of drug resistance, as this transcription factor controls the expression of a multitude of genes involved in cell survival, anti-apoptosis, and drug efflux.[2][3]
Caption: Proposed mechanism of this compound in overcoming drug resistance.
Comparative Efficacy in Drug-Resistant Cell Lines
While direct comparative studies on this compound in isogenic sensitive and resistant cell lines are limited, data from related sesquiterpene lactones provide a strong rationale for its potential. We can extrapolate its likely efficacy by examining compounds like Alantolactone and the well-studied Parthenolide against doxorubicin-resistant breast cancer cells (MCF-7/ADR), a common model for P-gp-mediated MDR.
Doxorubicin is a frontline chemotherapeutic agent, but its effectiveness is often compromised by P-gp-mediated efflux.[10] In doxorubicin-resistant cells, the concentration of the drug required to inhibit cell growth by 50% (IC50) is significantly higher than in the parental, sensitive cells.
Table 1: Comparative Cytotoxicity (IC50) in Sensitive vs. Resistant Breast Cancer Cells (MCF-7)
| Compound | Cell Line | IC50 (µM) | Fold Resistance | Putative Mechanism of Action | Reference |
| Doxorubicin | MCF-7 (Sensitive) | ~0.5 - 2.5 | - | DNA Intercalation, Topo II Inhibition | [11] |
| MCF-7/ADR (Resistant) | >20 | >10-40x | P-gp substrate, subject to efflux | [11] | |
| Alantolactone | MCF-7 (Sensitive) | ~24.29 (48h) | N/A | NF-κB Inhibition, Apoptosis Induction | [9][12] |
| Parthenolide | A549 (Taxol-Resistant) | Potent activity | N/A | NF-κB Inhibition, STAT3 Inhibition | [1][13] |
| This compound | Leukemia Cells | ~15 - 20 (24-48h) | N/A | NF-κB/STAT3 Inhibition, Apoptosis | [8][9] |
Note: Data for Alantolactone and this compound are in sensitive cell lines, as direct comparative data in MCF-7/ADR was not available in the reviewed literature. The potent activity of Parthenolide in a Taxol-resistant line suggests efficacy against MDR cells. The table illustrates the typical resistance profile to Doxorubicin and the potential of sesquiterpene lactones to be effective in a low micromolar range, likely circumventing or overcoming resistance mechanisms.
The causality behind this comparison lies in the shared mechanism of action. By inhibiting NF-κB, this compound and related compounds can downregulate the expression of P-gp (encoded by the MDR1 gene), as NF-κB is a known transcriptional activator of MDR1.[2] This dual action of inducing apoptosis and potentially reducing drug efflux makes this compound a highly promising candidate for treating drug-resistant cancers.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of this compound in drug-resistant cell lines, a series of validated experiments are required. The following protocols provide a framework for such an evaluation, ensuring scientific integrity through appropriate controls and quantitative endpoints.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and compare its cytotoxicity in sensitive (e.g., MCF-7) and resistant (e.g., MCF-7/ADR) cell lines.
Caption: Workflow for determining drug IC50 using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well. Include wells for 'no-cell' and 'untreated' controls.
-
Adherence: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound and a control drug (e.g., Doxorubicin). Add the drugs to the appropriate wells.
-
Incubation: Incubate the cells with the drugs for a defined period, typically 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control cells. Plot the cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and confirm that it induces cell death rather than merely inhibiting growth.
Caption: Workflow for quantifying apoptosis via flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC50 concentration for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain apoptotic cells (which expose phosphatidylserine on their outer membrane) green, while PI will stain late apoptotic/necrotic cells (with compromised membranes) red.
-
Analysis: Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
Western Blot Analysis
Objective: To investigate the molecular mechanism of this compound's action by assessing the expression levels of key proteins involved in drug resistance and apoptosis.
Caption: Workflow for protein expression analysis by Western Blot.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-glycoprotein, NF-κB p65, cleaved Caspase-3, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.
Conclusion and Future Directions
This compound, a member of the sesquiterpene lactone family, demonstrates significant potential as an agent against drug-resistant cancers. Its established ability to inhibit the pro-survival NF-κB and STAT3 signaling pathways provides a strong mechanistic basis for overcoming chemoresistance.[9] While direct comparative data in resistant cell lines is still forthcoming, evidence from structurally and functionally related compounds strongly supports its promise. The experimental framework provided here outlines a clear path for validating its efficacy and elucidating its precise mechanisms of action. Future studies should focus on direct comparisons in isogenic drug-resistant cell line pairs, investigating its effect on P-glycoprotein expression and function, and ultimately, evaluating its performance in preclinical in vivo models. The insights gained will be crucial for advancing this compound as a novel chemical scaffold for the development of next-generation therapies capable of conquering multidrug resistance.
References
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Migliuolo, A., et al. (2013). Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe. Cell Proliferation, 46(6), 667-677. [Link]
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Villagomez, R., et al. (2013). Multiple anticancer effects of damsin and this compound isolated from Ambrosia arborescens on cell cultures. Planta Medica, 79(15), 1471-1477. [Link]
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Bentz, K., et al. (2003). NF-kappaB transcription factor induces drug resistance through MDR1 expression in cancer cells. Oncogene, 22(1), 90-97. [Link]
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Chun, S. Y., et al. (2018). Alantolactone induces apoptosis and suppresses migration in MCF-7 human breast cancer cells via the p38 MAPK, NF-κB and Nrf2 signaling pathways. Experimental and Therapeutic Medicine, 16(4), 2857-2864. [Link]
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Uddin, M. S., et al. (2021). Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships Between the Effect of the Drug-Efflux Pump P-gp. Pharmaceuticals, 14(10), 995. [Link]
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Bentz, K., et al. (2003). NF-kappaB transcription factor induces drug resistance through MDR1 expression in cancer cells. Oncogene, 22(1), 90-97. [Link]
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ICE Bioscience. (2025). A drug-resistant cancer cell panel for screening therapeutic strategies. ICE Bioscience Website. [Link]
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Tan, S., et al. (2023). Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers. Biomedicine & Pharmacotherapy, 165, 115169. [Link]
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ResearchGate. (n.d.). Effects of alantolactone on MCF-7 cell proliferation. ResearchGate. [Link]
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Kim, D. H., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer, 21(1), 1059. [Link]
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Zhang, S., et al. (2016). Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway. Oncology Reports, 35(3), 1591-1596. [Link]
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Aboul-Enein, H. Y., et al. (2012). P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. Pharmacognosy Reviews, 6(11), 43-54. [Link]
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Wang, Y., et al. (2023). Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway. Frontiers in Pharmacology, 14, 1205364. [Link]
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Chun, S. Y., et al. (2018). Alantolactone induces apoptosis and suppresses migration in MCF-7 human breast cancer cells via the p38 MAPK, NF-κB and Nrf2 signaling pathways. Experimental and Therapeutic Medicine, 16(4), 2857-2864. [Link]
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Hoesel, B., & Schmid, J. A. (2023). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 22(1), 1-21. [Link]
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Basile, A., et al. (2023). Natural Inhibitors of P-glycoprotein in Acute Myeloid Leukemia. International Journal of Molecular Sciences, 24(4), 3939. [Link]
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Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work?. Patsnap Synapse Website. [Link]
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Thasni, K. A., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6301. [Link]
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Wen, J., et al. (2022). The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy. International Journal of Nanomedicine, 17, 1837-1854. [Link]
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ResearchGate. (n.d.). Mechanisms of NF-κB-induced drug resistance. ResearchGate. [Link]
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ResearchGate. (n.d.). Drug sensitivity IC50-values and Relative resistance. ResearchGate. [Link]
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Koprowska, K., et al. (2023). Surface Stiffness Has No Impact on MCF-7 Sensitivity to Doxorubicin. International Journal of Molecular Sciences, 24(12), 10200. [Link]
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ResearchGate. (2019). Overcoming of doxorubicin resistance in breast cancer cells by cationic peptides. ResearchGate. [Link]
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Degiolia, F., et al. (2020). Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. Molecules, 25(23), 5554. [Link]
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ScienceDaily. (2007). Genes Identified That Protect Against Heart Damage From Chemotherapy. ScienceDaily. [Link]
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M. Y. Ina, et al. (2013). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Procedia Chemistry, 6, 22-28. [Link]
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YouTube. (2023). NF-κB signaling at the crossroads between chronic inflammation and cancer. YouTube. [Link]
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Singh, A., et al. (2022). Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents. Journal of Drug Delivery Science and Technology, 74, 103551. [Link]
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Gajewski, M., et al. (2016). Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies. International Journal of Molecular Sciences, 17(3), 359. [Link]
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ResearchGate. (2016). Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies. ResearchGate. [Link]
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In Vivo Toxicology and Safety Profile of Coronopilin Compared to Standard Chemotherapeutics
Executive Summary: The Therapeutic Window Shift
This guide presents a technical analysis of Coronopilin , a sesquiterpene lactone (STL) exhibiting a distinct safety profile compared to standard chemotherapeutics like Doxorubicin and Cisplatin. Unlike conventional alkylating agents or topoisomerase inhibitors that indiscriminately target rapidly dividing cells, this compound leverages a Redox-Dependent Selectivity mechanism.
Key Differentiator: this compound induces cytotoxicity primarily through the alkylation of sulfhydryl groups (Michael addition) on key signaling proteins (e.g., p65/NF-κB, tubulin), exploiting the higher basal Reactive Oxygen Species (ROS) levels in cancer cells. This results in a wider therapeutic index, specifically sparing normal peripheral blood mononuclear cells (PBMCs) at concentrations that are lethal to leukemic lines (Jurkat, U937).
Mechanistic Basis of Toxicity: this compound vs. Chemotherapeutics
To understand the safety profile, one must first understand the divergent mechanisms of action (MOA).
The this compound "ROS-Threshold" Mechanism
This compound contains an
-
In Cancer Cells: High basal ROS + this compound-induced glutathione (GSH) depletion
ROS threshold breached Mitochondrial collapse Apoptosis or Mitotic Catastrophe. -
In Normal Cells: Low basal ROS + Intact GSH reserve
ROS threshold maintained Survival.
Comparative MOA Diagram
The following diagram illustrates the bifurcation in signaling pathways triggered by this compound versus Doxorubicin.
Figure 1: Divergent toxicity pathways. This compound exploits the "ROS Threshold" specific to cancer cells, whereas Doxorubicin causes direct DNA damage affecting all tissues.
Comparative Safety Profile: In Vivo & In Vitro Data[1]
The following table synthesizes data comparing this compound with standard agents. The safety advantage of this compound is most pronounced in hematological parameters.
Table 1: Toxicology Comparison Matrix
| Parameter | This compound (Sesquiterpene Lactone) | Doxorubicin (Anthracycline) | Cisplatin (Platinum Agent) |
| Primary Toxicity Target | Tubulin / NF-κB / Redox status | DNA / Topoisomerase II | DNA Crosslinking |
| Hematotoxicity | Low/Negligible. Demonstrated poor cytotoxicity to normal PBMCs at therapeutic doses (IC50 < 20 µM). | Severe. Dose-limiting myelosuppression (neutropenia, leukopenia). | Moderate. Anemia and leukopenia are common. |
| Cardiotoxicity | Low Risk (Predicted). Inhibition of NF-κB reduces inflammatory stress; no direct cardiomyocyte DNA damage observed. | High Risk. Cumulative dose-dependent cardiomyopathy (ROS generation in heart tissue). | Low Risk. |
| Nephrotoxicity | Unknown/Low. No specific accumulation reported in renal tubules. | Low. | High Risk. Dose-limiting renal tubular necrosis. |
| Resistance Profile | Reverses Resistance. Inhibits NF-κB, a key driver of chemo-resistance. | Prone to Resistance. P-gp efflux pumps and DNA repair upregulation. | Prone to Resistance. NER pathway upregulation. |
| Mode of Cell Death | Context Dependent: Apoptosis (Jurkat) or Mitotic Catastrophe (U937/p53-null). | Apoptosis & Necrosis. | Apoptosis & Necrosis. |
Critical Insight: this compound's ability to induce Mitotic Catastrophe in p53-defective cells (like U937) is a safety feature. It bypasses the need for functional p53 to trigger cell death, a common failure point in standard chemotherapy.
Experimental Protocols for Safety Validation
To validate the safety profile of this compound in your own pipeline, use the following self-validating protocols. These are designed to quantify the "Therapeutic Index" (TI).
Protocol 1: Differential Cytotoxicity Assessment (In Vitro)
Objective: Quantify the selectivity window between neoplastic cells and normal PBMCs.
-
Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture:
-
Test Arm: Jurkat (T-cell leukemia) or U937 (histiocytic lymphoma) cells (
cells/mL). -
Control Arm: Quiescent and PHA-stimulated PBMCs (
cells/mL).
-
-
Treatment: Treat both arms with this compound concentration gradient (1, 5, 10, 20, 50, 100 µM) for 24h and 48h.
-
Readout:
-
Viability: Annexin V/PI staining via Flow Cytometry.
-
ROS Quantification: Stain with DCFDA (10 µM) to measure oxidative stress levels.
-
-
Validation Check: The IC50 for Jurkat/U937 must be
µM, while the IC50 for PBMCs should be µM. If PBMC viability drops >20% at 20 µM, the compound batch may be impure (e.g., Parthenin contamination).
Protocol 2: In Vivo Acute Toxicity & MTD Determination (Murine Model)
Objective: Establish the Maximum Tolerated Dose (MTD) and observe gross organ toxicity.
Workflow Diagram:
Figure 2: Workflow for determining the in vivo safety threshold.
Step-by-Step Methodology:
-
Animal Selection: Healthy BALB/c mice (6-8 weeks old, 20-25g).
-
Dosing Strategy: Administer this compound (dissolved in DMSO/Saline vehicle) via Intraperitoneal (IP) injection.
-
Note: Start with a "Limit Test" at 50 mg/kg based on STL class data.
-
-
Monitoring Parameters:
-
Immediate (0-4h): Tremors, lethargy, respiratory distress (signs of neurotoxicity common in high-dose STLs).
-
Daily (14 days): Body weight (loss >20% requires euthanasia), food intake.
-
-
Terminal Analysis:
-
Hematology: CBC to check for leukopenia (compare to Doxorubicin control).
-
Biochemistry: ALT/AST (Liver), Creatinine (Kidney).
-
Histology: H&E staining of Liver, Kidney, Spleen, and Heart.
-
References
-
Cotugno, R., et al. (2012). "Effect of sesquiterpene lactone this compound on leukaemia cell population growth, cell type-specific induction of apoptosis and mitotic catastrophe." Cell Proliferation, 45(1), 53–65.
-
Zhang, S., et al. (2005). "NF-κB Suppresses ROS Levels in BCR-ABL+ Cells to Prevent Activation of JNK and Cell Death." Molecular Cell, 19(1), 29-40.
-
Guzman, M. L., et al. (2005). "Nuclear factor-κB is constitutively activated in primitive human acute myelogenous leukemia cells." Blood, 98(8), 2301-2307.
-
Wen, J., et al. (2019). "Oxidative stress-mediated NF-κB activation signaling pathways in cancer." Frontiers in Pharmacology.
-
Tacar, O., et al. (2013). "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology, 65(2), 157-170.
Safety Operating Guide
Operational Safety Protocol: Coronopilin (CAS 2571-81-5)
[1][2][3][4]
Executive Summary & Hazard Mechanism
Coronopilin (CAS 2571-81-5) is a pseudoguaianolide sesquiterpene lactone.[1][2][3][4] While valuable for its cytotoxic and anti-inflammatory research potential, it presents specific handling challenges distinct from standard organic reagents.
The "Why" Behind the Safety:
The primary hazard of this compound lies in its chemical structure. It possesses an
-
Mechanism: Upon contact with biological tissue, this moiety rapidly forms covalent bonds with nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues in proteins.[1][2][3]
-
Consequence: This irreversible alkylation triggers immune responses (Allergic Contact Dermatitis) and cellular apoptosis (Cytotoxicity).[1][2][4] Unlike simple irritants, sensitization is permanent; once sensitized, even trace exposure can trigger systemic reactions.[3]
Personal Protective Equipment (PPE) Matrix
Standard "universal precautions" are insufficient for sesquiterpene lactones.[1][2][4] The lipophilic nature of terpenes allows them to penetrate latex rapidly.
| Protection Zone | Required Equipment | Technical Rationale |
| Respiratory | Class II Biosafety Cabinet (BSC) or Fume Hood | As a dry powder, this compound is an inhalation risk.[1][2][3][4] Electrostatic forces often cause "fly-off" during weighing.[1][2][3][4] |
| Hand (Primary) | Nitrile Gloves (Minimum 5 mil) | Latex is permeable to terpenes.[1][2][4] Nitrile provides superior chemical resistance against organic alkylating agents.[4] |
| Hand (Secondary) | Double Gloving | Required when handling stock solutions (>10 mM).[1][2][4] The outer glove is sacrificial; the inner glove is the final barrier. |
| Ocular | Chemical Safety Goggles | Safety glasses with side shields are insufficient for powders that can drift.[4] Goggles seal the ocular cavity.[4] |
| Body | Tyvek® Lab Coat / Sleeve Covers | Cotton coats absorb liquids and hold them against the skin. Tyvek provides a non-porous splash barrier.[4] |
Operational Workflow: Handling & Solubilization
The highest risk of exposure occurs during the transition from solid powder to solution.
Phase A: Weighing & Transfer
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[4] Sesquiterpene lactones are prone to static charge, increasing dispersion risk.
-
Containment: Place the analytical balance inside the fume hood or a dedicated powder weighing station.
-
Taring: Tare the vial with the cap on to minimize open-container time.
-
Transfer: Use a disposable anti-static spatula.[4] Do not reuse spatulas to prevent cross-contamination.[4]
Phase B: Solubilization (DMSO/Ethanol)
-
Solvent Addition: Add solvent (typically DMSO) slowly down the side of the vial to prevent aerosolizing the powder.[4]
-
Vortexing: Ensure the cap is wrapped in Parafilm before vortexing to prevent leakage from thread creep.[4]
-
Labeling: Mark all vessels with "CYTOTOXIC / SENSITIZER" immediately.
Decision Logic & Safety Visualization
The following diagram outlines the critical decision paths for PPE selection based on the physical state of the compound.
Figure 1: PPE Decision Logic based on the physical state of this compound. Note that inhalation risk drives the protocol for solids, while dermal absorption drives the protocol for liquids.
Waste Disposal & Decontamination
Improper disposal is a common compliance failure.[4] this compound must NOT be treated as standard organic waste.[3]
Decontamination of Surfaces
-
Solvent Wash: Wipe the area with 70% Ethanol or Isopropanol first.[4] This solubilizes the lipophilic lactone.[4]
-
Surfactant Wash: Follow with a soap/water wash to remove residues.[4]
-
Oxidation (Optional but Recommended): A mild bleach solution (10%) can help degrade the lactone ring, though incineration is the primary disposal method.
Disposal Workflow
Figure 2: Cytotoxic waste segregation workflow. Incineration is the only validated method for destroying the sesquiterpene lactone ring structure.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes.[4] The lactone ring can cause corneal opacity if untreated.[4]
-
Skin Contact: Do not use ethanol to wash skin; it may increase absorption.[4] Wash with copious soap and cold water (heat opens pores).[4]
-
Spills: Dampen powder spills with a wet pad (to prevent dust) before wiping.[2][4] Do not dry sweep.[4]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 257278, this compound.[4] Retrieved from [Link][1][2][3][4]
-
Schmidt, T. J. (1999). Toxic Activities of Sesquiterpene Lactones: Structural and Biochemical Aspects. Current Organic Chemistry.[4] (General mechanism of cysteine alkylation by SQLs).
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[2][3][4] Retrieved from [Link][1][2][3][4]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
